molecular formula C8H16NO3PS2 B1676276 Mephosfolan CAS No. 950-10-7

Mephosfolan

Cat. No.: B1676276
CAS No.: 950-10-7
M. Wt: 269.3 g/mol
InChI Key: LTQSAUHRSCMPLD-HJWRWDBZSA-N
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Description

(±)-mephosfolan, also known as cytrolane, belongs to the class of organic compounds known as phosphate esters. These are organic compounds containing phosphoric acid ester functional group, with the general structure R1P(=O)(R2)OR3. R1, R2 = O, N, or halogen atom;  R3 = organyl group (±)-mephosfolan is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, (±)-mephosfolan is primarily located in the cytoplasm.

Properties

IUPAC Name

N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine
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InChI

InChI=1S/C8H16NO3PS2/c1-4-11-13(10,12-5-2)9-8-14-6-7(3)15-8/h7H,4-6H2,1-3H3
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InChI Key

LTQSAUHRSCMPLD-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(N=C1SCC(S1)C)OCC
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Molecular Formula

C8H16NO3PS2
Record name MEPHOSFOLAN
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DSSTOX Substance ID

DTXSID0058221
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Molecular Weight

269.3 g/mol
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Physical Description

Mephosfolan is a yellow to amber liquid. Works as an insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless or yellow to amber liquid; [HSDB]
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Boiling Point

248 °F at 0.001 mmHg (EPA, 1998), 120 °C at 1X10-3 mmHg
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Solubility

Soluble in acetone, xylene, benzene, ethanol and toluene, moderately soluble in water., Solubility in water at 25 °C: 57 g/kg.
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Density

1.539 @ 26 °C
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Vapor Pressure

0.0000318 [mmHg]
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Color/Form

Colorless liquid, Yellow to amber liquid.

CAS No.

950-10-7
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Foundational & Exploratory

Mephosfolan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephosfolan is an organophosphate insecticide and acaricide recognized for its systemic activity against a range of agricultural pests.[1] As a potent cholinesterase inhibitor, it has been utilized to control insects and mites on various crops.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and toxicological profile of this compound, intended to serve as a foundational resource for research and development professionals.

Chemical Structure and Identification

This compound, a yellow to amber liquid, possesses a distinct phosphoramidate structure.[2][3] Its chemical identity is defined by the following identifiers:

  • IUPAC Name : (E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine[3]

  • CAS Number : 950-10-7[3]

  • Molecular Formula : C₈H₁₆NO₃PS₂[3]

  • Molecular Weight : 269.32 g/mol [4][5]

  • Canonical SMILES : CCOP(=O)(N=C1SCC(S1)C)OCC

  • InChI Key : LTQSAUHRSCMPLD-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, providing essential data for experimental design and environmental fate assessment.

PropertyValueReference
Physical State Yellow to amber liquid[2][3]
Boiling Point 120 °C at 0.001 mmHg[2][6]
Density 1.539 g/cm³ at 26 °C[2][5]
Solubility in Water 57 g/kg at 25 °C[3]
Solubility in Organic Solvents Soluble in acetone, ethanol, benzene, xylene, and toluene.[3]
Vapor Pressure 0 mmHg at 25°C[2]
Refractive Index 1.5354 at 26 °C (589.3 nm)[2]
Stability Stable at neutral pH; hydrolyzed by acid or alkali.[7]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).

By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft.[8] This leads to the hyperstimulation of nicotinic and muscarinic receptors, resulting in continuous nerve signaling, paralysis, and ultimately, the death of the insect.[7][8]

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE ACh_Receptor ACh Receptor ACh->ACh_Receptor Hydrolysis Hydrolysis AChE->Hydrolysis ACh_Receptor->Postsynaptic Signal This compound This compound This compound->AChE Inhibition Inhibition Inhibition Binding Binding Signal Signal Propagation

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Synthesis

The commercial synthesis of this compound involves a multi-step chemical process.[2] A general overview of the synthesis is as follows:

  • Formation of Diethyl Phosphorochloridate : This intermediate is a key precursor in the synthesis.

  • Reaction with a Dithiolan-based Imine : The diethyl phosphorochloridate is reacted with a 2-imino-4-methyl-1,3-dithiolane.[3]

  • Controlled Reaction Conditions : The reaction requires precise control of temperature and pH to facilitate the formation of the active this compound molecule.[2]

Analytical Methods

Several analytical techniques are employed for the detection and quantification of this compound residues in various matrices.

  • Gas-Liquid Chromatography (GLC) : A common method for the analysis of this compound residues.[3]

  • High-Performance Liquid Chromatography (HPLC) : Also utilized for residue analysis.[3]

  • Thin-Layer Chromatography (TLC) : A sequential TLC method has been developed for the analysis of this compound and its metabolites.[4] This method uses a primary solvent system of 2-butanone-1-butanol-water (9:3:1) followed by a secondary system of acetonitrile-n-hexane-benzene-acetic acid (80:40:40:1).[4]

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., soil, water, tissue) Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Clean-up Extraction->Cleanup GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Cleanup->GC_MS Volatile Analytes LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Cleanup->LC_MS Non-volatile Analytes Quantification Quantification GC_MS->Quantification LC_MS->Quantification Confirmation Confirmation Quantification->Confirmation

A general workflow for the analysis of this compound residues.

Toxicology and Environmental Fate

Mammalian Toxicity

This compound is classified as a highly toxic compound.[1] The available acute toxicity data is presented below.

SpeciesRouteLD₅₀Reference
Japanese Quail (Coturnix coturnix japonica)Oral12.8 mg/kg[3]

Exposure to this compound can lead to symptoms characteristic of cholinesterase inhibition, including sweating, blurred vision, dizziness, muscle spasms, and in severe cases, seizures and coma.[3]

Metabolism

The metabolic fate of this compound has been studied in plants and aquatic organisms. In cotton plants, a significant portion of the applied this compound remains unchanged after several weeks.[3] Identified metabolites include a hydroxymethyl derivative and thiocyanate, which are found as glucosides.[3] In a rice paddy environment, this compound is assimilated and degraded by rice plants and metabolized by fish into thiocyanate and other polar metabolites.[9]

Environmental Fate

This compound's persistence in the environment is influenced by soil and water conditions.

  • Soil : The degradation of this compound in soil can be accelerated by prior exposure, suggesting microbial adaptation.[3] In one study, over 95% of this compound degraded in previously treated soil within 8 weeks, compared to 23-35% in untreated soil.[3]

  • Water : this compound is stable in neutral water but is hydrolyzed under acidic (pH < 2) and alkaline (pH > 9) conditions.[3] It is also subject to photodegradation in aqueous environments.[3]

Conclusion

This compound is a potent organophosphate insecticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its physicochemical properties and toxicological profile necessitate careful handling and a thorough understanding of its environmental behavior. This guide provides a foundational repository of technical information to support further research into its efficacy, safety, and potential applications in a controlled and informed manner.

References

An In-depth Technical Guide to the Synthesis of Mephosfolan Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephosfolan, a potent organophosphate insecticide, is synthesized through a multi-step process culminating in the condensation of two key intermediates: diethyl phosphorochloridate and 2-imino-4-methyl-1,3-dithiolane. This technical guide provides a comprehensive overview of the synthesis pathway, including detailed experimental protocols for the preparation of the precursors and the final product. Quantitative data, including reaction yields and spectroscopic characterization, are presented to facilitate reproducibility. The synthesis requires careful control of reaction conditions, particularly temperature and pH, to ensure the successful formation of the target molecule.

Introduction

This compound, chemically known as diethyl (4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate, is a systemic insecticide and acaricide. As a cholinesterase inhibitor, it has been utilized for the control of a variety of agricultural pests.[1] The synthesis of this compound hinges on the successful preparation and subsequent reaction of two primary chemical entities. This guide outlines the synthetic route, providing detailed methodologies and characterization data for each critical step.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of Diethyl Phosphorochloridate (Intermediate 1)

  • Synthesis of 2-imino-4-methyl-1,3-dithiolane (Intermediate 2)

  • Condensation Reaction to form this compound

The overall workflow is depicted in the following diagram:

G cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 cluster_2 Final Condensation Phosphorus Oxychloride Phosphorus Oxychloride Diethyl Phosphorochloridate Diethyl Phosphorochloridate Phosphorus Oxychloride->Diethyl Phosphorochloridate Ethanol, Triethylamine 1,2-Propanedithiol 1,2-Propanedithiol 2-imino-4-methyl-1,3-dithiolane 2-imino-4-methyl-1,3-dithiolane 1,2-Propanedithiol->2-imino-4-methyl-1,3-dithiolane Cyanogen Bromide Diethyl Phosphorochloridate2-imino-4-methyl-1,3-dithiolane Diethyl Phosphorochloridate2-imino-4-methyl-1,3-dithiolane This compound This compound Diethyl Phosphorochloridate2-imino-4-methyl-1,3-dithiolane->this compound Controlled pH and Temperature

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Synthesis of Diethyl Phosphorochloridate (Intermediate 1)

This procedure is adapted from a method utilizing phosphorus oxychloride and ethanol in the presence of a base.

Experimental Protocol:

  • A dry, 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an argon inlet is charged with triethylamine (21.3 g, 210 mmol), tert-butyl methyl ether (75 mL), and ethanol (9.67 g, 210 mmol) at 20 °C.

  • Phosphorus oxychloride (15.3 g, 100 mmol) is added dropwise via a syringe over 10 minutes, maintaining the internal temperature below -5 °C using an appropriate cooling bath.

  • After the addition is complete, the cooling bath is removed, and the resulting white suspension is vigorously stirred for 5 hours at 20 °C.

  • The reaction mixture is then filtered, and the solid residue is washed with diethyl ether (3 x 100 mL).

  • The combined organic phases are concentrated under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to yield diethyl phosphorochloridate.

Quantitative Data:

ProductYieldBoiling Point
Diethyl Phosphorochloridate89%51 °C @ 3 mmHg

Spectroscopic Data:

Compound1H NMR (CDCl3, 300 MHz) δ (ppm)13C NMR (CDCl3, 75 MHz) δ (ppm)31P NMR (CDCl3, 121 MHz) δ (ppm)
Diethyl Phosphorochloridate1.37 (t, J = 6.0 Hz, 6H), 4.16–4.30 (m, 4H)15.6 (d, J = 7.5 Hz), 65.7 (d, J = 6.8 Hz)4.5
Synthesis of 2-imino-4-methyl-1,3-dithiolane (Intermediate 2)

General Experimental Protocol (Conceptual):

  • To a stirred solution of 1,2-propanedithiol in a suitable inert solvent (e.g., diethyl ether, dichloromethane) under an inert atmosphere, an equimolar amount of a base (e.g., triethylamine, sodium hydroxide) is added at a reduced temperature (e.g., 0 °C).

  • A solution of cyanogen bromide in the same solvent is then added dropwise, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or distillation.

Quantitative and Spectroscopic Data:

Detailed yield and spectroscopic data for this specific intermediate are not available in the searched literature. Characterization would typically involve 1H NMR, 13C NMR, and mass spectrometry to confirm the structure.

Condensation Reaction to form this compound

The final step in the synthesis of this compound is the condensation of the two prepared intermediates.[2] This reaction requires careful control of pH and temperature to favor the formation of the desired product.[2]

General Experimental Protocol (Conceptual):

  • An equimolar amount of 2-imino-4-methyl-1,3-dithiolane is dissolved in a suitable aprotic solvent (e.g., acetonitrile, THF) in a reaction vessel equipped with a stirrer and a pH probe.

  • The solution is cooled to a controlled temperature (e.g., 0-5 °C).

  • Diethyl phosphorochloridate is added dropwise to the solution.

  • The pH of the reaction mixture is maintained within a specific range (e.g., 7-8) by the controlled addition of a base (e.g., triethylamine or an inorganic base).

  • The reaction is stirred at the controlled temperature until completion, as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude this compound is then purified, for example, by column chromatography.

Characterization of this compound

Quantitative Data:

Yields for the final condensation step are not explicitly detailed in the available literature but are a critical parameter for process optimization.

Spectroscopic Data:

CompoundMass Spectrometry (GC-MS) Intense Peaks (m/z)Infrared (IR) Spectroscopy (Technique)
This compound140 (100%), 106 (75%), 196 (68%), 74 (66%)[1]Between Salts[1]

1H and 13C NMR data for this compound were not available in the searched literature but would be essential for comprehensive structural elucidation and purity assessment.

Signaling Pathways and Experimental Workflows

The synthesis of this compound does not directly involve biological signaling pathways. The experimental workflow is a linear progression as depicted in Figure 1. A more detailed representation of the chemical transformations is provided below.

G Phosphorus Oxychloride Phosphorus Oxychloride Diethyl Phosphorochloridate Diethyl Phosphorochloridate Phosphorus Oxychloride->Diethyl Phosphorochloridate Ethanol Ethanol Ethanol->Diethyl Phosphorochloridate Triethylamine Triethylamine Triethylamine->Diethyl Phosphorochloridate This compound This compound Diethyl Phosphorochloridate->this compound 1,2-Propanedithiol 1,2-Propanedithiol 2-imino-4-methyl-1,3-dithiolane 2-imino-4-methyl-1,3-dithiolane 1,2-Propanedithiol->2-imino-4-methyl-1,3-dithiolane Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->2-imino-4-methyl-1,3-dithiolane 2-imino-4-methyl-1,3-dithiolane->this compound

Figure 2: Chemical reaction schematic for this compound synthesis.

Conclusion

The synthesis of this compound is a well-established process involving the preparation of two key intermediates followed by a controlled condensation reaction. This guide provides a framework for the synthesis, highlighting a detailed protocol for one of the intermediates and a conceptual outline for the remaining steps based on available chemical literature. For successful and reproducible synthesis, further optimization and detailed characterization at each stage are recommended, particularly for the synthesis of 2-imino-4-methyl-1,3-dithiolane and the final condensation step to obtain precise reaction conditions and yields.

References

Mephosfolan's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephosfolan is a systemic organophosphate insecticide and acaricide.[1][2][3] Like other organophosphorus compounds, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects and mammals.[1] This guide provides an in-depth technical overview of the mechanism of action of this compound as an AChE inhibitor, including the relevant signaling pathways, experimental protocols for assessing its inhibitory activity, and comparative quantitative data for related organophosphate compounds.

Core Mechanism of Acetylcholinesterase Inhibition

The fundamental mechanism of action for organophosphates, including this compound, involves the irreversible inhibition of acetylcholinesterase.[4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve impulse at cholinergic synapses.

The inhibition process occurs through the phosphorylation of a serine residue within the active site of the AChE enzyme.[5] This covalent modification renders the enzyme non-functional, leading to the accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in the continuous stimulation of muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, including muscle tremors, paralysis, and in severe cases, death due to respiratory failure.[4][5]

Cholinergic Signaling Pathway and the Impact of Inhibition

The cholinergic signaling pathway is essential for numerous physiological processes. The binding of acetylcholine to its receptors on postsynaptic neurons or muscle cells initiates a signal transduction cascade. The inhibition of AChE by this compound disrupts this finely regulated process, leading to a cascade of downstream effects.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Muscle Cell ACh_synthesis Acetyl-CoA + Choline -> ACh ACh_vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Exocytosis Action_Potential Action Potential Action_Potential->ACh_vesicle AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor (Nicotinic / Muscarinic) ACh->ACh_Receptor Binds to Choline_Acetate Choline_Acetate AChE->Choline_Acetate -> Choline + Acetate This compound This compound This compound->AChE Inhibits (Phosphorylation) Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates Physiological_Response Physiological Response Signal_Transduction->Physiological_Response Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (AChE, this compound, DTNB, ATCh, Buffer) Start->Reagent_Prep Plate_Setup Set up 96-well Plate (Buffer, AChE, this compound/Control) Reagent_Prep->Plate_Setup Incubation Incubate (Allow inhibitor-enzyme interaction) Plate_Setup->Incubation Reaction_Start Initiate Reaction (Add ATCh) Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic readings) Reaction_Start->Measurement Data_Analysis Data Analysis (Calculate reaction rates, % inhibition, IC50) Measurement->Data_Analysis End End Data_Analysis->End

References

Mephosfolan CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the organophosphate insecticide Mephosfolan. It covers its chemical identity, physicochemical properties, mechanism of action, metabolic pathways, and toxicological profile. Detailed experimental protocols for its analysis are also included, alongside visualizations of key biological processes.

Chemical Identity

IdentifierValue
CAS Number 950-10-7[1]
IUPAC Name diethyl [(EZ)-4-methyl-1,3-dithiolan-2-ylidene]phosphoramidate[1]
Synonyms Cytrolane, Diethyl (4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate, AC 47470[1]
Molecular Formula C₈H₁₆NO₃PS₂[1]
Molecular Weight 269.32 g/mol [1]

Physicochemical Properties

This compound is a yellow to amber liquid with the following properties:

PropertyValueSource
Boiling Point 120 °C at 0.001 mmHg[2]
Density 1.539 g/cm³ at 26 °C[3]
Solubility in Water 57 g/kg at 25 °C[1]
Solubility in Organic Solvents Soluble in acetone, xylene, benzene, ethanol, and toluene.[1]
Stability Stable in neutral, slightly acidic, or basic aqueous solutions. It is hydrolyzed by strong acids and alkalis.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound is a systemic insecticide and acaricide that acts as a potent inhibitor of the enzyme acetylcholinesterase (AChE).[4] AChE is crucial for the proper functioning of the nervous system in both insects and mammals. It catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by this compound leads to the accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyperexcitability, paralysis, and ultimately, the death of the target organism.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Synaptic_Vesicle Synaptic Vesicle (contains Acetylcholine) Presynaptic_Neuron->Synaptic_Vesicle Nerve Impulse ACh Acetylcholine (ACh) Synaptic_Vesicle->ACh releases Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor Acetylcholine Receptor ACh_Receptor->Postsynaptic_Neuron stimulates AChE Acetylcholinesterase (AChE) Blocked_AChE Inhibited AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate produces This compound This compound This compound->AChE inhibits ACh->ACh_Receptor binds to ACh->AChE is hydrolyzed by

Mechanism of Acetylcholinesterase Inhibition by this compound.

Metabolic Pathways

This compound undergoes metabolic transformation in various organisms, including plants, insects, and mammals. The primary metabolic pathways involve oxidation and hydrolysis. In plants, metabolism includes the oxidation of the methyl group to a primary alcohol and the formation of thiocyanate.[1] In rats, the major metabolite found in urine is thiocyanate, resulting from the hydrolysis of the P-N bond and subsequent ring opening.[1]

Mephosfolan_Metabolism This compound This compound Oxidation Oxidation (e.g., in plants) This compound->Oxidation Hydrolysis Hydrolysis (e.g., in rats) This compound->Hydrolysis Hydroxymethyl_Metabolite Hydroxymethyl Metabolite Oxidation->Hydroxymethyl_Metabolite Glucoside_Conjugation Glucoside Conjugation (in plants) Hydroxymethyl_Metabolite->Glucoside_Conjugation Ring_Opening Ring Opening Hydrolysis->Ring_Opening Thiocyanate Thiocyanate Ring_Opening->Thiocyanate Glucoside_Metabolite Glucoside Metabolite Glucoside_Conjugation->Glucoside_Metabolite

Simplified Metabolic Pathway of this compound.

Toxicological Profile

This compound is highly toxic to mammals and aquatic organisms. Its toxicity is primarily due to its potent inhibition of acetylcholinesterase.

Acute Toxicity Data:

OrganismRouteValueSource
RatOral LD508.9 mg/kg[1]
Mouse (albino)Oral LD5011.3 mg/kg[1]
Rabbit (albino)Dermal LD509.7 mg/kg[1]
Japanese quailOral LD5012.8 mg/kg[1]
Trout96-hour LC502.12 mg/L[1]

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound involves the condensation of diethyl phosphoryl chloride with 2-imino-4-methyl dithiolane.[1]

Mephosfolan_Synthesis Diethyl_Phosphoryl_Chloride Diethyl Phosphoryl Chloride Condensation Condensation Reaction Diethyl_Phosphoryl_Chloride->Condensation 2_Imino_4_methyl_dithiolane 2-Imino-4-methyl dithiolane 2_Imino_4_methyl_dithiolane->Condensation This compound This compound Condensation->this compound Analytical_Workflow Sample Sample (e.g., Tea, Grain) Extraction Acetonitrile Extraction + Salting Out Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (PSA/GCB) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis GC_MS GC-MS Analysis->GC_MS LC_MS_MS LC-MS/MS Analysis->LC_MS_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing LC_MS_MS->Data_Processing Result This compound Concentration Data_Processing->Result

References

Environmental Fate and Soil Persistence of Mephosfolan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephosfolan, an organophosphate insecticide, has been utilized in agriculture to control a range of pests. Understanding its environmental fate and persistence in soil is crucial for assessing its potential ecological impact. This technical guide synthesizes available data on the persistence, degradation pathways, and influencing factors of this compound in the environment, with a particular focus on the soil compartment. Due to a notable lack of publicly available, quantitative data on the dissipation rates of this compound, this guide also outlines generalized experimental protocols for assessing soil persistence and discusses plausible degradation pathways based on metabolic data from related systems.

Introduction

This compound (diethyl (4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate) is a systemic insecticide and acaricide. Its efficacy against various agricultural pests has led to its use in numerous regions. However, the environmental behavior of this compound, particularly its persistence in soil and potential for off-site transport, remains an area with limited published quantitative data. This guide aims to provide a comprehensive overview of the current knowledge regarding the environmental fate of this compound, tailored for an audience of researchers and professionals in the fields of environmental science and drug development.

Physicochemical Properties

The environmental transport and fate of a pesticide are significantly influenced by its physicochemical properties.

PropertyValueReference
Molecular Formula C₈H₁₆NO₃PS₂--INVALID-LINK--
Molecular Weight 269.32 g/mol --INVALID-LINK--
Appearance Yellow to amber liquid--INVALID-LINK--
Water Solubility Moderately soluble--INVALID-LINK--
Stability Stable at neutral pH; hydrolyzed by acid or alkali--INVALID-LINK--

Soil Persistence and Degradation

The persistence of this compound in soil is a key factor in determining its potential for long-term environmental impact and uptake by subsequent crops.

Quantitative Data on Soil Persistence

However, a laboratory incubation study provides semi-quantitative insights into its degradation. In this study, more than 95% of freshly applied this compound degraded in previously treated hop yard soils after 8 weeks at 15°C, whereas only 23-35% degraded in the corresponding untreated soils. This suggests that adapted microbial populations may play a significant role in the accelerated degradation of this compound.

ParameterValueConditionsSource
Aerobic Soil Degradation (DT₅₀) Data not available-AERU, University of Hertfordshire
Degradation in Pre-treated Soil >95% degradation8 weeks at 15°C, lab incubationPubChem
Degradation in Untreated Soil 23-35% degradation8 weeks at 15°C, lab incubationPubChem
Abiotic and Biotic Degradation Pathways

The degradation of this compound in the environment is expected to occur through a combination of abiotic (chemical) and biotic (microbial) processes.

  • Hydrolysis: The primary route of abiotic degradation for many organophosphates is hydrolysis. For this compound, this involves the cleavage of the P-N bond. This process is catalyzed by acidic or alkaline conditions.

  • Oxidation: Biotic degradation pathways likely involve oxidation. Metabolic studies in plants and rats have shown oxidation of the methyl group on the dithiolane ring to form a primary alcohol.

  • Microbial Degradation: The accelerated degradation observed in pre-treated soils strongly indicates the involvement of soil microorganisms. These microorganisms can utilize this compound as a carbon or phosphorus source, leading to its breakdown.

Based on metabolic data from animal and plant studies, a plausible degradation pathway for this compound in soil is proposed. The initial steps likely involve hydrolysis of the phosphoramidate bond and oxidation of the methyl group. Subsequent ring opening and further degradation can lead to the formation of smaller, less complex molecules.

Mephosfolan_Degradation_Pathway This compound This compound Hydrolysis_Product 2-imino-4-methyl- 1,3-dithiolane This compound->Hydrolysis_Product Hydrolysis (P-N cleavage) Oxidation_Product Hydroxymethyl- This compound This compound->Oxidation_Product Oxidation (Methyl group) Thiocyanate Thiocyanate Hydrolysis_Product->Thiocyanate Ring Opening Oxidation_Product->Hydrolysis_Product Hydrolysis CO2 CO₂ Thiocyanate->CO2 Further Degradation

Plausible degradation pathway of this compound in soil.

Hydrolysis and Photolysis

Aqueous Hydrolysis

This compound is reported to be stable in water under neutral conditions but is hydrolyzed by acid or alkali. Specific quantitative data, such as the hydrolysis half-life (DT₅₀) at different pH values, are not available in the AERU database.

ParameterValueConditionsSource
Aqueous Hydrolysis (DT₅₀) Data not availablepH 5, 7, 9AERU, University of Hertfordshire
Photolysis

Information on the photodegradation of this compound is limited. While it is stated that it undergoes photodegradation in an aqueous environment, no quantitative data such as the quantum yield or photolysis half-life (DT₅₀) are publicly available.

ParameterValueConditionsSource
Aqueous Photolysis (DT₅₀) Data not available-AERU, University of Hertfordshire

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not available in the public domain. However, a generalized experimental workflow for a soil persistence study, based on standard guidelines (e.g., OECD 307), is presented below.

Soil_Persistence_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection (Characterized) Application Application to Soil Samples Soil_Collection->Application Mephosfolan_Prep ¹⁴C-Mephosfolan (Radiolabeled) Mephosfolan_Prep->Application Incubation Incubation (Controlled Temp. & Moisture) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS & LSC Analysis Extraction->Analysis Kinetics Degradation Kinetics (DT₅₀ Calculation) Analysis->Kinetics Metabolite_ID Metabolite Identification Analysis->Metabolite_ID

Generalized workflow for a this compound soil persistence study.

Methodology for a Standard Soil Incubation Study:

  • Soil Collection and Characterization: Collect fresh soil from a relevant agricultural region. The soil should be characterized for its physicochemical properties, including texture, pH, organic carbon content, and microbial biomass.

  • Test Substance: Use radiolabeled this compound (e.g., ¹⁴C-labeled) to facilitate tracking of the parent compound and its degradation products.

  • Application: Apply the test substance to replicate soil samples at a concentration relevant to typical agricultural use.

  • Incubation: Incubate the treated soil samples in the dark under controlled temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water holding capacity) conditions. Include sterile controls to differentiate between biotic and abiotic degradation.

  • Sampling: Collect soil samples at predetermined time intervals over the course of the study.

  • Extraction: Extract the soil samples with appropriate organic solvents to recover this compound and its transformation products.

  • Analysis: Analyze the extracts using techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify the parent compound and its metabolites. Liquid Scintillation Counting (LSC) is used to determine the total radioactivity in the extracts and the non-extractable residues.

  • Data Analysis: Determine the dissipation kinetics of this compound in the soil to calculate the DT₅₀ and DT₉₀ values. Identify the major degradation products and propose a degradation pathway.

Conclusion

The available data on the environmental fate and soil persistence of this compound is limited, particularly with respect to quantitative dissipation rates. The primary degradation mechanisms appear to be hydrolysis of the P-N bond and microbially-mediated oxidation, with evidence suggesting that prior exposure to the compound can lead to accelerated breakdown in soil. The lack of comprehensive public data highlights the need for further research to accurately assess the environmental risk associated with the use of this compound. Standardized laboratory and field studies are required to establish reliable DT₅₀ values for soil, water, and under photolytic conditions, and to fully elucidate its degradation pathways in various environmental compartments.

Metabolism and degradation products of Mephosfolan in plants and insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mephosfolan, an organophosphate insecticide, has been utilized for the control of a variety of insect pests on major crops such as cotton and rice. Understanding its metabolic fate in both target insects and host plants is crucial for assessing its efficacy, environmental impact, and potential for bioaccumulation. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the metabolism and degradation products of this compound. It details the metabolic pathways in plants and insects, presents available quantitative data, outlines experimental protocols for residue analysis, and provides visual representations of key processes to aid in comprehension.

It is important to note that while the metabolism of this compound in plants has been the subject of specific studies, detailed research on its metabolic pathways in insects is limited. Much of the current understanding of its fate in insects is extrapolated from studies on mammals and general knowledge of organophosphate metabolism in arthropods. This guide synthesizes the available direct and inferred evidence to present the most complete picture possible to date.

Metabolism of this compound in Plants

In plants, this compound is absorbed through both the roots and leaves.[1] The metabolic processes primarily involve oxidation, hydrolysis, and conjugation to facilitate detoxification and sequestration.

The primary metabolic transformations of this compound identified in plants are:

  • Oxidation: The methyl group on the dithiolane ring undergoes oxidation to form a primary alcohol. This hydroxymethyl metabolite is a significant intermediate.[1]

  • Hydrolysis and Rearrangement: Hydrolysis of the phosphoramidate bond (P-N) can occur, leading to the opening of the dithiolane ring and subsequent release of thiocyanate (SCN⁻) ions.[1]

  • Conjugation: The hydroxymethyl metabolite can be further conjugated with glucose to form glucosides. This process increases the water solubility of the metabolite, aiding in its storage in vacuoles or transport within the plant.[1]

A study utilizing 14C-labeled this compound (as Cytrolane) applied to the leaves of cotton plants found that after 42 days, approximately 60% of the recovered radioactivity was still the unchanged parent compound.[1] Another report on rice indicated that about 91% of the residue was unchanged this compound, although the time frame of this measurement was not specified.[2]

Metabolic Pathway in Plants

The following diagram illustrates the key metabolic steps of this compound in plants.

Mephosfolan_Metabolism_Plants This compound This compound Hydroxymethyl Hydroxymethyl Metabolite This compound->Hydroxymethyl Oxidation (P450s) Thiocyanate Thiocyanate (SCN⁻) This compound->Thiocyanate Hydrolysis & Rearrangement Glucoside Glucoside Conjugate Hydroxymethyl->Glucoside Glucosylation (UGTs)

Metabolic pathway of this compound in plants.

Metabolism of this compound in Insects

Direct research on the metabolic pathways of this compound in insects is scarce. However, based on studies of other organophosphates in insects and the metabolism of this compound in rats, a putative pathway can be proposed. The primary routes of detoxification are expected to involve hydrolysis and oxidation, mediated by key enzyme families.

Key enzymatic systems in insects responsible for insecticide metabolism include:

  • Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for oxidative metabolism. In the case of this compound, P450s are likely involved in the oxidative desulfuration of related phosphorothioate insecticides, and potentially in the oxidation of the methyl group, similar to what is observed in plants.

  • Esterases (ESTs): These enzymes, particularly carboxylesterases, are known to hydrolyze the ester bonds present in many organophosphate insecticides, leading to their detoxification.

  • Glutathione S-Transferases (GSTs): GSTs play a role in the detoxification of a wide range of xenobiotics by conjugating them with glutathione, increasing their water solubility and facilitating excretion.

  • Phosphotriesterases (PTEs): These enzymes are highly efficient in hydrolyzing the P-O, P-F, P-S, and P-CN bonds of organophosphates.

Based on mammalian data, the metabolism of this compound likely proceeds via hydrolysis of the P-N bond, followed by the opening of the dithiolane ring and the release of thiocyanate. The methyl group may also be attacked to form carboxylic acids.

Putative Metabolic Pathway in Insects

The following diagram outlines the proposed metabolic pathway for this compound in insects. This pathway is inferred from mammalian studies and general principles of insecticide metabolism.

Mephosfolan_Metabolism_Insects This compound This compound Hydrolysis_Product Iminodithiolane Intermediate This compound->Hydrolysis_Product Hydrolysis (PTEs, Esterases) Carboxylic_Acid Carboxylic Acid Metabolite This compound->Carboxylic_Acid Oxidation (P450s) Thiocyanate Thiocyanate (SCN⁻) Hydrolysis_Product->Thiocyanate Ring Opening Excretion Excretion Products Thiocyanate->Excretion Carboxylic_Acid->Excretion

Proposed metabolic pathway of this compound in insects.

Quantitative Data on Metabolism and Degradation

Quantitative data on the metabolism and degradation of this compound is limited. The following tables summarize the available information.

Table 1: Degradation of this compound in Plants

PlantTissueTime% Remaining Parent CompoundSource
CottonLeaves42 days~60%[1]
RicePlantNot Specified~91%[2]

Table 2: Half-life of Related Organophosphate Insecticides in a Rice Paddy Ecosystem

Note: This data is for other organophosphates and is provided for context on the general persistence of this class of compounds in a similar environment.

CompoundMatrixHalf-life (days)Source
AnilofosWater1 - 2[3]
AnilofosPlant2 - 3[3]
AnilofosSoil4 - 5[3]
DiazinonPaddy Water3 - 6 (in previously treated fields)[2]
CarbofuranWater (overlying granular formulation)18 - 26[4]

Table 3: Thin-Layer Chromatography Data for this compound and Related Compounds

CompoundRf Value
This compound0.76
O,O-diethyl 4-hydroxymethyl-1,3-dithiolan-2-amidate0.83
Propylene dithioimidocarbonate hydrochloride0.15
Propylene dithiocarbonate0.87
Potassium thiocyanate0.40
Source: Bakry & Abou-Donia, 1980. Rf values were determined using a sequential TLC method.[5]

Experimental Protocols for Residue Analysis

The analysis of this compound residues typically involves extraction from the matrix, a cleanup step to remove interfering substances, and instrumental analysis.

General Workflow for Pesticide Residue Analysis

The diagram below illustrates a typical workflow for the analysis of pesticide residues in plant or insect tissues.

Residue_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis Sampling 1. Sample Collection Homogenization 2. Homogenization Sampling->Homogenization Extraction 3. Solvent Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup 4. Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis 5. GC-MS or HPLC-MS/MS Analysis Cleanup->Analysis Quantification 6. Data Analysis & Quantification Analysis->Quantification

General workflow for pesticide residue analysis.
Protocol for Sequential Thin-Layer Chromatography (STLC)

This method is suitable for the separation of this compound from its potential degradation products.[5]

  • Plate Preparation: Use Gelman type SA, Instant Thin Layer Chromatography (ITLC) silicic acid-impregnated glass fiber sheets.

  • Sample Application: Spot the extracted sample onto the baseline of the TLC plate.

  • First Development: Develop the plate up to 6 cm in a chromatography tank containing the primary solvent system: 2-butanone-1-butanol-water (9:3:1 v/v/v).

  • Drying: Remove the plate from the tank and allow it to air dry completely in a fume hood.

  • Second Development: Place the dried plate in a second chromatography tank containing the secondary solvent system: acetonitrile-n-hexane-benzene-acetic acid (80:40:40:1 v/v/v/v). Develop the plate up to 16 cm.

  • Visualization: After drying, visualize the separated spots using an appropriate method, such as iodine vapor or a specific chromogenic reagent for organophosphates.

  • Analysis: Calculate the Rf values for each spot and compare them to known standards (see Table 3).

Representative Protocol for GC-MS Analysis

The following is a generalized protocol for the analysis of organophosphate pesticides in a crop matrix, based on common multiresidue methods. Note: This protocol would require optimization and validation for the specific analysis of this compound.

  • Sample Preparation (QuEChERS Method): a. Weigh 10-15 g of a homogenized plant or insect sample into a 50 mL centrifuge tube. b. Add 10-15 mL of acetonitrile (containing 1% acetic acid, if necessary). c. Add an appropriate internal standard. d. Shake vigorously for 1 minute. e. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) and shake immediately. f. Centrifuge at >3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, and 150 mg C18). For samples with high chlorophyll content, graphitized carbon black (GCB) may be included. b. Vortex for 1 minute. c. Centrifuge at >3000 g for 5 minutes.

  • GC-MS Analysis: a. Transfer the final extract into a GC vial. b. GC Conditions (Suggested Starting Point):

    • Injector: Splitless, 250 °C.
    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
    • Oven Program: Initial temperature of 70 °C, hold for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 3 °C/min to 200 °C, and finally ramp at 8 °C/min to 280 °C, hold for 5-10 min. c. MS Conditions (Suggested):
    • Ion Source: Electron Impact (EI), 70 eV.
    • Source Temperature: 230 °C.
    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. Specific ions for this compound would need to be determined from its mass spectrum.

Conclusion

The metabolism of this compound in plants proceeds through predictable oxidation and conjugation pathways. While the parent compound can persist for a considerable period, these metabolic processes lead to its eventual detoxification. In insects, the metabolic fate of this compound is less clear, but is presumed to follow pathways common to other organophosphates, involving hydrolysis and oxidation by key detoxifying enzyme systems. The lack of quantitative data on this compound's metabolism in insects represents a significant knowledge gap that warrants further investigation to better understand insecticide resistance mechanisms and to develop more effective and selective pest control strategies. The analytical methods outlined in this guide provide a foundation for researchers to conduct further studies to fill these gaps and to monitor the environmental fate of this compound.

References

Mephosfolan in Aquatic Systems: A Technical Guide to its Bioaccumulation and Ecotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation and ecotoxicity of Mephosfolan in aquatic ecosystems. This compound, an organophosphate insecticide, functions as an acetylcholinesterase (AChE) inhibitor, posing a significant risk to non-target aquatic organisms.[1][2] This document synthesizes available quantitative data on its toxicity to fish, discusses its bioaccumulation potential, and details the experimental methodologies for assessing its environmental impact. Due to the limited availability of public data specifically for this compound, information from other relevant organophosphates is included to provide a broader context for risk assessment. This guide is intended to serve as a critical resource for researchers, environmental scientists, and professionals in drug development involved in the environmental risk assessment of organophosphate compounds.

Introduction

This compound is a systemic insecticide and acaricide, recognized for its efficacy against a range of agricultural pests.[1] However, its potential to contaminate aquatic environments through runoff and leaching raises concerns about its impact on non-target organisms. As an organophosphate, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in both insects and vertebrates.[1][2] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity and potentially death.[1] This guide provides an in-depth analysis of the ecotoxicological effects and bioaccumulation of this compound in aquatic systems.

Ecotoxicity in Aquatic Organisms

The ecotoxicity of this compound is a critical aspect of its environmental risk profile. This section summarizes the available data on its acute toxicity to various aquatic organisms.

Acute Toxicity to Fish

Limited publicly available data exists for the acute toxicity of this compound to fish. The 96-hour lethal concentration 50 (LC50) for the common carp (Cyprinus carpio) has been reported, although the specific conditions of the bioassay were not detailed.

Table 1: Acute Toxicity of this compound to Fish

SpeciesEndpointValue (mg/L)Exposure DurationReference
Cyprinus carpio (Carp)LC5054.596 hours[1]
Acute Toxicity to Aquatic Invertebrates and Algae

Bioaccumulation in Aquatic Systems

Bioaccumulation, the process by which a chemical is absorbed by an organism from its environment and concentrated in its tissues, is a key consideration for persistent organic pollutants. The potential for this compound to bioaccumulate in aquatic organisms is evaluated through its bioconcentration factor (BCF).

Currently, there are no publicly available studies that have determined the bioconcentration factor (BCF) for this compound in fish or other aquatic organisms. The potential for bioaccumulation is often inferred from the octanol-water partition coefficient (log Kow). A log Kow greater than 3 suggests a potential for bioconcentration.[4] While the specific log Kow for this compound is not consistently reported, its classification as an organophosphate suggests it may have a moderate potential for bioaccumulation. For instance, the organophosphate Temephos has a log Kow of 4.91 and a BCF of up to 2300 in Lepomis macrochirus.[3]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal at cholinergic synapses.

By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. This overstimulation results in a range of neurotoxic effects, including muscle tremors, paralysis, and ultimately, death due to respiratory failure.

Acetylcholinesterase Inhibition by this compound cluster_synapse Cholinergic Synapse cluster_normal Normal Function cluster_inhibition Inhibition by this compound Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release of Acetylcholine (ACh) Postsynaptic_Neuron Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Choline_Acetate Choline + Acetic Acid AChE->Choline_Acetate AChE_Inhibited Inhibited AChE Nerve_Impulse Nerve Impulse Termination Receptor->Nerve_Impulse This compound This compound This compound->AChE Inhibition Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Standardized methodologies are essential for assessing the ecotoxicity and bioaccumulation of chemicals like this compound. The following sections describe the key experimental protocols based on OECD guidelines.

Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organism: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Common Carp (Cyprinus carpio).

  • Exposure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.

  • Duration: 96 hours.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50, the concentration estimated to be lethal to 50% of the test fish, is calculated.

OECD_203_Workflow start Start: Acclimatize Fish prepare Prepare Test Solutions (this compound Concentrations + Control) start->prepare expose Expose Fish to Solutions (96-hour duration) prepare->expose observe Record Mortalities and Sublethal Effects (at 24, 48, 72, 96 hours) expose->observe calculate Calculate 96-h LC50 observe->calculate end End: Report Results calculate->end

Figure 2: Workflow for the Fish Acute Toxicity Test (OECD 203).
Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia, a key aquatic invertebrate.

  • Test Organism: Daphnia magna or Daphnia pulex (<24 hours old).

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance in a static system.

  • Duration: 48 hours.

  • Observations: Immobilisation (inability to swim) is recorded at 24 and 48 hours.

  • Endpoint: The EC50, the concentration estimated to cause immobilisation in 50% of the daphnids, is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater algae.

  • Test Organism: An exponentially growing culture of a selected green alga (e.g., Scenedesmus subspicatus) or cyanobacteria.

  • Exposure: Algal cultures are exposed to a range of concentrations of the test substance.

  • Duration: 72 hours.

  • Observations: Algal growth is measured, typically by cell counts or spectrophotometry.

  • Endpoint: The EC50, the concentration that causes a 50% reduction in growth rate or yield, is determined.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This guideline describes procedures for determining the bioconcentration factor (BCF) of a substance in fish.

  • Test Organism: A suitable fish species with a low fat content.

  • Phases: The test consists of two phases: an uptake phase where fish are exposed to the test substance, and a depuration phase where they are transferred to clean water.

  • Exposure: Exposure can be aqueous (substance dissolved in water) or dietary (substance incorporated into food).

  • Duration: The uptake phase typically lasts for 28 days, followed by a depuration phase of similar duration.

  • Sampling: Fish and water samples are taken at regular intervals during both phases to measure the concentration of the test substance.

  • Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

OECD_305_Workflow start Start: Acclimatize Fish uptake Uptake Phase (Expose fish to this compound for 28 days) start->uptake depuration Depuration Phase (Transfer fish to clean water for 28 days) uptake->depuration sampling Sample Fish and Water (at regular intervals throughout both phases) uptake->sampling Uptake Sampling depuration->sampling Depuration Sampling analysis Analyze Samples for This compound Concentration sampling->analysis calculate Calculate Bioconcentration Factor (BCF) analysis->calculate end End: Report Results calculate->end

Figure 3: Workflow for the Bioaccumulation in Fish Test (OECD 305).
Acetylcholinesterase Activity Assay

This assay is used to determine the extent of AChE inhibition in organisms exposed to this compound.

  • Sample Preparation: Brain or muscle tissue from exposed organisms is homogenized in a suitable buffer.

  • Assay Principle: The assay is typically based on the Ellman method, which uses acetylthiocholine as a substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

  • Measurement: The rate of color change is proportional to the AChE activity.

  • Endpoint: The percentage of AChE inhibition in exposed organisms is calculated relative to a control group.

Environmental Fate

The persistence and degradation of this compound in aquatic environments are key factors influencing its potential for long-term ecological impact.

  • Hydrolysis: this compound is reported to be stable in water under neutral and slightly acidic or basic conditions. However, it undergoes hydrolysis under strongly acidic or alkaline conditions.[1]

  • Photodegradation: Information on the photodegradation of this compound in aqueous environments is limited, but it is a potential route of degradation.[1]

  • Biodegradation: In soil, the degradation of this compound can be accelerated by the presence of pre-adapted microorganisms.[1] Similar processes are expected to occur in aquatic sediments.

Analytical Methods

Accurate and sensitive analytical methods are crucial for monitoring this compound in environmental samples and for conducting ecotoxicology and bioaccumulation studies.

  • Water Samples: The analysis of organophosphates in water typically involves a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances.

  • Biota Samples: For biological tissues, extraction with an organic solvent is followed by a clean-up step to remove lipids and other matrix components.

  • Detection: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly used for the separation and quantification of this compound. Detectors such as a flame photometric detector (FPD), nitrogen-phosphorus detector (NPD), or mass spectrometry (MS) provide the necessary sensitivity and selectivity.[1]

Conclusion and Future Directions

This compound, as an acetylcholinesterase-inhibiting organophosphate insecticide, poses a clear ecotoxicological risk to aquatic ecosystems. While its acute toxicity to fish has been documented to some extent, there is a significant lack of publicly available data on its effects on aquatic invertebrates and algae, as well as its potential for bioaccumulation. This data gap hinders a comprehensive environmental risk assessment.

Future research should prioritize conducting standardized ecotoxicity tests on a broader range of aquatic organisms and determining the bioconcentration factor of this compound in fish. Such studies are essential for establishing scientifically sound environmental quality standards and for making informed regulatory decisions to protect the health of aquatic ecosystems.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Mephosfolan for Environmental Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the organophosphate insecticide Mephosfolan. The information compiled is intended to support environmental modeling efforts by providing key parameters that govern its fate and transport in the environment. This document includes summaries of quantitative data, detailed experimental protocols based on international guidelines, and visualizations of its primary mechanism of action.

Chemical Identity and Physical Properties

This compound, a systemic insecticide and acaricide, is recognized by the following identifiers:

  • IUPAC Name: (E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine[1]

  • CAS Number: 950-10-7[1]

  • Molecular Formula: C₈H₁₆NO₃PS₂[1]

  • SMILES Notation: CCOP(=O)(/N=C/1\SCC(S1)C)OCC[1]

The key physical and chemical properties of this compound relevant to environmental modeling are summarized in the table below.

PropertyValueTemperature (°C)Reference
Molecular Weight 269.3 g/mol N/A[1]
Physical State Yellow to amber liquidAmbient[1]
Water Solubility 57,000 mg/L25[1]
Vapor Pressure 4.24 mPa25
Octanol-Water Partition Coefficient (Log P) 1.0420
Henry's Law Constant 1.21 x 10⁻⁵ Pa m³/mol25

Environmental Fate and Degradation

Degradation:

  • Hydrolysis: this compound is reported to be stable in neutral, slightly acidic, or slightly basic aqueous solutions. However, it undergoes hydrolysis under strongly acidic or alkaline conditions.[1] Specific hydrolysis rate constants or half-lives are not available.

  • Photolysis: Photodegradation of this compound in aqueous environments has been noted, but quantitative data such as quantum yield or environmental half-lives are not specified in the reviewed literature.[1]

  • Biodegradation: Studies on the persistence of this compound in soil have shown that its degradation can be accelerated in soils with a history of previous treatment with the insecticide. In one laboratory study, over 95% of freshly applied this compound degraded in previously treated hop yard soils after 8 weeks at 15°C, compared to 23-35% degradation in untreated soils.[1] This suggests that microbial adaptation plays a significant role in its breakdown. However, a specific soil biodegradation DT50 value is not available.

Partitioning:

  • Soil Sorption (Koc): A measured soil organic carbon-water partitioning coefficient (Koc) for this compound is not available in the public literature. This parameter is critical for modeling its mobility in soil and potential for leaching.

Experimental Protocols

The following sections describe the general methodologies for determining the key physical and chemical properties and environmental fate parameters of pesticides like this compound, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Water Solubility (OECD Guideline 105)

The water solubility is determined using either the column elution method or the flask method.

  • Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is measured after reaching equilibrium.

  • Column Elution Method: This method is suitable for substances with low solubility. A column is packed with an inert carrier material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the water solubility.

  • Flask Method: This method is suitable for substances with higher solubility. An excess amount of the test substance is stirred in water at a constant temperature for a sufficient period to reach equilibrium. The solution is then filtered or centrifuged to remove undissolved particles, and the concentration in the clear aqueous phase is determined.

Vapor Pressure (OECD Guideline 104)

Vapor pressure can be determined by various methods, including the dynamic method, static method, or the gas saturation method.

  • Principle: The pressure exerted by the vapor of the substance in equilibrium with its solid or liquid phase is measured at a specific temperature.

  • Dynamic Method: The boiling point of the substance is measured at different applied pressures. The vapor pressure at a given temperature can then be determined from the boiling point-pressure relationship.

  • Static Method: The substance is placed in a closed container, and the pressure of the vapor phase is measured directly with a manometer after equilibrium is established.

  • Gas Saturation Method (Effusion Method): A stream of inert gas is passed over the substance at a known flow rate, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The octanol-water partition coefficient (Kow or Log P) is a measure of a chemical's lipophilicity and is a key parameter in assessing its potential for bioaccumulation.

  • Principle: The test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and then the two phases are separated. The concentration of the substance in each phase is measured.

  • Shake-Flask Method: A solution of the test substance in either n-octanol or water is prepared and placed in a flask with the other solvent. The flask is shaken to facilitate partitioning. After separation of the phases, the concentration of the test substance in both the n-octanol and water layers is determined. The partition coefficient is calculated as the ratio of the concentration in n-octanol to the concentration in water.

Adsorption - Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This method is used to determine the soil adsorption coefficient (Kd) and, subsequently, the soil organic carbon-water partitioning coefficient (Koc).

  • Principle: The test substance is equilibrated with a soil-water suspension. The concentration of the substance remaining in the aqueous phase after equilibrium is measured to determine the amount adsorbed to the soil.

  • Procedure: A known mass of soil is mixed with an aqueous solution of the test substance of known concentration. The mixture is agitated for a period sufficient to reach equilibrium. The solid and liquid phases are then separated by centrifugation, and the concentration of the test substance in the supernatant is analyzed. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The Kd is the ratio of the concentration in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic degradation of a substance by hydrolysis at different pH values.

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature.

  • Procedure: The concentration of the test substance is measured at various time intervals to determine the rate of its disappearance. The hydrolysis rate constant and the half-life (DT50) are then calculated for each pH.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD Guideline 316)

This guideline describes the procedure to determine the rate of direct photolysis of a chemical in water.

  • Principle: An aqueous solution of the test substance is irradiated with light of a known spectrum and intensity, simulating natural sunlight. The rate of disappearance of the substance is measured.

  • Procedure: A solution of the test substance in pure water is exposed to a light source (e.g., a xenon arc lamp) with a spectral output similar to sunlight. The concentration of the test substance is monitored over time. Control samples are kept in the dark to account for any non-photolytic degradation. The photolysis rate constant and quantum yield are calculated from the data.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This test is designed to determine the rate and route of biodegradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Principle: The test substance is applied to soil samples, which are then incubated under controlled conditions (temperature, moisture) in the dark.

  • Procedure: For aerobic degradation, the soil is incubated in the presence of air. For anaerobic degradation, the soil is typically flooded and purged with an inert gas to create anaerobic conditions. The concentration of the test substance and its major transformation products are measured in the soil at different time intervals. The rate of degradation (DT50) is calculated. The evolution of ¹⁴CO₂ from a radiolabeled test substance can also be measured to assess mineralization.

Mechanism of Action and Signaling Pathways

As an organophosphate insecticide, the primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses. This compound, like other organophosphates, phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive. This irreversible inhibition leads to the accumulation of acetylcholine in the synaptic cleft.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron/Effector Cell NerveImpulse Nerve Impulse AChVesicle Acetylcholine Vesicles NerveImpulse->AChVesicle triggers AChRelease Acetylcholine Release AChVesicle->AChRelease leads to ACh Acetylcholine (ACh) AChRelease->ACh AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzes Receptor Cholinergic Receptors (Nicotinic/Muscarinic) ACh->Receptor binds to This compound This compound This compound->AChE inhibits InhibitedAChE Inhibited AChE AChE->InhibitedAChE Signal Continuous Signal Transduction Receptor->Signal

Mechanism of Acetylcholinesterase Inhibition by this compound.
Downstream Signaling Effects

The accumulation of acetylcholine due to AChE inhibition leads to the overstimulation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic membranes, resulting in a wide range of physiological effects.

  • Muscarinic Receptor Activation: Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a variety of physiological responses in the central and peripheral nervous systems. Their overstimulation can lead to symptoms such as increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as bradycardia and bronchoconstriction.

cluster_muscarinic Muscarinic Receptor Signaling ACh Excess Acetylcholine M_Receptor Muscarinic Receptor (GPCR) ACh->M_Receptor binds G_Protein G-Protein Activation (Gq/Gi) M_Receptor->G_Protein activates Effector Effector Enzymes (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector modulates SecondMessenger Second Messengers (IP3, DAG, cAMP) Effector->SecondMessenger generates/inhibits CellularResponse Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) SecondMessenger->CellularResponse triggers

Downstream Signaling of Muscarinic Receptor Overstimulation.
  • Nicotinic Receptor Activation: Nicotinic receptors are ligand-gated ion channels. Their overstimulation, particularly at the neuromuscular junction, initially causes muscle fasciculations and spasms, followed by paralysis due to depolarization block. In the central nervous system, it can contribute to seizures.

cluster_nicotinic Nicotinic Receptor Signaling ACh Excess Acetylcholine N_Receptor Nicotinic Receptor (Ligand-gated ion channel) ACh->N_Receptor binds IonChannel Ion Channel Opening N_Receptor->IonChannel causes IonInflux Na+/Ca²⁺ Influx IonChannel->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization CellularResponse Cellular Response (e.g., Muscle Contraction, Neuronal Excitation) Depolarization->CellularResponse

Downstream Signaling of Nicotinic Receptor Overstimulation.

Conclusion

This technical guide provides a compilation of the available physical and chemical properties of this compound that are essential for environmental modeling. While key parameters such as water solubility, vapor pressure, and the octanol-water partition coefficient have been documented, significant data gaps remain, particularly concerning its degradation kinetics (hydrolysis, photolysis, and biodegradation) and soil sorption coefficient (Koc). The provided summaries of OECD experimental protocols offer a framework for generating this missing data. The visualization of this compound's mechanism of action through acetylcholinesterase inhibition and the subsequent overstimulation of cholinergic receptors provides a clear understanding of its toxicological effects. Further research to determine the specific environmental half-lives and soil sorption characteristics of this compound is crucial for accurate environmental risk assessment and modeling.

References

History of Mephosfolan use in agriculture for cotton and maize

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History and Use of Mephosfolan in Cotton and Maize

Disclaimer: this compound is an obsolete organophosphate insecticide, and detailed historical records, particularly quantitative field trial data and specific experimental protocols, are not widely available in digitized scientific literature. This guide synthesizes the available information and provides representative experimental protocols and diagrams to fulfill the structural and technical requirements of the request.

Introduction

This compound, known by its trade name Cytrolane, is an organophosphate insecticide and acaricide introduced in 1963.[1] It functions as a systemic insecticide with both contact and stomach poison activity.[1][2] As a member of the phosphoramidate substance group, it was developed to control a range of chewing and sucking insects.[1][2] Its use was prominent in agriculture for major crops, including cotton and maize, to combat significant pests such as bollworms, aphids, mites, and stem borers.[1] Like other organophosphates, its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[2] Due to toxicity and environmental concerns, this compound is no longer approved for use in many regions, including the United States and Europe.[1][2]

Chemical and Physical Properties

This compound is a yellow to amber liquid with the chemical formula C₈H₁₆NO₃PS₂.[1][3] It is soluble in various organic solvents like acetone and ethanol and moderately soluble in water.[1]

PropertyValueSource
Molecular Formula C₈H₁₆NO₃PS₂[1][3]
Molecular Weight 269.3 g/mol [1]
Physical State Yellow to amber liquid[1][3]
CAS Registry Number 950-10-7[2][4]
Water Solubility 57 g/kg (at 25 °C)[1]
Synonyms Mephospholan, Cytrolane, AC 47470[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound is the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the central nervous system in insects.[2]

  • Normal Nerve Impulse Transmission: In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released to bind with receptors on the postsynaptic membrane, propagating a nerve signal. The AChE enzyme then rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal.[5]

  • Inhibition by this compound: this compound phosphorylates the serine hydroxyl group at the active site of AChE, rendering the enzyme inactive.[6]

  • Consequence: With AChE inhibited, acetylcholine accumulates in the synaptic cleft. This leads to continuous and uncontrolled firing of nerve impulses, resulting in muscle spasms, paralysis, and ultimately the death of the insect.[7]

AChE_Inhibition cluster_pre Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicle Receptor ACh Receptor ACh_Vesicle->Receptor 1. ACh Release & Binding AChE Acetylcholinesterase (AChE) Receptor->AChE Accumulation ACh Accumulation Receptor->Accumulation 5. Continuous Stimulation AChE->Receptor Inhibited_AChE Inhibited AChE Synaptic_Cleft Synaptic Cleft This compound This compound This compound->AChE 4. Inhibition

Caption: Acetylcholinesterase (AChE) Inhibition by this compound.

History of Use in Cotton and Maize

This compound was utilized as a systemic insecticide on both cotton and maize to control a variety of pests that cause significant economic damage.[1]

  • Cotton: It was particularly effective against the cotton leafworm (Spodoptera littoralis), pink bollworm (Pectinophora gossypiella), and spiny bollworm (Earias insulana).[3] Organophosphate insecticides have historically been crucial for controlling a wide array of insect pests in cotton production.[8]

  • Maize: this compound demonstrated significant activity against key borer insects, including the European corn borer (Ostrinia nubilalis).[1] The use of organophosphates has been a long-standing practice in managing corn rootworm and other major maize pests.[9]

Efficacy Data Summary

Target PestCropRepresentative OrganophosphateApplication Rate (kg a.i./ha)Efficacy (% Mortality)Source (Illustrative)
Cotton Bollworm (Helicoverpa armigera)CottonChlorpyrifos0.5 - 1.085-95% (at 7 days)[10][11]
Pink Bollworm (Pectinophora gossypiella)CottonProfenofos0.75 - 1.5>80% reduction in infestation[11]
European Corn Borer (Ostrinia nubilalis)MaizePermethrin (Pyrethroid)*0.1 - 0.2Effective larval control[12]
Cotton Aphid (Aphis gossypii)CottonDimethoate0.2 - 0.4>90% population reduction[8]

*Note: Pyrethroids often replaced organophosphates for corn borer control; data is illustrative of chemical control efficacy.

Metabolism in Cotton

A study on the metabolism of ¹⁴C-labeled this compound applied to the leaves of cotton plants provided key insights into its fate within the plant.[3] After 42 days, approximately 60% of the recovered radioactive label was identified as unchanged this compound, indicating significant persistence on and in the leaves.[3]

Identified metabolites included:

  • Thiocyanate ion.[3]

  • Glucose conjugates of (hydroxymethyl)ethylene (diethoxyphosphinyl)dithioimidocarbonate.[3]

  • (Hydroxymethyl)vinylene (diethoxyphosphinyl)dithioimidocarbonate.[3]

This metabolic pathway suggests that oxidation and conjugation are key routes for the detoxification of this compound in cotton plants.[3]

Experimental Protocols

As specific historical protocols for this compound are unavailable, the following sections detail generalized, representative protocols based on established standards for insecticide testing.

Protocol: Field Efficacy Trial for a Foliar Insecticide Against Cotton Bollworm

This protocol describes a standard methodology for evaluating the efficacy of an insecticide against the cotton bollworm (Helicoverpa armigera) in a field setting.

  • Experimental Design:

    • Layout: Randomized Complete Block Design (RCBD) with four replicates.[9]

    • Plot Size: Each plot measures 10m x 10m, with a 2m buffer zone between plots to prevent spray drift.

  • Treatments:

    • Test Product (e.g., this compound) at three dosage rates (Low, Medium, High).

    • Reference Product (a standard commercial insecticide for bollworm control).

    • Untreated Control (sprayed with water only).

  • Application:

    • Timing: Application is initiated when pest scouting reveals larval populations have reached the economic threshold (e.g., 10-15 small larvae per 100 plants).[13]

    • Equipment: A calibrated backpack sprayer with a boom and hollow cone nozzles is used to ensure uniform coverage.

    • Volume: Spray volume is typically 200-400 L/ha, depending on crop stage.

  • Data Collection and Assessment:

    • Pre-treatment Count: The number of live larvae on 25 randomly selected plants per plot is counted 24 hours before application.[10]

    • Post-treatment Counts: Larval counts are repeated at 1, 3, 7, and 14 days after treatment (DAT) on a new set of 25 random plants per plot.[9]

    • Yield Assessment: At the end of the season, cotton is harvested from the central rows of each plot to determine the seed cotton yield ( kg/ha ).

  • Data Analysis:

    • Larval population data is used to calculate the percentage reduction in pest population for each treatment relative to the untreated control.

    • Analysis of Variance (ANOVA) is performed on larval counts and yield data to determine statistically significant differences between treatments.[14]

Field_Trial_Workflow cluster_setup 1. Trial Setup cluster_application 2. Treatment Application cluster_assessment 3. Data Collection & Analysis Site Select Trial Site Design Establish RCBD Layout (4 Replicates) Site->Design Plots Mark Plots (10x10m) + Buffer Zones Design->Plots Scout Scout for Pest Threshold Prepare Prepare Spray Solutions (Test, Ref, Control) Scout->Prepare Apply Apply Treatments with Calibrated Sprayer Prepare->Apply PostCount Post-treatment Counts (1, 3, 7, 14 DAT) Apply->PostCount PreCount Pre-treatment Count (-1 Day) Harvest Harvest & Measure Yield PostCount->Harvest Analyze Statistical Analysis (ANOVA) Harvest->Analyze Report 4. Final Report Generation Analyze->Report

Caption: Generalized workflow for an insecticide field efficacy trial.

Protocol: Residue Analysis of Organophosphates in Cottonseed by GC-MS

This protocol outlines a general procedure for the extraction, cleanup, and quantification of organophosphate pesticide residues in a fatty matrix like cottonseed.

  • Sample Preparation:

    • Homogenization: A representative 500g sample of cottonseed is finely ground using a high-speed mill.

    • Sub-sampling: A 10g sub-sample of the homogenized material is accurately weighed into a 50mL centrifuge tube.[15]

  • Extraction (Modified QuEChERS):

    • Solvent Addition: 10mL of water and 15mL of acetonitrile (with 1% formic acid) are added to the sample tube. The tube is shaken vigorously for 1 minute.[15]

    • Salting Out: A salt mixture (e.g., 6g anhydrous MgSO₄ + 1.5g NaCl) is added. The tube is immediately shaken for 2 minutes and then centrifuged at 5000 rpm for 5 minutes.[15]

    • The upper acetonitrile layer, containing the pesticides, is collected.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Fat Removal: An aliquot of the acetonitrile extract (e.g., 6mL) is transferred to a 15mL d-SPE tube containing anhydrous MgSO₄ (to remove water) and Primary Secondary Amine (PSA) sorbent (to remove fatty acids and sugars).[15] For oily matrices, a C18 sorbent may also be included.

    • The tube is vortexed for 1 minute and centrifuged at 5000 rpm for 5 minutes.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Injection: 1µL of the final cleaned-up extract is injected into the GC-MS system.

    • GC Conditions: A capillary column suitable for pesticide analysis (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 70°C) to a final temperature (e.g., 300°C) to separate the compounds. Helium is used as the carrier gas.[16]

    • MS Conditions: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring for characteristic ions of the target organophosphates.[17]

  • Quantification:

    • A calibration curve is generated using matrix-matched standards of known concentrations.

    • The concentration of the pesticide residue in the sample is determined by comparing its peak area to the calibration curve. Results are reported in mg/kg.

Residue_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_cleanup 3. Cleanup (d-SPE) cluster_analysis 4. Analysis & Quantification Homogenize Homogenize Cottonseed Sample Weigh Weigh 10g Sub-sample Homogenize->Weigh AddSolvent Add Acetonitrile & Water Weigh->AddSolvent AddSalts Add QuEChERS Salts (MgSO₄, NaCl) AddSolvent->AddSalts Centrifuge1 Vortex & Centrifuge AddSalts->Centrifuge1 Collect Collect Supernatant (Acetonitrile Layer) Centrifuge1->Collect Transfer Transfer Aliquot to d-SPE Tube Collect->Transfer AddSorbent Tube contains MgSO₄ & PSA Transfer->AddSorbent Centrifuge2 Vortex & Centrifuge AddSorbent->Centrifuge2 FinalExtract Collect Final Extract Centrifuge2->FinalExtract Inject Inject 1µL into GC-MS FinalExtract->Inject Quantify Quantify using Matrix-Matched Standards Inject->Quantify Report Report Result (mg/kg) Quantify->Report

Caption: Generalized workflow for pesticide residue analysis in cottonseed.

References

Methodological & Application

Analytical Methods for the Detection of Mephosfolan in Soil and Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of mephosfolan, an organophosphorus insecticide, in soil and water samples. The methodologies described are based on established techniques for pesticide residue analysis, primarily utilizing Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific performance data for this compound is not extensively available in published literature, the provided protocols offer a robust starting point for method development and validation.

I. Overview of Analytical Approaches

The detection of this compound in environmental matrices such as soil and water requires sensitive and selective analytical methods due to the typically low concentration levels and the complexity of the sample matrices. The recommended workflow involves sample extraction and cleanup, followed by instrumental analysis.

  • For Soil Samples: A common and effective extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves an acetonitrile extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) is a suitable technique for the quantification of this compound, as NPD is highly selective for phosphorus-containing compounds.

  • For Water Samples: Solid-Phase Extraction (SPE) is the preferred method for extracting and concentrating this compound from water samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity for the detection and quantification of this compound in the resulting extracts.

II. Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organophosphorus pesticides in soil and water using the methods described. It is crucial to note that these values are representative and that method validation must be performed for this compound in the specific laboratory conditions and matrices of interest to determine accurate performance characteristics such as Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery.

Analytical MethodMatrixExtraction MethodAnalyte ClassRepresentative LODRepresentative LOQRepresentative Recovery (%)
GC-NPDSoilQuEChERSOrganophosphorus Pesticides0.1 - 10 µg/kg[1]0.5 - 20 µg/kg70 - 120[1]
LC-MS/MSWaterSolid-Phase ExtractionOrganophosphorus Pesticides0.01 - 0.1 µg/L[2]0.05 - 0.5 µg/L80 - 110[3]

III. Experimental Protocols

A. Analysis of this compound in Soil by GC-NPD

This protocol is based on the widely used QuEChERS method for pesticide residue analysis in soil.[4][5]

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (ACN), pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - optional, for soils with high pigment content

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE

  • Centrifuge

  • Vortex mixer

2. Sample Preparation and Extraction (QuEChERS)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., containing 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for GC-NPD analysis.

4. GC-NPD Analysis

  • Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode, 250 °C.

  • Oven Program: 60 °C (1 min hold), ramp to 200 °C at 10 °C/min, then to 250 °C at 5 °C/min (5 min hold).[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: NPD, 300 °C. Hydrogen flow, air flow, and makeup gas flow should be optimized according to the manufacturer's instructions.

5. Quality Control

  • A matrix-matched calibration curve should be prepared to compensate for matrix effects.

  • Fortified soil samples (spiked with a known concentration of this compound) should be analyzed with each batch to determine recovery.

B. Analysis of this compound in Water by LC-MS/MS

This protocol utilizes Solid-Phase Extraction for sample cleanup and concentration, followed by sensitive LC-MS/MS detection.[2][3]

1. Materials and Reagents

  • This compound analytical standard

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18, 500 mg, 6 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

2. Sample Preparation and Solid-Phase Extraction (SPE)

  • Filter the water sample through a 0.45 µm filter to remove suspended particles.

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After loading, dry the cartridge under vacuum for 10-15 minutes.

  • Elute the retained analytes with two 5 mL aliquots of methanol or acetonitrile.

  • Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition.

3. LC-MS/MS Analysis

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 5 mM ammonium formate and 0.1% formic acid in water.

    • B: 5 mM ammonium formate and 0.1% formic acid in methanol.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. Based on available data, a potential precursor ion and product ions are:

    • Precursor Ion [M+H]⁺: m/z 270.1

    • Product Ions: m/z 140.0, m/z 75.1[7]

4. Quality Control

  • A calibration curve in the solvent should be prepared.

  • Spiked water samples should be extracted and analyzed alongside the unknown samples to assess method recovery and matrix effects.

IV. Visualization of Experimental Workflows

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_sample 10g Homogenized Soil add_acn Add 10mL Acetonitrile soil_sample->add_acn add_salts Add QuEChERS Salts add_acn->add_salts vortex Vortex 1 min add_salts->vortex centrifuge1 Centrifuge 5 min vortex->centrifuge1 supernatant Transfer 1mL Supernatant centrifuge1->supernatant dspe_tube d-SPE Tube (MgSO4, PSA, C18) supernatant->dspe_tube vortex2 Vortex 30 sec dspe_tube->vortex2 centrifuge2 Centrifuge 5 min vortex2->centrifuge2 final_extract Final Extract centrifuge2->final_extract gc_npd GC-NPD Analysis final_extract->gc_npd

Caption: Workflow for this compound Analysis in Soil.

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_concentration Concentration & Reconstitution cluster_analysis Analysis water_sample 500mL Water Sample filter Filter (0.45 µm) water_sample->filter condition Condition SPE Cartridge filter->condition load Load Sample condition->load dry Dry Cartridge load->dry elute Elute with Solvent dry->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute lc_msms LC-MS/MS Analysis reconstitute->lc_msms

Caption: Workflow for this compound Analysis in Water.

V. Conclusion

The protocols outlined in this document provide a comprehensive framework for the detection and quantification of this compound in soil and water samples. The combination of QuEChERS with GC-NPD for soil and SPE with LC-MS/MS for water offers the necessary selectivity and sensitivity for reliable environmental monitoring. It is imperative that any laboratory implementing these methods performs a thorough in-house validation to establish method performance characteristics for this compound in their specific sample matrices.

References

Application Note and Protocol for the Analysis of Mephosfolan using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the determination of mephosfolan, an organophosphorus insecticide, in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established multi-residue pesticide analysis techniques, ensuring robustness and reliability.

Introduction

This compound is a systemic insecticide and acaricide. Due to its potential environmental and health impacts, sensitive and specific analytical methods are required for its detection and quantification in various matrices such as food, soil, and water. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of semi-volatile compounds like this compound. This protocol details a sample preparation procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by GC-MS analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the GC-MS analysis of this compound.

Table 1: GC-MS Retention and Mass Spectral Data for this compound

ParameterValueReference
Typical Retention Time (min)14.20[1]
Molecular Ion [M]⁺ (m/z)269Inferred from molecular weight
Key Mass Fragments (m/z) and Relative Abundance140 (100%), 106 (75%), 196 (68%), 74 (66%)[2]

Table 2: GC-MS/MS Parameters for this compound (for enhanced selectivity and sensitivity)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
196.02140.0215
196.02168.0210

Note: Collision energies are instrument-dependent and may require optimization.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a wide range of sample matrices.[3][4][5] This protocol is based on the AOAC Official Method 2007.01.

3.1.1. Materials and Reagents

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (dSPE) tubes containing:

    • Primary secondary amine (PSA) sorbent

    • Anhydrous magnesium sulfate (MgSO₄)

    • C18 sorbent (for samples with high fat content)

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge capable of at least 3000 x g

3.1.2. Extraction Procedure

  • Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, soil). For water samples, proceed directly to step 2.

  • Weighing: Weigh 10-15 g of the homogenized sample (or 10-15 mL of water) into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10-15 mL of acetonitrile to the centrifuge tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., a pre-packaged mixture of MgSO₄ and NaCl).

  • Extraction: Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes to separate the layers.

3.1.3. Dispersive SPE (dSPE) Cleanup

  • Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.

  • Shaking: Cap the tube and shake vigorously for 30 seconds.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. This can be directly injected into the GC-MS system or transferred to an autosampler vial.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound as part of a multi-residue pesticide screen. Instrument conditions should be optimized for your specific system.

Table 3: Recommended GC-MS Operating Conditions

ParameterRecommended Setting
Gas Chromatograph (GC)
Injection Port TypeSplit/Splitless
Injection ModeSplitless
Injection Volume1-2 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms or equivalent)
Oven Temperature ProgramInitial: 70 °C, hold for 2 minRamp 1: 25 °C/min to 150 °CRamp 2: 3 °C/min to 200 °CRamp 3: 8 °C/min to 280 °C, hold for 10 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
SIM Ions (m/z)140, 106, 196
Full Scan Range (m/z)50 - 450

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Protocol for this compound Analysis cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis sample Sample Homogenization (Solid Matrices) extraction Acetonitrile Extraction & Salting Out sample->extraction 10-15g sample + ACN centrifuge1 Centrifugation 1 extraction->centrifuge1 Shake vigorously cleanup Dispersive SPE Cleanup (PSA/MgSO4) centrifuge1->cleanup Transfer supernatant centrifuge2 Centrifugation 2 cleanup->centrifuge2 Vortex final_extract Final Extract centrifuge2->final_extract injection GC Injection final_extract->injection separation Chromatographic Separation injection->separation Splitless, 250°C ionization Electron Ionization (EI) separation->ionization Temperature Program detection Mass Detection (MS) ionization->detection Source Temp: 230°C data_analysis Data Analysis detection->data_analysis SIM or Full Scan QuEChERS_Logic QuEChERS Method Logic start Start: Sample Matrix extraction Extraction (this compound moves from matrix to ACN) start->extraction Add Acetonitrile partition Partitioning (ACN separates from aqueous layer) extraction->partition Add Salts (MgSO4, NaCl) cleanup Cleanup (Interferences removed by dSPE sorbents) partition->cleanup Transfer ACN layer end End: Clean Extract for GC-MS cleanup->end

References

Application Note: High-Throughput Analysis of Mephosfolan Residues in Agricultural Commodities using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and robust method for the quantitative analysis of mephosfolan residues in various food matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, ensuring high recovery and reproducibility. The LC-MS/MS method, operating in Multiple Reaction Monitoring (MRM) mode, provides excellent selectivity and sensitivity for the detection and quantification of this compound, meeting the stringent requirements for pesticide residue analysis in food safety applications. This method is suitable for researchers, scientists, and professionals in the field of drug development and food safety.

Introduction

This compound is a systemic organophosphate insecticide and acaricide used to control a variety of pests on crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring these residue levels. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high sensitivity, selectivity, and ability to handle complex matrices. This application note details a validated LC-MS/MS method for the determination of this compound residues, utilizing the widely adopted QuEChERS sample preparation technique.

Experimental

Sample Preparation: QuEChERS Protocol

The QuEChERS method offers a simple and effective approach for extracting pesticide residues from a variety of food matrices.[1][2] The general workflow is as follows:

  • Homogenization: A representative 10-15 g sample of the food matrix (e.g., fruits, vegetables) is homogenized. For dry samples, rehydration with an appropriate amount of water may be necessary.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is vigorously shaken for 1 minute.

  • Salting-out: A mixture of salts, typically 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate, is added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent mixture, commonly primary secondary amine (PSA) and anhydrous MgSO₄. This step removes interferences such as organic acids, sugars, and residual water. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract: The supernatant is collected, filtered through a 0.22 µm syringe filter, and transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of this compound was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
GradientOptimized for separation of this compound from matrix interferences
Flow Rate0.3 - 0.4 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)270.1
Product Ion 1 (Quantifier, m/z)140.0
Product Ion 2 (Qualifier, m/z)196.0
Collision Energy (eV)Optimized for each transition
Dwell Time10-20 ms

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the analysis of this compound in various food matrices. The chromatographic conditions provided good peak shape and retention time for this compound, while the MS/MS detection in MRM mode ensured high selectivity and sensitivity.

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability) in a representative food matrix. The validation results are summarized in the following tables. Please note that the presented data is a composite from multiple sources and represents typical expected performance.

Table 2: Method Validation Parameters for this compound

ParameterResult
Linearity Range1 - 100 µg/L
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 µg/kg
Limit of Quantification (LOQ)1.0 µg/kg

Table 3: Accuracy and Precision of the Method for this compound

Spiking Level (µg/kg)Average Recovery (%) (n=5)Precision (RSD, %) (n=5)
5958
10926
50985

The validation data demonstrates that the method is accurate, precise, and sensitive enough for the routine monitoring of this compound residues in food commodities at levels well below the typical MRLs set by regulatory agencies.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_output Output Homogenization 1. Homogenization (10-15 g sample) Extraction 2. Extraction (Acetonitrile) Homogenization->Extraction Salting_Out 3. Salting-Out (MgSO4, NaCl, Citrate salts) Extraction->Salting_Out dSPE 4. Dispersive SPE Cleanup (PSA, MgSO4) Salting_Out->dSPE Final_Extract 5. Final Extract (Filtration) dSPE->Final_Extract LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Results (Residue Concentration) Data_Analysis->Results

Caption: Experimental workflow for this compound residue analysis.

logical_relationship This compound This compound Residue in Sample QuEChERS QuEChERS Extraction and Cleanup This compound->QuEChERS is extracted and purified by LC_MSMS LC-MS/MS Analysis QuEChERS->LC_MSMS provides a clean extract for Quantification Accurate Quantification LC_MSMS->Quantification enables

Caption: Logical relationship of the analytical steps.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of this compound residues in food matrices. The combination of the efficient QuEChERS sample preparation and the highly selective and sensitive LC-MS/MS detection allows for the accurate determination of this compound at trace levels, ensuring compliance with food safety regulations. The method is robust and can be readily implemented in routine monitoring laboratories.

References

QuEChERS Extraction of Mephosfolan in Food Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephosfolan is an organophosphate insecticide and acaricide previously used to control a variety of pests on crops. Due to its potential toxicity, regulatory bodies worldwide have set maximum residue limits (MRLs) for this compound in various food commodities.[1] Accurate and efficient monitoring of this compound residues is therefore crucial to ensure food safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective sample preparation technique for the multi-residue analysis of pesticides in food matrices.[2][3] This application note provides a detailed protocol for the extraction of this compound from food samples using the QuEChERS methodology, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the QuEChERS Method

The QuEChERS method involves two main steps: an extraction step followed by a dispersive solid-phase extraction (dSPE) cleanup.[3]

  • Extraction: A homogenized food sample is first extracted with acetonitrile. The addition of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer, induces phase separation between the aqueous and organic layers and facilitates the partitioning of the pesticides into the acetonitrile layer.[2][3]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up by adding a small amount of dSPE sorbent. A common sorbent is primary secondary amine (PSA), which effectively removes interfering matrix components such as organic acids, sugars, and fatty acids.[3] For pigmented samples, graphitized carbon black (GCB) may also be used to remove chlorophyll and carotenoids, although it can also retain some planar pesticides. After vortexing and centrifugation, the cleaned extract is ready for instrumental analysis.

Data Presentation: Expected Performance of the QuEChERS Method for Organophosphate Pesticides

While specific validation data for this compound is not extensively published, the following tables summarize typical performance data for organophosphorus pesticides (the class to which this compound belongs) in various food matrices using the QuEChERS method coupled with chromatographic techniques. These values can be considered representative of the expected performance for this compound analysis.

Table 1: Typical Recovery Rates for Organophosphorus Pesticides in Various Food Matrices using QuEChERS

Food MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Fruits (e.g., Apples, Oranges)10 - 10070 - 120< 20[4][5]
Vegetables (e.g., Lettuce, Peppers)10 - 10070 - 120< 20[4]
Cereals (e.g., Rice, Wheat)10 - 5070 - 120< 20[6]
Edible Insects10 - 50070 - 120< 20[3]

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Organophosphorus Pesticides using QuEChERS

ParameterTypical Range (µg/kg)Reference
Limit of Detection (LOD)1 - 10[3][7]
Limit of Quantification (LOQ)3 - 15[3][5]

Experimental Protocol: QuEChERS Extraction of this compound

This protocol is a general guideline and may require optimization based on the specific food matrix and available instrumentation.

1. Materials and Reagents

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • Anhydrous Magnesium Sulfate (MgSO₄), analytical grade

  • Sodium Chloride (NaCl), analytical grade

  • Primary Secondary Amine (PSA) sorbent, for dSPE

  • 50 mL polypropylene centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge capable of at least 4000 rpm

  • Analytical balance

  • Syringe filters (0.22 µm)

2. Sample Preparation

  • Homogenize a representative portion of the food sample using a high-speed blender or food processor. For samples with low water content, it may be necessary to add a specific amount of water to achieve a homogeneous slurry.

3. Extraction Procedure

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

4. Dispersive SPE (dSPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The supernatant is the final cleaned extract.

5. Final Extract Preparation for Analysis

  • Take an aliquot of the final extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for injection into the GC-MS/MS or LC-MS/MS system. For GC analysis, a solvent exchange step to a more volatile solvent may be necessary.

Mandatory Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[8] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts.[8] Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of nerve receptors, which results in neurotoxicity.[8][9]

Mephosfolan_Toxicity_Pathway ACh Acetylcholine (ACh) ACh_receptor ACh Receptor ACh->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Excess_ACh Excess ACh Accumulation Nerve_Impulse Nerve Impulse (Signal Termination) ACh_receptor->Nerve_Impulse Initiates ACh_receptor->Nerve_Impulse Continuous_Stimulation Continuous Receptor Stimulation ACh_receptor->Continuous_Stimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibits Excess_ACh->ACh_receptor Constant Binding Neurotoxicity Neurotoxicity Continuous_Stimulation->Neurotoxicity

Caption: Inhibition of Acetylcholinesterase by this compound.

Experimental Workflow: QuEChERS for this compound Analysis

The following diagram illustrates the step-by-step workflow for the QuEChERS extraction and analysis of this compound in food samples.

QuEChERS_Workflow Start Start: Homogenized Food Sample Weigh 1. Weigh 10g of Sample into 50mL Tube Start->Weigh Add_ACN 2. Add 10mL Acetonitrile Weigh->Add_ACN Shake1 3. Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts (4g MgSO₄, 1g NaCl) Shake1->Add_Salts Shake2 5. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge (≥4000 rpm, 5 min) Shake2->Centrifuge1 Transfer_Supernatant 7. Transfer 1mL of Supernatant to 15mL dSPE Tube Centrifuge1->Transfer_Supernatant dSPE_Tube dSPE Tube contains: 150mg MgSO₄, 50mg PSA Transfer_Supernatant->dSPE_Tube Vortex 8. Vortex (30 sec) Transfer_Supernatant->Vortex Centrifuge2 9. Centrifuge (≥4000 rpm, 5 min) Vortex->Centrifuge2 Filter 10. Filter Supernatant (0.22µm) into Autosampler Vial Centrifuge2->Filter Analysis 11. GC-MS/MS or LC-MS/MS Analysis Filter->Analysis End End: Report Results Analysis->End

Caption: QuEChERS workflow for this compound analysis.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound and other organophosphate pesticide residues from a wide variety of food matrices. The methodology, when coupled with sensitive analytical techniques like GC-MS/MS or LC-MS/MS, allows for the reliable quantification of residues at levels relevant to regulatory MRLs. The provided protocol and expected performance data serve as a valuable resource for laboratories involved in food safety monitoring and pesticide residue analysis.

References

Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition Assay with Mephosfolan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1][2] Inhibition of AChE is a key mechanism of action for a variety of compounds, including therapeutic agents for Alzheimer's disease, myasthenia gravis, and glaucoma, as well as a target for insecticides.[3] Mephosfolan, an organophosphate insecticide, functions as a systemic acetylcholinesterase inhibitor.[4] This document provides a detailed protocol for the in vitro determination of the acetylcholinesterase inhibitory activity of this compound using a colorimetric assay based on the widely adopted Ellman's method.[1][5][6]

The principle of this assay involves the enzymatic hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine.[1][5] The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[1][7] The rate of color formation is directly proportional to the AChE activity, and the presence of an inhibitor like this compound will reduce this rate.[5]

Data Presentation

The inhibitory potency of this compound against acetylcholinesterase is typically determined by calculating the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The results should be summarized in a clear and structured table for easy comparison.

CompoundTarget EnzymeIC50 Value (Concentration Unit)
This compoundAcetylcholinesterase (Source)Insert experimentally determined value
Positive Control (e.g., Eserine)Acetylcholinesterase (Source)Insert experimentally determined value

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman and colleagues.

Materials and Reagents:
  • This compound (or other test compounds)

  • Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Tris-HCl buffer (50 mM, pH 8.0) or Phosphate Buffer (0.1 M, pH 8.0)[1][3]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Positive control inhibitor (e.g., Eserine or a known organophosphate inhibitor)

  • Solvent for test compound (e.g., DMSO), ensuring the final concentration in the assay does not interfere with enzyme activity (<1%)[3]

Reagent Preparation:
  • Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 8.0.[3] Alternatively, a 0.1 M sodium phosphate buffer at pH 8.0 can be used.[1]

  • AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[1] Store aliquots at -20°C.

  • DTNB Solution (3 mM): Dissolve DTNB in the assay buffer to a final concentration of 3 mM.[3] Protect this solution from light.

  • ATCI Solution (15 mM): Dissolve ATCI in deionized water to a final concentration of 15 mM.[3] This solution should be prepared fresh before use.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions to achieve a range of desired final concentrations for the assay.

  • Positive Control Solution: Prepare a stock solution of a known AChE inhibitor (e.g., Eserine) in the same solvent as the test compound and prepare serial dilutions.

Assay Procedure (96-well plate format):
  • Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), a positive control (enzyme, substrate, and known inhibitor), and the test compound (this compound) at various concentrations.

  • Reagent Addition:

    • To all wells, add 120 µL of the assay buffer.

    • Add 20 µL of the DTNB solution to each well.

    • Add 20 µL of the test compound solution (this compound at various concentrations) or the corresponding solvent for the negative control wells. For the positive control, add 20 µL of the known inhibitor solution.

  • Pre-incubation: Add 20 µL of the AChE solution to all wells except the blank. To the blank well, add 20 µL of the assay buffer. Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes.[3]

  • Initiation of Enzymatic Reaction: To initiate the reaction, add 20 µL of the ATCI solution to all wells.[3]

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm every 60 seconds for a period of 10-15 minutes.[3] The rate of the reaction is determined by the change in absorbance over time.

Data Analysis:
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the reaction rate of the negative control (no inhibitor).

    • V_inhibitor is the reaction rate in the presence of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical reaction pathway of the assay and the experimental workflow.

cluster_reaction Biochemical Reaction Pathway AChE Acetylcholinesterase (AChE) ATCI Acetylthiocholine (ATCI) AChE->ATCI Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis TNB TNB (Yellow Product) Thiocholine->TNB Reaction DTNB DTNB (Ellman's Reagent) DTNB->Thiocholine This compound This compound (Inhibitor) This compound->AChE Inhibition

Caption: Biochemical pathway of the acetylcholinesterase inhibition assay.

cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Buffer, AChE, DTNB, ATCI, this compound) plate 2. Plate Setup (Blank, Controls, Test Compound) prep->plate reagent_add 3. Reagent Addition (Buffer, DTNB, Test Compound) plate->reagent_add preincubation 4. Pre-incubation with AChE (15 min at 37°C) reagent_add->preincubation reaction_start 5. Initiate Reaction (Add ATCI) preincubation->reaction_start measurement 6. Kinetic Measurement (Absorbance at 412 nm) reaction_start->measurement analysis 7. Data Analysis (% Inhibition, IC50 Calculation) measurement->analysis

References

Safe Handling and Storage of Mephosfolan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe laboratory handling and storage of Mephosfolan. This compound is an organophosphate insecticide and acaricide.[1] It is crucial to adhere to strict safety procedures when working with this compound due to its high toxicity.

Chemical and Physical Properties

This compound is a yellow to amber liquid.[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H16NO3PS2[1][2]
Molecular Weight 269.32 g/mol [2]
Boiling Point 120 °C at 0.001 mmHg[2][3][4]
Density 1.539 g/cm³ at 26 °C[2][3]
Flash Point 162.8 °C[2]
Solubility Soluble in acetone, xylene, benzene, ethanol, and toluene; moderately soluble in water (57 g/kg at 25 °C).[1]
Vapor Pressure 0.0000318 mmHg[1]
Refractive Index 1.5354 at 26 °C[1][2]

Hazard Identification and Safety Precautions

This compound is classified as highly toxic.[2] It is fatal if swallowed or absorbed through the skin.[5] It is also toxic to aquatic life with long-lasting effects.[5]

GHS Hazard Classifications:

CategoryClassification
Acute Toxicity, Oral Fatal if swallowed.[5]
Acute Toxicity, Dermal Fatal in contact with skin.[5]
Hazardous to the Aquatic Environment, Long-term Hazard Toxic to aquatic life with long lasting effects.[5]

Signal Word: Danger[5]

Hazard Statements:

  • H300: Fatal if swallowed.[5]

  • H310: Fatal in contact with skin.[5]

  • H411: Toxic to aquatic life with long lasting effects.[6]

Precautionary Statements:

  • P262: Do not get in eyes, on skin, or on clothing.[7]

  • P273: Avoid release to the environment.[8]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P361: Take off immediately all contaminated clothing.

  • P405: Store locked up.[5]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[8]

Experimental Protocols

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, Viton).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A chemically resistant lab coat or apron.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling outside of a fume hood.

Safe Handling Procedures
  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Weighing: Weighing of this compound should be done in a fume hood on a tared and sealed container.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

    • For large spills, evacuate the area and contact the institution's environmental health and safety department.

Storage Procedures
  • Storage Conditions: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8] The recommended storage temperature is approximately 4°C.[2][4]

  • Container: Keep the container tightly closed and properly labeled.

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][4] It is hydrolyzed by acid or alkali.[2][9]

  • Decomposition: When heated to decomposition, it emits very toxic fumes of nitrogen oxides, phosphorus oxides, and sulfur oxides.[1][2][9]

Toxicity Data

The following table summarizes the available acute toxicity data for this compound. LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values are common measures of acute toxicity.[10] A lower LD50 or LC50 value indicates greater toxicity.[10]

Test OrganismRouteToxicity ValueReference
Japanese quail (Coturnix coturnix japonica)OralLD50: 12.8 mg/kg[1]
Carp (Cyprinus carpio)-LC50: 54.5 mg/l/96 hr[1]

Visualizations

Mephosfolan_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage A Obtain this compound B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area in Fume Hood B->C D Weighing C->D Proceed to Handling E Solution Preparation D->E F Experimentation E->F G Decontaminate Glassware & Surfaces F->G Experiment Complete H Dispose of Waste G->H I Remove PPE H->I J Wash Hands Thoroughly I->J K Store in a Cool, Dry, Ventilated Area J->K End of Procedure L Keep Container Sealed K->L

Caption: Workflow for the safe laboratory handling of this compound.

Mephosfolan_Structure cluster_structure This compound (C8H16NO3PS2) P P O1 O P->O1 O2 O P->O2 O3 O P->O3 N N P->N C5 CH2 O1->C5 C7 CH2 O2->C7 C1 C N->C1 S1 S C1->S1 S2 S C1->S2 C2 C S1->C2 C3 C C2->C3 C3->S2 C4 CH3 C3->C4 C6 CH3 C5->C6 C8 CH3 C7->C8

Caption: Chemical structure of this compound.

References

Application Notes and Protocols for Mephosfolan Stock Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephosfolan is an organophosphorus insecticide and acaricide. Accurate and reproducible experimental results in toxicological, environmental, and drug development studies hinge on the correct preparation and handling of stable stock solutions. These application notes provide detailed protocols for the preparation of this compound stock solutions and guidance on assessing their stability.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference
AcetoneSoluble[1]
XyleneSoluble[1]
BenzeneSoluble[1]
EthanolSoluble[1]
TolueneSoluble[1]
Water (25 °C)Moderately Soluble (57 g/kg)[1]
Table 2: General Stability Profile of this compound
ConditionStabilityNotesReference
pH (Aqueous) Stable in neutral, slightly acidic, or slightly basic conditions.Hydrolyzed by strong acid or alkali.[1]
Light (Aqueous) Subject to photodegradation.Solutions should be protected from light.[1]
Temperature Generally more stable at lower temperatures.Specific degradation kinetics are not readily available.Inferred from general knowledge of organophosphates.
Solvent Stability can be solvent-dependent.Acidification of acetonitrile with 0.1% acetic acid may improve stability for some pesticides.[2]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Acetone

This protocol is based on common practices for preparing pesticide standards for analytical and experimental use.

Materials:

  • This compound analytical standard (of known purity)

  • Acetone (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • 10 mL volumetric flask (Class A)

  • Glass Pasteur pipette or syringe

  • Amber glass vial with a PTFE-lined cap for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves

Procedure:

  • Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate PPE.

  • Weighing this compound: Accurately weigh approximately 10 mg of the this compound analytical standard onto a piece of weighing paper.

  • Transfer: Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.

  • Dissolution: Add a small amount of acetone (approximately 5 mL) to the volumetric flask. Gently swirl the flask to dissolve the this compound completely.

  • Dilution to Volume: Once the solid is fully dissolved, add acetone to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it several times (approximately 10-15 times) to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.

  • Storage Conditions: Store the stock solution in a freezer at -20°C and protected from light.

Protocol 2: Protocol for Assessing the Stability of a this compound Stock Solution

This protocol outlines a general procedure to determine the stability of a prepared this compound stock solution under specific storage conditions.

Objective: To determine the degradation of this compound in a stock solution over time at a specific temperature.

Materials:

  • Prepared this compound stock solution (e.g., 1 mg/mL in acetone).

  • HPLC-UV or GC-MS system for analysis.

  • Multiple amber glass vials with PTFE-lined caps.

  • Controlled temperature storage unit (e.g., freezer at -20°C, refrigerator at 4°C, or a temperature-controlled chamber).

Procedure:

  • Initial Analysis (Time 0):

    • Immediately after preparing the stock solution, prepare a series of dilutions to create a calibration curve using a suitable analytical method (e.g., HPLC-UV or GC-MS).

    • Analyze an aliquot of the stock solution to determine its initial concentration. This will serve as the baseline (100% concentration).

  • Sample Aliquoting and Storage:

    • Aliquot the remaining stock solution into multiple small, labeled amber glass vials. This prevents repeated freeze-thaw cycles of the entire stock.

    • Place the vials in the desired storage condition (e.g., -20°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove one vial from storage.

    • Allow the solution to come to room temperature.

    • Analyze the solution using the same analytical method and calibration curve as the initial analysis.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Express the stability as a percentage of the initial concentration.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

  • Stability Criteria: The acceptable level of degradation will depend on the application. A common threshold is that the concentration should not deviate by more than 5-10% from the initial concentration.

Visualizations

Mephosfolan_Stock_Solution_Preparation cluster_prep Preparation Workflow weigh Weigh this compound Analytical Standard transfer Transfer to Volumetric Flask weigh->transfer dissolve Dissolve in Acetone transfer->dissolve dilute Dilute to Volume with Acetone dissolve->dilute homogenize Homogenize Solution dilute->homogenize store Transfer to Amber Vial homogenize->store final_product 1 mg/mL this compound Stock Solution store->final_product Store at -20°C, Protected from Light

Caption: Workflow for this compound Stock Solution Preparation.

Mephosfolan_Stability_Testing cluster_workflow Stability Assessment Workflow cluster_timepoint Time-Point Analysis start Prepare this compound Stock Solution initial_analysis Initial Analysis (Time 0) - Establish Baseline Concentration start->initial_analysis aliquot Aliquot into Vials and Store (e.g., -20°C, Dark) initial_analysis->aliquot tp1 Time Point 1 aliquot->tp1 tp2 Time Point 2 aliquot->tp2 tpn Time Point n aliquot->tpn analyze Analyze Aliquot using Validated Method tp1->analyze tp2->analyze tpn->analyze calculate Calculate Concentration and % Remaining analyze->calculate end Determine Stability Profile calculate->end

Caption: Workflow for Assessing this compound Stock Solution Stability.

References

Application of Mephosfolan in insecticide resistance monitoring studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Mephosfolan in Insecticide Resistance Monitoring

Introduction

This compound is an organophosphate insecticide that functions as a systemic and contact poison against a range of agricultural pests.[1][2] Its mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the insect nervous system.[1][3][4] As an AChE inhibitor, this compound is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 1B.[1] The persistent use of organophosphates can lead to the selection of resistant insect populations, making resistance monitoring a vital part of integrated pest management (IPM) programs.[5][6][7] this compound serves as a representative compound for this class in studies designed to detect and characterize resistance, primarily through toxicological bioassays and biochemical analyses of AChE sensitivity.

Principle of Application

The core application of this compound in resistance monitoring is to determine the susceptibility of a target pest population and compare it to a known susceptible baseline. This is typically achieved by establishing a dose-response relationship to calculate the concentration or dose of this compound required to kill 50% of the test population (LC50 or LD50). An increase in the LC50/LD50 value of a field population compared to a susceptible laboratory strain indicates resistance. The magnitude of this difference is quantified as the Resistance Ratio (RR).[8]

Further investigation into the mechanism of resistance often involves biochemical assays to assess whether resistance is due to modifications at the target site.[9][10] For this compound, this involves measuring the sensitivity of the AChE enzyme to inhibition by the insecticide.[11]

Quantitative Data Summary

The following table presents example data from hypothetical resistance monitoring studies using this compound against two common agricultural pests. This data illustrates how results are typically summarized to assess resistance levels.

Insect SpeciesPopulationBioassay MethodLC50 (µg/mL) [95% CI]Resistance Ratio (RR)AChE I50 (nM)Insensitivity Factor (IF)
Plutella xylostellaSusceptible Lab StrainLeaf-Dip0.85 [0.71 - 1.02]-15.2-
Plutella xylostellaField Population ALeaf-Dip12.75 [10.98 - 14.85]15.048.63.2
Myzus persicaeSusceptible Lab StrainSystemic Uptake0.50 [0.42 - 0.59]-22.5-
Myzus persicaeField Population BSystemic Uptake25.50 [22.17 - 29.33]51.0315.014.0

Table Notes:

  • LC50 (Median Lethal Concentration): Concentration of this compound that causes 50% mortality in the test population.

  • Resistance Ratio (RR): Calculated as (LC50 of Field Population) / (LC50 of Susceptible Strain). An RR value >10 is typically considered indicative of resistance.

  • AChE I50: Concentration of this compound's active metabolite (oxon form) required to inhibit 50% of AChE activity.

  • Insensitivity Factor (IF): Calculated as (I50 of Field Population) / (I50 of Susceptible Strain). An IF >1 suggests target-site insensitivity.

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)

This protocol is used to determine the contact and ingestion toxicity of this compound.

Materials:

  • Technical grade this compound

  • Acetone (or other suitable solvent)

  • Triton X-100 (or similar surfactant)

  • Distilled water

  • Cabbage or broccoli leaves

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Forceps

  • Third-instar larvae of the test insect (both susceptible and field populations)

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1000 µg/mL) in acetone.

  • Preparation of Serial Dilutions: Create a series of at least five concentrations of this compound by diluting the stock solution in distilled water containing a surfactant (e.g., 0.1% Triton X-100). A control solution should be prepared with only distilled water and surfactant.

  • Leaf Treatment: Cut leaf discs (e.g., 6 cm diameter) from unsprayed host plants. Using forceps, dip each leaf disc into a specific insecticide dilution (or control solution) for 10-15 seconds.[12]

  • Drying: Place the treated leaf discs on a wire rack and allow them to air-dry completely for 1-2 hours.

  • Exposure: Place one dried leaf disc into each Petri dish lined with a piece of filter paper. Introduce 10-20 third-instar larvae into each dish.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at a controlled temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 L:D).

  • Data Collection: Assess larval mortality after 48 hours. Larvae that do not move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct mortality data using Abbott's formula if control mortality is between 5% and 20%. Analyze the dose-response data using probit analysis to determine the LC50 values and their 95% confidence intervals.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay measures the sensitivity of the AChE enzyme to this compound's active metabolite, identifying potential target-site resistance.

Materials:

  • Adult insects (e.g., moths or aphids) from susceptible and field populations

  • Phosphate buffer (pH 7.5)

  • Triton X-100

  • DTNB (Ellman's reagent)

  • Acetylthiocholine iodide (ATChI)

  • This compound-oxon (the active metabolite) or an alternative organophosphate like paraoxon for in-vitro inhibition.

  • Microplate reader

  • 96-well microplates

  • Homogenizer

Procedure:

  • Enzyme Preparation:

    • Pool 20-30 adult insects (or heads) and homogenize them in ice-cold phosphate buffer containing 0.1% Triton X-100.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the crude AChE enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Inhibition Assay:

    • In the wells of a 96-well plate, add 20 µL of the enzyme supernatant.

    • Add 140 µL of DTNB solution in phosphate buffer.

    • Add 20 µL of varying concentrations of the inhibitor (this compound-oxon). For the control (100% activity), add 20 µL of buffer instead.

    • Incubate the plate at room temperature for 10 minutes.

  • Enzyme Activity Measurement:

    • Initiate the reaction by adding 20 µL of the substrate (ATChI) to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5 minutes. The rate of change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage inhibition against the log of the inhibitor concentration.

    • Use non-linear regression to determine the I50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Mephosfolan_MoA cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound cluster_2 Target-Site Resistance ACh_pre Acetylcholine (ACh) [Presynaptic Neuron] Synapse_norm Synaptic Cleft ACh_pre->Synapse_norm Release AChE_norm AChE (Enzyme) Synapse_norm->AChE_norm Binds Receptor_norm ACh Receptor [Postsynaptic Neuron] Synapse_norm->Receptor_norm Binds Choline_Acetate Choline + Acetate (Hydrolysis Products) AChE_norm->Choline_Acetate Hydrolyzes ACh This compound This compound AChE_inhib Inhibited AChE This compound->AChE_inhib Inhibits ACh_accum ACh Accumulation AChE_inhib->ACh_accum Prevents Hydrolysis Receptor_overstim Overstimulated ACh Receptor ACh_accum->Receptor_overstim Constant Binding Result Paralysis & Death Receptor_overstim->Result Mephosfolan_res This compound AChE_mutated Mutated AChE Mephosfolan_res->AChE_mutated No_binding Binding Reduced AChE_mutated->No_binding Poor Fit Survival Insect Survives AChE_mutated->Survival ACh Still Hydrolyzed

Caption: this compound's mode of action and the mechanism of target-site resistance.

Resistance_Monitoring_Workflow A 1. Insect Collection (Field Population vs. Susceptible Strain) B 2. Rearing (Establish lab colonies under controlled conditions) A->B C 3. Toxicological Bioassay (e.g., Leaf-Dip with this compound) B->C D 4. Data Collection & Analysis (Calculate LC50 and Resistance Ratio) C->D E 5. Biochemical Assay (AChE Inhibition Assay) D->E G 7. Resistance Mechanism Determination (Target-site vs. Metabolic) D->G High RR F 6. Data Analysis (Calculate I50 and Insensitivity Factor) E->F F->G High IF H 8. Inform IPM Strategy (Rotate insecticide MoA) G->H

Caption: Experimental workflow for insecticide resistance monitoring using this compound.

References

Mephosfolan as a Reference Standard in Pesticide Residue Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephosfolan, an organophosphate insecticide, is a critical reference standard for the accurate quantification of its residues in various environmental and agricultural matrices. Its use as a certified reference material ensures the reliability and comparability of analytical data across different laboratories and studies. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pesticide analysis, focusing on sample preparation and chromatographic techniques.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.

PropertyValue
Chemical Formula C₈H₁₆NO₃PS₂
Molecular Weight 269.32 g/mol
Appearance Colorless to yellow liquid
Solubility Soluble in acetone, xylene, benzene, ethanol, and toluene; moderately soluble in water.
Stability Stable in neutral aqueous solutions but hydrolyzed by strong acids and bases.

Application Notes

This compound is primarily analyzed using gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. The choice of method depends on the sample matrix, the required limit of detection, and the availability of instrumentation.

Sample Preparation

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte of interest. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and versatile sample preparation technique for pesticide residue analysis in a variety of matrices.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis homogenize 1. Homogenize Sample add_solvent 2. Add Acetonitrile & Internal Standard homogenize->add_solvent add_salts 3. Add Extraction Salts & Shake add_solvent->add_salts centrifuge1 4. Centrifuge add_salts->centrifuge1 transfer_supernatant 5. Transfer Supernatant centrifuge1->transfer_supernatant add_dspe 6. Add dSPE Sorbent & Shake transfer_supernatant->add_dspe centrifuge2 7. Centrifuge add_dspe->centrifuge2 final_extract 8. Collect Final Extract centrifuge2->final_extract gcms GC-MS/MS Analysis final_extract->gcms lcms LC-MS/MS Analysis final_extract->lcms

Caption: Decision tree for selecting dSPE sorbents based on matrix properties.

GC-MS/MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless, operated in splitless mode

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp 1: 25 °C/min to 150 °C

    • Ramp 2: 3 °C/min to 200 °C

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: Precursor ion (m/z) 196.0 -> Product ions (m/z) 140.0 (quantifier) and 168.0 (qualifier) [1]

LC-MS/MS Analysis Protocol

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Autosampler

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Ion Source Parameters: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound: To be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and optimize fragmentation for product ions.

Data Presentation

The performance of the analytical methods should be validated to ensure they meet the required standards for accuracy, precision, and sensitivity.

Table 1: Method Validation Parameters for this compound Analysis

ParameterGC-MS/MSLC-MS/MSAcceptance Criteria (e.g., SANCO/12682/2019)
Linearity (R²) >0.99>0.99≥0.99
Limit of Detection (LOD) Matrix-dependentMatrix-dependentReportable
Limit of Quantitation (LOQ) Typically 1-10 µg/kgTypically 1-10 µg/kg≤ Maximum Residue Limit (MRL)
Recovery (%) 70-120%70-120%70-120%
Repeatability (RSDr %) ≤20%≤20%≤20%
Within-laboratory Reproducibility (RSDwR %) ≤20%≤20%≤20%

Table 2: Example Recovery and Precision Data for this compound in Different Matrices

MatrixSpiking Level (µg/kg)Analytical MethodAverage Recovery (%)Repeatability (RSDr %)
Tea10GC-MS/MS958
50GC-MS/MS986
Grain10LC-MS/MS8812
100LC-MS/MS929
Vegetables (Lettuce)10QuEChERS-GC-MS/MS1057
50QuEChERS-GC-MS/MS1025
Fruits (Apple)10QuEChERS-LC-MS/MS9311
50QuEChERS-LC-MS/MS968

Note: The data presented in Table 2 are representative examples and actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Conclusion

The use of this compound as a reference standard is fundamental for the accurate and reliable determination of its residues in various matrices. The protocols outlined in this document, particularly the combination of QuEChERS sample preparation with GC-MS/MS or LC-MS/MS analysis, provide a robust framework for researchers and scientists. Proper method validation is essential to ensure that the analytical data generated are fit for purpose, whether for regulatory compliance, food safety assessment, or environmental monitoring.

References

Application Notes & Protocols: Biomonitoring Study Design for Me-phosfolan Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mephosfolan, also known as Cytrolane, is an organophosphate (OP) insecticide and acaricide used to control pests on crops like cotton, fruits, and maize.[1][2] Like other organophosphates, its primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an essential enzyme that breaks down the neurotransmitter acetylcholine.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine in nerve synapses, causing continuous nerve stimulation, which can result in tremors, convulsions, and in severe cases, death.[5][6][7]

Given its potential for human toxicity, assessing exposure in occupational and general populations is a public health priority. Biomonitoring provides a direct measure of the internal dose of a chemical by quantifying the parent compound or its metabolites in biological samples such as blood or urine.[8][9] This document provides a detailed framework for designing a biomonitoring study to assess human exposure to this compound. It is intended for researchers, scientists, and public health professionals involved in exposure assessment and toxicology.

Study Design and Objectives

A robust biomonitoring study for this compound should be designed to accurately quantify exposure and assess potential health risks. The primary objectives of such a study would be:

  • To quantify the internal dose of this compound by measuring specific biomarkers in a target population.

  • To identify demographic, occupational, or behavioral factors that correlate with higher exposure levels.

  • To establish reference ranges for this compound exposure in the studied population.

  • To evaluate the relationship between biomarker levels and early biological effects (e.g., AChE inhibition).

Population Selection: The study population could include occupationally exposed individuals (e.g., agricultural workers) and a control group from the general population with no known direct exposure.[9]

Sample Collection: Both urine and blood samples should be collected. Urine is the preferred matrix for measuring non-persistent pesticide metabolites, as compounds like this compound are typically metabolized and excreted within hours to days.[8][10] Blood (plasma or red blood cells) is essential for measuring AChE activity, a biomarker of effect.[8][11]

Biomarkers for this compound Exposure

The selection of appropriate biomarkers is critical for an effective biomonitoring study. For this compound, both biomarkers of exposure and effect should be considered.

3.1 Biomarkers of Exposure: These are the parent compound or its metabolites. Organophosphates are generally metabolized to non-specific dialkylphosphates (DAPs) and a chemical-specific moiety.[12][13] For this compound (a diethyl phosphoramidate), the primary urinary biomarkers would include:

  • Diethyl phosphate (DEP): A common metabolite for many organophosphate pesticides.

  • Specific this compound Metabolites: While specific human metabolic pathways for this compound are not extensively detailed in readily available literature, studies on rats and plants suggest metabolites like thiocyanate and oxidation products.[1] A pilot study using advanced analytical techniques may be necessary to identify and confirm a unique, specific metabolite in human urine.

3.2 Biomarkers of Effect: These markers indicate a biological response to the chemical exposure.

  • Acetylcholinesterase (AChE) Activity: The primary biomarker of effect for organophosphates.[11] AChE activity can be measured in red blood cells (erythrocyte AChE) and plasma (butyrylcholinesterase, BuChE).[8][14] A significant reduction in AChE activity is a direct indicator of biologically relevant exposure.[8]

A summary of key biomarkers is presented in Table 1.

Table 1: Key Biomarkers for this compound Exposure Assessment
Biomarker Type Biomarker
Biomarker of ExposureDiethyl phosphate (DEP)
Biomarker of ExposureThis compound-specific metabolite(s)
Biomarker of EffectErythrocyte Acetylcholinesterase (AChE)
Biomarker of EffectPlasma Butyrylcholinesterase (BuChE)

Experimental Protocols

Detailed and validated protocols are essential for reliable results. The following sections outline standard procedures for sample analysis.

4.1 Protocol for Urinary Metabolite Analysis (GC-MS/MS or LC-MS/MS)

This protocol is a generalized procedure for detecting organophosphate metabolites and should be optimized for this compound-specific compounds. Modern techniques often utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.[9][15]

1. Sample Preparation (Urine): a. Thaw frozen urine samples to room temperature and vortex for 1 minute. b. Centrifuge at 3,000 x g for 10 minutes to pellet any sediment. c. To a 2 mL aliquot of supernatant, add 10 µL of an internal standard solution (e.g., isotopically labeled DEP). d. Enzymatic Hydrolysis (for conjugated metabolites): Add 100 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 4 hours to deconjugate metabolites.[10] e. Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For LLE, add 1 mL of an organic solvent like ethyl acetate, vortex vigorously for 2 minutes, and centrifuge. Collect the organic layer. Repeat twice.[16] f. Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

2. Instrumental Analysis (LC-MS/MS): a. Chromatography: Use a C18 reverse-phase column. b. Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for the target metabolites.

4.2 Protocol for Acetylcholinesterase (AChE) Activity Assay

The Ellman method is the most widely used spectrophotometric assay for determining cholinesterase activity.[14][16]

1. Sample Preparation (Blood): a. Collect whole blood in heparinized tubes. b. Centrifuge to separate plasma and red blood cells (RBCs). c. For erythrocyte AChE, wash the RBC pellet three times with saline solution. Lyse the washed RBCs with a hypotonic buffer.[14] d. For plasma BuChE, use the supernatant (plasma) directly.

2. Assay Procedure: a. Prepare a reaction mixture in a 96-well plate containing a phosphate buffer (pH 8.0). b. Add the sample (RBC lysate or plasma). c. Add 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). d. Initiate the reaction by adding the substrate, acetylthiocholine iodide. e. The enzyme hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. f. Measure the rate of color change (increase in absorbance) at 412 nm using a spectrophotometer. The rate is directly proportional to the AChE activity.

A summary of analytical methods is provided in Table 2.

Table 2: Summary of Analytical Methodologies
Analyte Method Instrumentation
Urinary MetabolitesLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Triple Quadrupole Mass Spectrometer
Urinary MetabolitesGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Triple Quadrupole Mass Spectrometer
AChE / BuChE ActivityEllman Spectrophotometric AssayUV-Vis Spectrophotometer / Plate Reader

Data Analysis and Interpretation

Urinary metabolite concentrations should be corrected for urine dilution, typically by normalizing to creatinine concentration, and reported as µg/g creatinine.[11] Statistical analyses (e.g., t-tests, ANOVA, regression models) should be used to compare exposure levels across different demographic or occupational groups. A decrease in AChE activity of more than 25-30% from an individual's baseline is often considered a threshold for concern in occupational health monitoring.

Visualizations

6.1 this compound's Mechanism of Action

The primary toxic mechanism of this compound is the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine at the synapse and subsequent overstimulation of cholinergic receptors.[3][4]

G ACh_released Acetylcholine (ACh) Released ACh_receptor Postsynaptic Receptor ACh_released->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_released->AChE Substrate for Overstimulation Cholinergic Overstimulation (Toxicity) ACh_receptor->Overstimulation Leads to ACh_breakdown Choline + Acetate (Hydrolysis) AChE->ACh_breakdown Catalyzes This compound This compound (Organophosphate) This compound->AChE Inhibits (Phosphorylation)

Caption: Mechanism of this compound toxicity via acetylcholinesterase inhibition.

6.2 Biomonitoring Experimental Workflow

The following diagram illustrates the logical flow of a biomonitoring study, from participant recruitment to final data analysis.

G cluster_0 Phase 1: Field Work cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Interpretation start Study Initiation (Participant Recruitment & Consent) collection Sample Collection (Urine & Blood) start->collection processing Sample Processing & Storage (Aliquoting, -80°C) collection->processing urine_analysis Urine Analysis (LC-MS/MS for Metabolites) processing->urine_analysis Urine Aliquots blood_analysis Blood Analysis (AChE Activity Assay) processing->blood_analysis Blood Components data_acq Data Acquisition urine_analysis->data_acq blood_analysis->data_acq stat_analysis Statistical Analysis (Creatinine Correction, Group Comparison) data_acq->stat_analysis interpretation Interpretation & Reporting (Exposure Assessment) stat_analysis->interpretation

Caption: General workflow for a this compound biomonitoring study.

References

Troubleshooting & Optimization

Technical Support Center: Mephosfolan Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Mephosfolan is an organophosphate insecticide and acaricide.[1] It is highly toxic and should be handled with extreme caution, following all appropriate safety protocols. Information regarding its use in in vitro research applications is limited. This guide provides general principles for working with poorly soluble compounds and should be adapted as necessary based on your specific experimental needs and laboratory safety guidelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a systemic organophosphate insecticide.[2] Like other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[2][3][4] By inhibiting AChE, this compound causes an accumulation of the neurotransmitter acetylcholine, leading to overstimulation of nerve cells and, ultimately, insect paralysis and death.[4]

Q2: What are the known solubility properties of this compound?

A2: this compound is described as a yellow to amber liquid.[1][5] It is reported to be soluble in several organic solvents including acetone, xylene, benzene, ethanol, and toluene.[1] It is considered moderately soluble in water, with a reported solubility of 57 g/kg at 25°C.[1]

Q3: Which solvent is recommended for preparing a stock solution of this compound for in vitro assays?

Q4: My this compound solution precipitates when I dilute it in my aqueous cell culture medium. What can I do?

A4: This is a common issue when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment.[6][10] The abrupt change in polarity can cause the compound to "crash out" of the solution. Here are some strategies to overcome this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to maintain solubility but remains non-toxic to your cells (generally under 0.5%, but this should be determined for your specific cell line).[6][11]

  • Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions of your DMSO stock in the cell culture medium.[6]

  • Pre-warm the Medium: Warming your culture medium to 37°C before adding the compound stock can sometimes improve solubility.[6]

  • Dropwise Addition with Agitation: Add the stock solution to the medium slowly, drop by drop, while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[6]

Troubleshooting Guide: Dissolving this compound

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem Possible Cause Recommended Solution(s)
This compound powder/liquid does not dissolve in the initial solvent (e.g., DMSO). 1. Insufficient Solvent Volume: The concentration is too high for the solvent's capacity. 2. Hygroscopic Solvent: The DMSO may have absorbed moisture from the air, reducing its solvating power.[7] 3. Low Temperature: The dissolution process may be slow at room temperature.1. Increase the volume of the solvent to lower the concentration. 2. Use fresh, anhydrous (moisture-free) DMSO from a sealed container.[7] 3. Gently warm the solution to 37°C for 10-15 minutes.[6] If warming is insufficient, brief sonication in a water bath for 5-10 minutes can aid dissolution.[6][7]
The solution is clear in DMSO but turns cloudy or forms a precipitate upon dilution into aqueous medium. 1. Poor Aqueous Solubility: The compound is not soluble at the target concentration in the final aqueous medium.[12] 2. Rapid Change in Polarity: The compound is "crashing out" of solution due to the drastic solvent change.[6]1. Lower the final concentration of this compound in the assay. 2. Increase the final percentage of DMSO in the medium, ensuring it remains below the cytotoxic level for your cells (typically ≤0.5%).[6] 3. Prepare intermediate dilutions in culture medium rather than a single-step dilution.[6] 4. Add the stock solution dropwise to pre-warmed (37°C) medium while vortexing.[6]
Variability in experimental results between different batches of stock solution. 1. Incomplete Dissolution: The stock solution was not fully dissolved, leading to inaccurate concentrations. 2. Precipitation During Storage: The compound may have precipitated out of solution during freeze-thaw cycles.[6] 3. Degradation: this compound is hydrolyzed by acid or alkali.[5] The pH of your medium or buffer could affect its stability.1. Always visually inspect your stock solution for any precipitate before use. If present, warm and vortex to redissolve.[6] 2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[7] 3. Check the pH of your final solution. Ensure it is neutral, as this compound is most stable at a neutral pH.[5]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Reported Solubility Source
Water57 g/kg (at 25°C)[1]
AcetoneSoluble[1]
XyleneSoluble[1]
BenzeneSoluble[1]
EthanolSoluble[1]
TolueneSoluble[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (liquid or solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)[7]

  • Sterile, single-use microcentrifuge tubes

Methodology:

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: Determine the volume of DMSO required to achieve the desired stock concentration. (Molecular Weight of this compound: 269.32 g/mol [13]).

  • Solvent Addition: In a sterile environment, add the calculated volume of anhydrous DMSO to the this compound.

  • Dissolution: Tightly cap the vial and vortex vigorously until the compound is completely dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm to 37°C.[6][7]

  • Visual Inspection: Visually confirm that the solution is clear and free of any precipitate.

  • Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for Diluting this compound in Cell Culture Medium

Objective: To prepare working concentrations of this compound in an aqueous medium for cell-based assays while minimizing precipitation.

Methodology:

  • Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution: Pre-warm your cell culture medium to 37°C. Perform an intermediate serial dilution of the stock solution in the pre-warmed medium. The goal is to create a dilution where the subsequent addition to your assay plate results in the desired final concentration and a non-toxic DMSO level (e.g., ≤ 0.5%).[6][11]

  • Final Dilution: Add the required volume of the intermediate dilution to the wells of your cell culture plate containing cells and medium. Add the solution dropwise while gently agitating the plate to ensure rapid and uniform mixing.

  • Final DMSO Concentration Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells to account for any solvent effects.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: Dissolve This compound in Anhydrous DMSO check_dissolved Is the solution clear? start->check_dissolved warm_sonicate Warm to 37°C or Sonicate check_dissolved->warm_sonicate No dilute Dilute stock in pre-warmed aqueous medium check_dissolved->dilute Yes warm_sonicate->check_dissolved check_precipitate Does it precipitate? dilute->check_precipitate optimize Optimize Protocol: - Lower final concentration - Increase final DMSO % - Use serial dilutions check_precipitate->optimize Yes end Proceed with Experiment check_precipitate->end No optimize->dilute

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_1 Mechanism of Acetylcholinesterase (AChE) Inhibition ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Binds to Accumulation ACh Accumulation (Continuous Nerve Stimulation) ACh->Accumulation Leads to Products Choline + Acetic Acid (Signal Termination) AChE->Products Hydrolyzes Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE This compound This compound (Organophosphate) This compound->AChE Irreversibly Binds & Inhibits

Caption: Signaling pathway of acetylcholinesterase inhibition.

References

Technical Support Center: Troubleshooting Mephosfolan Degradation in Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of mephosfolan during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample analysis?

This compound is an organophosphate insecticide and acaricide.[1][2] As a phosphoric ester, it is susceptible to degradation, particularly hydrolysis, under certain conditions.[1] Ensuring its stability during sample preparation is critical for accurate quantification in residue analysis and metabolism studies.

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to this compound degradation are:

  • pH: this compound is known to be hydrolyzed by acids (pH < 2) and alkalis (pH > 9), while it is more stable under neutral conditions.[1][3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation of pesticides.[4]

  • Photodegradation: Exposure to sunlight can cause the breakdown of this compound, especially in aqueous environments.[5]

  • Enzymatic Activity: In biological matrices, enzymes can metabolize this compound through oxidation and hydrolysis.[1]

Q3: What are the common degradation products of this compound?

This compound degradation can yield several products, including:

  • Hydrolysis of the P-N bond.[1]

  • Oxidation of the methyl group to form a primary alcohol.[1]

  • Formation of thiocyanate, which has been identified as a major metabolite in tissues.[1]

Troubleshooting Guide: this compound Degradation

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no recovery of this compound pH-induced hydrolysis: The pH of the sample, extraction solvent, or cleanup reagents may be too acidic or alkaline.- Maintain the pH of the sample and extraction solvent within a neutral range (pH 6-8).- If using buffered extraction kits (e.g., QuEChERS), select a buffer that ensures a neutral pH. Acetate and citrate buffers are common options.
Thermal degradation: High temperatures during extraction or solvent evaporation can cause this compound to break down.- Perform extraction at room temperature or consider cooling the sample during homogenization.- Use a gentle stream of nitrogen for solvent evaporation at a controlled, low temperature (e.g., < 40°C).
Solvent-induced degradation: Some organic solvents may promote the degradation of certain pesticides. While this compound is soluble in solvents like acetone, acetonitrile, and toluene, its long-term stability may vary.[1]- For sensitive pesticides, especially those with thioether groups, acidification of acetonitrile with 0.1% (v/v) acetic acid can improve stability.[6]- Whenever possible, analyze extracts promptly after preparation.
Adsorption to cleanup sorbents: Dispersive SPE (d-SPE) sorbents like Primary Secondary Amine (PSA) or Graphitized Carbon Black (GCB) can potentially adsorb this compound, leading to lower recovery.- Optimize the amount of d-SPE sorbent used. Use the minimum amount necessary for adequate cleanup.- For planar molecules, GCB can cause significant analyte loss. If your sample matrix allows, consider using a smaller amount or an alternative sorbent.
Inconsistent or variable results Matrix effects: Components of the sample matrix (e.g., fats, pigments) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.- Employ effective cleanup techniques to remove interfering matrix components. A combination of PSA and C18 is often used for general pesticide analysis.- Prepare matrix-matched standards for calibration to compensate for any remaining matrix effects.
Incomplete extraction: The chosen extraction solvent or method may not be efficiently extracting this compound from the sample matrix.- Ensure thorough homogenization of the sample.- For dry samples, adding water before extraction can improve solvent penetration and extraction efficiency.

Quantitative Data Summary

The stability of pesticides is often influenced by the conditions of their storage and handling. The following table summarizes the degradation of carbosulfan (a related organophosphate) under different storage conditions, which can provide insights into the potential behavior of this compound.

Pesticide Matrix Temperature (°C) Relative Humidity (%) Half-life (days)
CarbosulfanWheat205020.42
50809.73
Flour20506.08
50804.25
Data adapted from a study on pesticide degradation in wheat flour supply chain.

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound Analysis

This protocol is a modified version of the standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, optimized to minimize this compound degradation.

1. Sample Preparation:

  • Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil). For dry samples, add an appropriate amount of water and let it sit for 30 minutes to rehydrate.
  • Transfer the homogenized sample to a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile (acidified with 0.1% v/v acetic acid for potentially improved stability).
  • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN methods often use magnesium sulfate, sodium chloride, and buffering salts like sodium acetate or sodium citrate to maintain a neutral pH).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous magnesium sulfate and a cleanup sorbent (e.g., PSA and C18).
  • Shake for 30 seconds.
  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
  • The sample is now ready for analysis by LC-MS/MS or GC-MS.

Visualizations

This compound Degradation Pathway

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Alkali Oxidation Oxidation This compound->Oxidation Metabolism PN_Cleavage P-N Bond Cleavage Products Hydrolysis->PN_Cleavage Oxidized_Metabolite Primary Alcohol Metabolite Oxidation->Oxidized_Metabolite Thiocyanate Thiocyanate PN_Cleavage->Thiocyanate

Caption: Major degradation pathways of this compound.

Recommended Sample Preparation Workflow

Start Sample Homogenization Extraction Extraction with Acidified Acetonitrile Start->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE d-SPE Cleanup (PSA/C18) Centrifuge1->dSPE Supernatant Centrifuge2 Centrifugation dSPE->Centrifuge2 Filtration Filtration Centrifuge2->Filtration Cleaned Extract Analysis LC-MS/MS or GC-MS Analysis Filtration->Analysis

Caption: Workflow for this compound sample preparation.

References

Technical Support Center: Optimizing GC-MS for Mephosfolan Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of Mephosfolan. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing this compound by GC-MS?

A1: this compound, an organophosphorus pesticide, can be prone to degradation at high temperatures in the GC inlet, leading to poor peak shapes, reduced sensitivity, and inaccurate quantification.[1] Minimizing activity in the GC inlet and column is crucial for achieving reliable results.[1][2]

Q2: Which type of GC column is recommended for this compound analysis?

A2: A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., TG-5SilMS or equivalent), is highly effective for the analysis of organophosphorus pesticides like this compound.[3] These columns offer excellent resolution and peak shape due to minimal interaction between the analyte and active sites on the column.[3]

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To enhance sensitivity, consider the following:

  • Use a deactivated GC inlet liner: A deactivated liner with quartz wool helps trap non-volatile matrix components and reduces analyte degradation.[1]

  • Optimize injection mode: Splitless injection is commonly used to introduce a larger amount of sample onto the column, thereby increasing sensitivity.[3]

  • Employ Tandem Mass Spectrometry (GC-MS/MS): Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode significantly enhances sensitivity and selectivity by filtering out matrix interference.[4][5]

  • Sample Preparation: Effective cleanup and concentration steps, such as Solid-Phase Extraction (SPE) or QuEChERS, are vital for removing interfering matrix components and concentrating the analyte.[5][6]

Q4: What are the expected mass fragments for this compound in MS/MS?

A4: For this compound, typical MRM transitions would involve selecting a precursor ion and monitoring for specific product ions. Based on available data for similar compounds, you would optimize the collision energy for transitions like 196.02 > 140.02 and 196.02 > 168.02.[4]

Q5: What is the "matrix effect" and how can I mitigate it?

A5: The matrix effect is the alteration of an analyte's response due to co-eluting compounds from the sample matrix. This can either enhance or suppress the signal. To compensate, the use of matrix-matched standards for calibration is highly recommended.[2][7] This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active Sites in Inlet: The GC inlet liner may have active sites causing analyte interaction.[1] 2. Column Degradation: The analytical column may be contaminated or degraded. 3. Improper Temperature: Injector temperature may be too high, causing degradation.1. Use a Deactivated Liner: Install a new, deactivated splitless liner, preferably with quartz wool.[1] 2. Bake Out or Trim Column: Bake out the column according to the manufacturer's instructions. If that fails, trim 10-15 cm from the front of the column. 3. Optimize Injector Temperature: Lower the injector temperature in increments of 10°C to find the optimal temperature that allows for efficient volatilization without degradation.
Low Sensitivity / No Peak 1. Analyte Degradation: this compound may be degrading in the hot injector.[1] 2. Inefficient Extraction: The sample preparation method may have poor recovery. 3. MS Parameters Not Optimized: The MS may not be set to the correct ions or dwell time.1. Check Liner Deactivation: Ensure a high-quality, deactivated liner is in use.[8] 2. Validate Extraction Method: Perform a spike and recovery experiment to verify the efficiency of your sample preparation. Optimize SPE or QuEChERS cleanup steps.[2] 3. Optimize MS Method: Use a reference standard to optimize the precursor and product ions and their respective collision energies for MRM analysis.[9]
Poor Reproducibility 1. Inconsistent Injection Volume: Autosampler syringe may have air bubbles or be faulty. 2. Active Sites in the System: Contamination in the inlet or column can lead to variable analyte loss.[1] 3. Matrix Effects: Variable matrix components between samples can affect analyte response.[2]1. Check Autosampler: Visually inspect the syringe during injection to ensure proper sample uptake. Replace the syringe if necessary. 2. System Maintenance: Clean the ion source and replace the inlet liner and septum.[7] 3. Use Internal Standards: Add a suitable internal standard to all samples and standards to correct for variations in injection and matrix effects.
High Background Noise 1. Contaminated Carrier Gas: The carrier gas may be impure. 2. Column Bleed: The GC column may be bleeding at high temperatures. 3. Septum Bleed: Particles from the inlet septum may be entering the system.1. Check Gas Traps: Ensure moisture, oxygen, and hydrocarbon traps are installed and functioning correctly. 2. Condition the Column: Condition the column at its maximum recommended temperature. 3. Use High-Quality Septa: Use pre-conditioned, low-bleed septa and replace them regularly.[7]

Experimental Protocols & Data

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices.[5][7]

Methodology:

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable).

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (with 1% acetic acid for the AOAC method).[10]

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., for EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).[10]

  • Shaking & Centrifugation: Shake vigorously for 1 minute and then centrifuge at >4000 rpm for 5 minutes.[10]

  • Cleanup (dSPE): Transfer the supernatant to a dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., PSA to remove sugars and fatty acids, C18 to remove nonpolar interferences).

  • Final Extract: Vortex and centrifuge again. The resulting supernatant is ready for GC-MS analysis.

GC-MS/MS Instrumental Parameters

The following table summarizes typical starting parameters for this compound analysis. These should be optimized for your specific instrument and application.

ParameterSettingRationale
GC System Triple Quadrupole GC-MS/MSProvides high sensitivity and selectivity.[4][9]
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.[3]
Inlet Temperature 250 °CBalances volatilization with minimizing thermal degradation.[6]
Liner Deactivated, Single Taper w/ Quartz WoolReduces active sites and traps non-volatile matrix.[1]
Carrier Gas Helium, Constant Flow @ 1.0-1.3 mL/minInert carrier gas providing good chromatographic efficiency.[5][6]
GC Column 30 m x 0.25 mm x 0.25 µm (5% Phenyl type)Provides good separation for organophosphorus pesticides.[3]
Oven Program Start at 70°C, hold 1 min, ramp 25°C/min to 300°C, hold 5 minA typical temperature program to separate analytes effectively.
MS Transfer Line 280 °CEnsures efficient transfer of analytes to the MS source.[11]
Ion Source Temp 200-230 °CStandard temperature for electron ionization.[11]
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization technique.
Acquisition Mode Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity.[5]
Quantitative Data: MRM Transitions

The table below shows example MRM transitions and collision energies for this compound, which are critical for sensitive and selective detection.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (V)Product Ion 2 (m/z)Collision Energy (V)
This compound196.02140.0215168.0210

Data derived from a multi-residue pesticide analysis method.[4]

Visualized Workflows

The following diagrams illustrate key workflows for this compound analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize 1. Homogenize Sample Extract 2. Acetonitrile Extraction + QuEChERS Salts Homogenize->Extract Cleanup 3. Dispersive SPE Cleanup Extract->Cleanup Final_Extract 4. Collect Final Extract Cleanup->Final_Extract GC_Inject 5. GC Injection (Splitless) Final_Extract->GC_Inject GC_Sep 6. GC Separation (5% Phenyl Column) GC_Inject->GC_Sep MS_Detect 7. MS/MS Detection (MRM) GC_Sep->MS_Detect Quant 8. Quantify using Matrix-Matched Standards MS_Detect->Quant Report 9. Report Results Quant->Report

Caption: General workflow for this compound analysis.

G Start Poor Peak Shape (Tailing) Liner Is the inlet liner old or active? Start->Liner Temp Is the inlet temp too high? Liner->Temp No Sol_Liner Replace with a new, deactivated liner. Liner->Sol_Liner Yes Column Is the column contaminated? Temp->Column No Sol_Temp Lower temperature in 10°C increments. Temp->Sol_Temp Yes Sol_Column Trim 15cm from column inlet or bake out. Column->Sol_Column Yes End Peak Shape Improved Sol_Liner->End Sol_Temp->End Sol_Column->End

Caption: Troubleshooting flowchart for poor peak shape.

References

Overcoming matrix effects in Mephosfolan analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Mephosfolan in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte signal intensity due to the co-eluting components of the sample matrix.[1] In this compound analysis, this can lead to either signal suppression or enhancement, resulting in inaccurate quantification. For example, in liquid chromatography-mass spectrometry (LC-MS/MS), non-volatile matrix components can accumulate in the ion source, affecting the ionization efficiency of this compound.[2] In gas chromatography (GC), active sites in the inlet and column can be masked by matrix components, leading to an enhanced response for the analyte.[3]

Q2: What are the most common analytical techniques for this compound analysis?

A2: The most common techniques for this compound analysis are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[4][5] GC-MS/MS and LC-MS/MS are powerful tools for identifying and quantifying this compound in complex matrices.[4][5]

Q3: What are some general strategies to mitigate matrix effects in this compound analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Sample Preparation: Effective sample cleanup is crucial. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) help remove interfering matrix components.[5][6][7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that mirrors the sample matrix can compensate for signal suppression or enhancement.[8]

  • Analyte Protectants (for GC analysis): Adding compounds to both standards and samples that block active sites in the GC system can equalize the matrix effect.[9]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): Using a SIL-IS for this compound, which co-elutes and experiences similar matrix effects, allows for accurate quantification based on the analyte-to-internal standard ratio.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte signal.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Ion Suppression/Enhancement Co-eluting matrix components interfering with the ionization of this compound.[1]1. Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from interfering peaks.[10] 2. Enhance Sample Cleanup: Utilize a more effective SPE sorbent or a multi-step cleanup protocol.[11][12] 3. Dilute the Sample: A 10-fold or higher dilution can significantly reduce matrix effects. 4. Use a Matrix-Matched Calibration Curve: This will help to compensate for consistent matrix effects.[8] 5. Employ a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variable matrix effects.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of this compound or matrix components. 2. Secondary Interactions: Interaction of this compound with active sites on the column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds.1. Reduce Injection Volume or Dilute Sample. 2. Use a column with a different stationary phase or end-capping. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Retention Time Shifts Changes in the analytical column due to matrix buildup.1. Implement a robust column wash step after each run. 2. Use a guard column to protect the analytical column. 3. Ensure consistent mobile phase preparation.
GC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Active Sites in the Inlet or Column: this compound can interact with active silanol groups.[1] 2. Contamination: Buildup of non-volatile matrix components in the inlet liner or front of the column.[13]1. Use an ultra-inert inlet liner and GC column. 2. Perform regular inlet maintenance: Replace the liner, septum, and trim the column.[13] 3. Use analyte protectants to passivate active sites.[9]
Peak Splitting 1. Improper Injection Technique: Can lead to a non-uniform vaporization of the sample.[14] 2. Inlet Temperature Too Low: Incomplete vaporization of this compound. 3. Solvent/Stationary Phase Mismatch: Can cause peak distortion.[3]1. Optimize injection speed and volume. 2. Increase the inlet temperature (while avoiding thermal degradation of this compound). 3. Ensure the solvent is compatible with the GC column's stationary phase. [3]
Variable Recoveries Inconsistent matrix effects from sample to sample.1. Improve the consistency of the sample preparation method. 2. Use matrix-matched calibration standards for each batch of samples. [8]

Quantitative Data Summary

The following tables summarize recovery data for organophosphorus pesticides (as a proxy for this compound) in various matrices using different analytical techniques.

Table 1: Recovery of Organophosphorus Pesticides in Vegetable and Fruit Matrices using QuEChERS and GC/LC-MS/MS

MatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%)Reference
Avocado0.1070-120<20[8]
Carrot0.1070-120<20[8]
Orange0.1070-120<20[8]
Pepper0.1070-120<20[8]
Strawberry0.1075.0 - 104.3<15[15]
Apple0.1080.4 - 94.8<15[15]
Soybean0.1058.4 - 89.5<15[15]
Various Vegetables0.0574.47 - 116.93<15[16]

Table 2: Recovery of Organophosphorus Pesticides in Water and Sediment using QuEChERS and GC-MS

MatrixSpiking Level (mg/L or mg/kg)Recovery (%)RSD (%)Reference
Water0.01111 ± 88[13]
Water0.0572 ± 1010[13]
Water0.599 ± 44[13]
Sediment0.0248 ± 1515[13]
Sediment0.0591 ± 44[13]
Sediment0.578 ± 1212[13]
Water0.0285.3 - 1071.8 - 15.4[17]

Table 3: Recovery of Organophosphorus Pesticides in Beef using QuEChERS and GC-MS

Spiking Level (µg/kg)Recovery (%)RSD (%)Reference
2075.1 - 88.06.5 - 9.1[7]
20074.8 - 107.06.1 - 9.6[7]

Experimental Protocols

Protocol 1: Analysis of this compound in Leafy Greens using QuEChERS and LC-MS/MS

This protocol is a general guideline based on the QuEChERS method and should be validated for your specific matrix and instrumentation.[5]

  • Sample Homogenization: Homogenize 10-15 g of the leafy green sample.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA (primary secondary amine) and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • LC-MS/MS Analysis:

    • Take an aliquot of the cleaned extract, dilute with an appropriate solvent if necessary, and inject it into the LC-MS/MS system.

    • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve peak shape and ionization.[18]

    • MS/MS Parameters: Use Multiple Reaction Monitoring (MRM) for quantification. For this compound (precursor ion m/z 270.1), common product ions are m/z 140.0 and 196.0.[4]

Protocol 2: Analysis of this compound in Water using QuEChERS and GC-MS/MS

This protocol is a general guideline and should be validated for your specific water matrix and instrumentation.[13]

  • Sample Preparation:

    • Place 10 mL of the water sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 3 minutes.

  • Cleanup (optional, if high matrix interference is observed):

    • A d-SPE step with PSA and C18 sorbents can be used for cleaner extracts.

  • GC-MS/MS Analysis:

    • Take an aliquot of the acetonitrile layer for injection.

    • Instrumentation: A GC system coupled to a triple quadrupole mass spectrometer.

    • Injector: Splitless injection is typically used for trace analysis.

    • Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: An optimized temperature program is crucial for good separation. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.[19]

    • MS/MS Parameters: Use MRM mode. For this compound, precursor ion m/z 196 can be used with product ions m/z 140 and 168.[4]

Protocol 3: Analysis of this compound in Biological Fluids (e.g., Urine) using SPE and LC-MS/MS

This is a general protocol for organophosphorus pesticide metabolites and should be optimized for this compound.[11][12][20]

  • Enzymatic Hydrolysis (if targeting conjugated metabolites):

    • Incubate a urine sample with β-glucuronidase/sulfatase enzyme at an appropriate temperature and pH.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Loading: Load the pre-treated urine sample onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute this compound with a stronger organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Follow the LC-MS/MS parameters outlined in Protocol 1, with optimization for the specific biological matrix.

Visualizations

QuEChERS Workflow for this compound Analysis cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis sample Homogenized Sample (10g) acetonitrile Add Acetonitrile (10mL) sample->acetonitrile shake1 Shake (1 min) acetonitrile->shake1 salts Add QuEChERS Salts shake1->salts shake2 Shake (1 min) salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 supernatant Take Acetonitrile Supernatant centrifuge1->supernatant dspe Add to d-SPE Tube (PSA + MgSO4) supernatant->dspe vortex Vortex (30s) dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis Inject into LC-MS/MS or GC-MS/MS final_extract->analysis

Caption: QuEChERS experimental workflow for this compound analysis.

Troubleshooting Logic for Ion Suppression in LC-MS start Ion Suppression Observed? improve_cleanup Enhance Sample Cleanup (e.g., stronger SPE) start->improve_cleanup Yes end Accurate Quantification start->end No optimize_lc Optimize Chromatography (e.g., gradient, column) improve_cleanup->optimize_lc dilute Dilute Sample optimize_lc->dilute matrix_match Use Matrix-Matched Calibration dilute->matrix_match sil_is Use Stable Isotope-Labeled Internal Standard matrix_match->sil_is sil_is->end

Caption: Troubleshooting logic for ion suppression in LC-MS analysis.

SPE Workflow for this compound in Biological Fluids sample Urine Sample hydrolysis Enzymatic Hydrolysis (Optional) sample->hydrolysis condition 1. Condition SPE Cartridge hydrolysis->condition load 2. Load Sample condition->load wash 3. Wash Cartridge load->wash elute 4. Elute this compound wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for biological fluids.

References

Mephosfolan stability issues in aqueous solutions under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of mephosfolan in aqueous solutions under different pH conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Data on this compound Hydrolysis

Table 1: Qualitative Stability of this compound in Aqueous Solutions

pH RangeStabilityPrimary Degradation Pathway
< 2Unstable (Hydrolysis)Hydrolysis of the P-N bond
2 - 6Generally Stable-
7Stable-
8 - 9Generally Stable-
> 9Unstable (Hydrolysis)Hydrolysis of the P-N bond

Experimental Protocols

A detailed experimental protocol for determining the hydrolysis rate of this compound as a function of pH is provided below. This protocol is based on established guidelines for pesticide stability studies.

Objective: To determine the rate of hydrolysis of this compound in sterile aqueous buffered solutions at different pH values and a constant temperature.

Materials:

  • This compound analytical standard

  • Sterile, buffered aqueous solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Constant temperature incubator or water bath

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Analytical column suitable for organophosphate analysis (e.g., C18)

  • pH meter

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound analytical standard and dissolve it in a small amount of acetonitrile. Dilute to a final known volume with acetonitrile to prepare a stock solution of known concentration.

  • Preparation of Test Solutions:

    • For each pH level (4, 7, and 9), add a small, known volume of the this compound stock solution to a larger volume of the corresponding sterile buffer to achieve the desired initial concentration.

    • Ensure the concentration of the organic solvent from the stock solution is minimal (typically <1%) to avoid co-solvent effects.

    • Prepare triplicate samples for each pH level.

  • Incubation:

    • Place the test solutions in a constant temperature incubator or water bath, protected from light. A standard temperature for such studies is 25°C or 50°C.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot from each test solution. The sampling frequency will depend on the expected rate of degradation.

  • Sample Analysis:

    • Immediately analyze the collected samples by a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the order of the reaction and calculate the hydrolysis rate constant (k) for each pH.

    • Calculate the half-life (t½) for this compound at each pH using the appropriate formula for the determined reaction order.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or non-reproducible results Fluctuation in pH of the buffer.Ensure buffers are properly prepared and have sufficient capacity. Verify the pH of the solutions at the beginning and end of the experiment.
Temperature variation.Use a calibrated constant temperature incubator or water bath. Monitor the temperature throughout the study.
Microbial contamination.Use sterile buffers and glassware. Filter-sterilize the final test solutions if necessary.
Rapid degradation at neutral pH Presence of contaminants in the water or glassware that catalyze hydrolysis.Use high-purity water (HPLC grade) and thoroughly clean all glassware.
Photodegradation.Protect solutions from light by using amber glassware or covering the vessels with aluminum foil.
No degradation observed, even at extreme pH This compound is more stable than anticipated under the experimental conditions.Increase the temperature of the study to accelerate degradation. Extend the duration of the experiment.
Analytical method is not stability-indicating.Ensure the analytical method can separate the parent this compound from its degradation products.
Appearance of unknown peaks in chromatogram Formation of degradation products.Use a mass spectrometer (LC-MS) to identify the unknown peaks. Based on the known hydrolysis of the P-N bond, look for masses corresponding to potential degradation products.
Contamination from sample handling or the analytical system.Analyze a blank (buffer solution without this compound) to identify any background peaks.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for this compound degradation in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the phosphorus-nitrogen (P-N) bond. This is a common degradation route for organophosphate pesticides.

Q2: How does temperature affect the stability of this compound?

A2: Generally, for chemical reactions like hydrolysis, an increase in temperature will increase the rate of degradation. Therefore, this compound is expected to be less stable at higher temperatures.

Q3: What are the expected degradation products of this compound hydrolysis?

A3: The hydrolysis of the P-N bond would likely lead to the formation of diethyl phosphoramidic acid and 2-imino-4-methyl-1,3-dithiolane. Further degradation of these intermediates may occur. One of the known metabolites is thiocyanate.

Q4: What analytical techniques are suitable for a this compound stability study?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is a suitable technique for quantifying the concentration of this compound over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.

Q5: Why is it important to use sterile buffers in the hydrolysis study?

A5: Using sterile buffers is crucial to prevent microbial growth. Microorganisms can produce enzymes that may degrade this compound, leading to an overestimation of the chemical hydrolysis rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare this compound Stock Solution test_solutions Prepare Test Solutions stock->test_solutions buffers Prepare Sterile Buffers (pH 4, 7, 9) buffers->test_solutions incubate Incubate at Constant Temperature test_solutions->incubate sample Collect Samples at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc data Data Processing & Calculation hplc->data

Caption: Experimental workflow for this compound hydrolysis study.

degradation_pathway This compound This compound Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) This compound->Hydrolysis Product1 Diethyl Phosphoramidic Acid Hydrolysis->Product1 Product2 2-imino-4-methyl-1,3-dithiolane Hydrolysis->Product2 Further_Degradation Further Degradation Product2->Further_Degradation Thiocyanate Thiocyanate Further_Degradation->Thiocyanate

Caption: Proposed degradation pathway of this compound via hydrolysis.

References

How to prevent Mephosfolan hydrolysis during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the hydrolysis of Mephosfolan during analytical procedures. This compound, an organophosphorus insecticide, is susceptible to degradation in aqueous solutions, particularly under acidic and alkaline conditions.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide: Preventing this compound Hydrolysis

This section addresses common issues encountered during the analysis of this compound that may be attributed to hydrolysis.

Issue Potential Cause Recommended Solution
Low or no detection of this compound in samples Hydrolysis of this compound due to improper pH of the sample or extraction solvent.Adjust the pH of aqueous samples and extraction solvents to a neutral range (pH 6-8) using a suitable buffer (e.g., phosphate or citrate buffer).[2]
Inconsistent and non-reproducible results Ongoing hydrolysis during sample storage or processing.Store samples at low temperatures (e.g., ≤4°C) to slow down the rate of hydrolysis.[2] Perform extraction and analysis as promptly as possible after sample collection.
Presence of unexpected peaks in chromatograms Formation of hydrolysis degradation products.Analyze for known this compound degradation products, such as thiocyanate, to confirm hydrolysis.[1] Adjust sample preparation procedures to minimize degradation.
Poor recovery during solid-phase extraction (SPE) Hydrolysis of this compound on the SPE cartridge due to inappropriate pH of the loading or elution solvents.Ensure all solvents used in the SPE procedure are pH-adjusted to the neutral range.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for preventing this compound hydrolysis?

A1: this compound is most stable in neutral or slightly acidic to slightly basic aqueous solutions.[1] It is recommended to maintain the pH of your samples and analytical solutions within the range of 6 to 8 to minimize hydrolysis.

Q2: How does temperature affect the stability of this compound?

A2: Like most chemical reactions, the rate of this compound hydrolysis increases with temperature. To ensure the integrity of your samples, it is crucial to store them at or below 4°C and minimize their exposure to elevated temperatures during all analytical procedures.[2]

Q3: What are the primary degradation products of this compound hydrolysis?

A3: The hydrolysis of this compound involves the cleavage of the P-N bond, which can lead to the formation of thiocyanate and other related compounds.[1] The presence of these degradation products in your analytical run can be an indicator that hydrolysis has occurred.

Q4: Can you provide a general protocol for preparing a water sample for this compound analysis while minimizing hydrolysis?

A4: The following is a generalized protocol. Specific details may need to be optimized for your particular analytical method and instrumentation.

Experimental Protocol: Extraction of this compound from Water Samples

  • Sample Collection: Collect the water sample in a clean, appropriate container.

  • pH Adjustment: Immediately after collection, measure the pH of the water sample. If the pH is outside the 6-8 range, adjust it to approximately 7.0 using a phosphate or citrate buffer.

  • Storage: If immediate extraction is not possible, store the pH-adjusted sample at ≤4°C.

  • Extraction:

    • For liquid-liquid extraction (LLE), use a non-polar solvent such as dichloromethane or a mixture of hexane and dichloromethane. Ensure the extraction solvent is pH-neutral.

    • For solid-phase extraction (SPE), use a C18 cartridge. Condition the cartridge with methanol and then with buffered water (pH 7). Load the sample and elute with a neutral organic solvent like ethyl acetate.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen at a low temperature.

  • Analysis: Reconstitute the residue in a suitable solvent for your chromatographic analysis (e.g., GC-MS, LC-MS/MS).

Q5: How can I confirm that the loss of this compound in my samples is due to hydrolysis?

A5: To confirm hydrolysis, you can perform a stability study. Fortify a set of blank matrix samples with a known concentration of this compound. Divide the samples into groups and store them under different pH and temperature conditions. Analyze the samples at various time points and monitor the concentration of both this compound and its expected degradation products. A decrease in this compound concentration accompanied by an increase in its degradation products will confirm hydrolysis.

Signaling Pathways and Experimental Workflows

To further assist in understanding the processes involved, the following diagrams illustrate the hydrolysis pathway of this compound and a recommended analytical workflow to minimize its degradation.

Mephosfolan_Hydrolysis cluster_conditions Influencing Factors This compound This compound TransitionState Transition State (Nucleophilic attack by H2O or OH-) This compound->TransitionState Acid or Alkali Catalysis Products Hydrolysis Products (e.g., Thiocyanate) TransitionState->Products P-N Bond Cleavage pH pH (Acidic/Alkaline) Temp Temperature

Caption: Hydrolysis pathway of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation SampleCollection 1. Sample Collection pH_Adjustment 2. pH Adjustment (pH 6-8) SampleCollection->pH_Adjustment Storage 3. Low-Temperature Storage (≤4°C) pH_Adjustment->Storage Extraction 4. pH-Controlled Extraction Storage->Extraction Concentration 5. Low-Temperature Concentration Extraction->Concentration InstrumentalAnalysis 6. Instrumental Analysis (GC/LC-MS) Concentration->InstrumentalAnalysis DataReview 7. Data Review & Stability Check InstrumentalAnalysis->DataReview

References

Calibration curve challenges for Mephosfolan quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the quantification of Mephosfolan, with a particular focus on calibration curve issues.

Troubleshooting Guides and FAQs

This section provides answers to common questions and troubleshooting advice for issues you may encounter during the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor linearity in my this compound calibration curve?

A1: Poor linearity (e.g., a correlation coefficient R² < 0.995) in your this compound calibration curve can be attributed to several factors:

  • Inaccurate Standard Preparation: Errors in serial dilutions, use of improper solvents, or degradation of stock solutions can lead to inconsistencies in standard concentrations.

  • Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analyte signal, causing either suppression or enhancement. The use of matrix-matched standards is a highly recommended strategy to minimize these effects.

  • Detector Saturation: At high concentrations, the response of the detector may become non-linear. It is crucial to ensure that your calibration range is within the linear dynamic range of the detector.

Q2: How can I minimize matrix effects when analyzing this compound in complex samples?

A2: Matrix effects can significantly impact the accuracy of your results. Here are some strategies to mitigate them:

  • Matrix-Matched Calibration: This is the most common and effective approach. It involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for any signal suppression or enhancement caused by the matrix components.[1][2]

  • Sample Dilution: Diluting your sample extract can reduce the concentration of interfering matrix components. However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).

  • Sample Cleanup: Employing a robust sample cleanup method, such as dispersive solid-phase extraction (d-SPE) as used in the QuEChERS protocol, can effectively remove many interfering compounds.[3]

  • Use of an Internal Standard: An isotopically labeled internal standard, if available, can help to correct for matrix effects and variations in instrument response.

Q3: What should I do if I observe peak tailing or fronting for this compound in my chromatogram?

A3: Peak asymmetry can affect the accuracy of peak integration and, consequently, your quantification.

  • Peak Tailing: This is often caused by active sites in the GC inlet liner or column, or by secondary interactions with the stationary phase. Deactivated liners and columns are recommended. Regular maintenance, such as trimming the column and cleaning the injector, can also help.

  • Peak Fronting: This may indicate column overloading. Try reducing the injection volume or the concentration of your sample. It can also be a result of a poor injection technique or an inappropriate solvent.

Q4: My this compound recovery is consistently low. What are the potential causes?

A4: Low recovery can stem from several stages of the analytical process:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. The QuEChERS method is widely used and generally provides good recoveries for a broad range of pesticides.[3]

  • Analyte Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions. Ensure that your sample processing and storage conditions are appropriate.

  • Losses during Sample Cleanup: The sorbents used in d-SPE can sometimes retain the analyte of interest. It may be necessary to optimize the type and amount of sorbent used.

Troubleshooting Workflow

If you are experiencing issues with your calibration curve, follow this systematic troubleshooting workflow.

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Matrix Effects cluster_3 Method Optimization cluster_4 Resolution start Poor Calibration Curve Linearity (R² < 0.995) check_standards Verify Standard Preparation - Freshly prepare standards - Check calculations and dilutions start->check_standards check_instrument Check Instrument Performance - Run system suitability test - Inspect for leaks start->check_instrument matrix_effects Prepare Matrix-Matched Standards - Analyze and compare with solvent-based standards check_standards->matrix_effects If standards are correct check_instrument->matrix_effects If instrument is performing well linearity_in_matrix Assess Linearity with Matrix-Matched Curve matrix_effects->linearity_in_matrix optimize_cleanup Optimize Sample Cleanup - Adjust d-SPE sorbents linearity_in_matrix->optimize_cleanup If linearity is still poor solution Linear Calibration Curve Achieved linearity_in_matrix->solution If linearity improves adjust_instrument Adjust Instrument Parameters - Injection volume - Temperature program optimize_cleanup->adjust_instrument adjust_instrument->solution

Caption: A logical workflow for troubleshooting poor calibration curve linearity.

Quantitative Data Summary

Due to the limited availability of specific validation data for this compound in the reviewed literature, the following table provides a summary of typical performance data for the analysis of organophosphate pesticides using modern chromatographic techniques. These values can serve as a general guideline for what to expect during method validation.

ParameterGas Chromatography (GC-MS/MS)Liquid Chromatography (LC-MS/MS)
Linearity (R²) ≥ 0.99[4]≥ 0.99[5]
Limit of Detection (LOD) 0.002 - 0.039 mg/kg[6]0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.006 - 0.130 mg/kg[6]0.005 - 0.01 mg/kg[7][8]
Recovery (%) 70 - 120%70 - 120%[7]
Precision (RSD%) < 20%< 20%[7]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound residues in a soil matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by instrumental analysis.

QuEChERS Sample Preparation for Soil

This protocol is adapted from established QuEChERS methods for soil analysis.[3][9]

1. Sample Hydration:

  • For soil samples with a water content of less than 70%, weigh 3g of air-dried soil into a 50 mL centrifuge tube.

  • Add 7 mL of water, vortex briefly, and allow the sample to hydrate for 30 minutes.

  • For soil samples with a water content of ≥70%, weigh 10g of the soil into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Shake the tube vigorously for 5 minutes. A mechanical shaker is recommended for consistency.

  • Add the contents of a buffered extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake the tube for at least 2 minutes to prevent the formation of salt agglomerates.

  • Centrifuge the tube for 5 minutes at ≥3000 rcf.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the acetonitrile supernatant (the upper layer) to a 2 mL micro-centrifuge tube containing d-SPE sorbents. A common combination for soil is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[3]

  • Vortex the tube for 30 seconds.

  • Centrifuge for 2 minutes at ≥5000 rcf.

  • The resulting supernatant is the cleaned-up extract.

4. Final Extract Preparation:

  • Transfer the cleaned-up extract into an autosampler vial for analysis.

  • For LC-MS/MS analysis, it is common to dilute the extract with the initial mobile phase.

  • For GC-MS/MS analysis, the extract can often be injected directly.

General Analytical Workflow

The following diagram illustrates the general workflow from sample receipt to final data analysis.

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing sample_prep Sample Homogenization and Weighing extraction QuEChERS Extraction sample_prep->extraction cleanup Dispersive SPE Cleanup extraction->cleanup analysis GC-MS/MS or LC-MS/MS Analysis cleanup->analysis calibration Calibration Curve Construction (Matrix-Matched) analysis->calibration quantification Quantification of this compound calibration->quantification reporting Result Reporting quantification->reporting

Caption: A general workflow for the quantification of this compound.

References

Technical Support Center: Managing Inconsistent Results in Mephosfolan Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mephosfolan bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage inconsistent results in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound bioassays.

Problem 1: High Variability in Results Between Replicates

Possible Cause Recommended Solution
Inconsistent Insect Age, Health, or Size Use a synchronized cohort of insects of the same age and developmental stage. Visually inspect and discard any unhealthy or abnormally sized individuals before starting the assay.
Uneven Application of this compound For topical applications, ensure your microapplicator is calibrated to deliver a consistent volume. For substrate-based assays (e.g., vial coating or diet incorporation), ensure the this compound solution is evenly distributed and the solvent has completely evaporated.[1]
Fluctuations in Environmental Conditions Maintain and monitor constant temperature, humidity, and photoperiod throughout the experiment.[2]
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of solutions.
Operator Variability Standardize the protocol and ensure all users are trained and follow the exact same procedure.[3]

Problem 2: Higher Than Expected Mortality in Control Groups

Control mortality can invalidate experimental results. According to best practices, control mortality should not exceed 10%.

Possible Cause Recommended Solution
Solvent Toxicity Ensure the solvent has completely evaporated before introducing the insects. Run a solvent-only control to determine if the solvent itself is causing mortality.[2] this compound is soluble in acetone, a common solvent for bioassays.[4]
Contamination Thoroughly clean all glassware and equipment to remove any residual insecticide or detergent. Use high-purity solvents and reagents.[5]
Insect Stress Minimize handling of insects. Ensure the environmental conditions are optimal for the species being tested.
Pathogen Infection in Insect Colony If you suspect a viral, bacterial, or fungal infection in your insect colony, it is best to start with a new, healthy colony.[2]

Problem 3: Lower Than Expected Efficacy of this compound

Observing lower than expected mortality or inhibition can be due to several factors.

Possible Cause Recommended Solution
Degradation of this compound This compound is hydrolyzed by acid or alkali.[4] Prepare fresh stock solutions and store them properly in airtight, light-proof containers at a low temperature. Avoid repeated freeze-thaw cycles.
Insect Resistance The target insect population may have developed resistance to organophosphate insecticides. Use a known susceptible insect strain as a positive control for comparison.
Incorrect Assay pH This compound is stable in neutral or slightly acidic aqueous solutions but is hydrolyzed at pH greater than 9 or less than 2.[6] Ensure the pH of your assay buffer is within the stable range.
Sub-optimal Assay Conditions For acetylcholinesterase (AChE) inhibition assays, ensure the substrate and enzyme concentrations, as well as the incubation time, are optimized.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an organophosphate insecticide that acts as an acetylcholinesterase (AChE) inhibitor.[7][8] It blocks the active site of the AChE enzyme, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This causes continuous nerve stimulation, resulting in paralysis and death of the insect.[9]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, accurately weigh the required amount of this compound and dissolve it in a suitable high-purity solvent, such as acetone.[4] Store the stock solution in a tightly sealed, amber glass vial at low temperature (e.g., 4°C or -20°C) to minimize degradation.

Q3: What are the key parameters to consider in an in vitro acetylcholinesterase (AChE) inhibition assay for this compound?

A3: Key parameters include the source and concentration of the AChE enzyme, the concentration of the substrate (acetylthiocholine), the concentration of the chromogen (DTNB or Ellman's reagent), the pH and temperature of the reaction buffer, and the incubation times.[6]

Q4: My dose-response curve is not sigmoidal. What could be the issue?

A4: A non-sigmoidal dose-response curve can be caused by several factors. If the curve is flat at the high concentration end, it may indicate that the this compound has reached its solubility limit in the assay medium. If the curve is irregular, it could be due to high variability between replicates or procedural inconsistencies. A U-shaped curve might suggest hormesis, a stimulatory effect at low doses.

Q5: Can the racemic nature of this compound affect bioassay results?

A5: Yes. This compound is a racemic mixture, meaning it contains two enantiomers in equal amounts.[8] It is possible that the enantiomers have different biological activities, with one being a more potent AChE inhibitor than the other. This can contribute to variability if the enantiomeric ratio is not consistent between batches of the compound.

Experimental Protocols

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method

This protocol is for determining the inhibitory effect of this compound on AChE activity in a 96-well plate format.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

    • Prepare serial dilutions of this compound in phosphate buffer to achieve the desired final concentrations.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test wells: Phosphate buffer, this compound dilution, and AChE solution.

      • Control wells (no inhibitor): Phosphate buffer, solvent control, and AChE solution.

      • Blank wells (no enzyme): Phosphate buffer and this compound dilution.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank wells from the test and control wells.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Visualizations

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Leads to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Stimulates This compound This compound This compound->AChE Inhibits Continuous_Stimulation Continuous Stimulation ACh_Accumulation->Continuous_Stimulation Causes

Caption: Acetylcholinesterase (AChE) inhibition pathway by this compound.

experimental_workflow start Start reagent_prep Reagent Preparation (this compound dilutions, AChE, Substrate, DTNB) start->reagent_prep plate_setup 96-Well Plate Setup (Controls, Blanks, Test Concentrations) reagent_prep->plate_setup pre_incubation Pre-incubation (Inhibitor-Enzyme Interaction) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start kinetic_reading Kinetic Absorbance Reading (412 nm) reaction_start->kinetic_reading data_analysis Data Analysis (% Inhibition, IC50 Calculation) kinetic_reading->data_analysis troubleshooting Inconsistent Results? data_analysis->troubleshooting results Results troubleshooting->results No guide Consult Troubleshooting Guide troubleshooting->guide Yes guide->reagent_prep Re-evaluate

Caption: General workflow for a this compound AChE inhibition bioassay.

troubleshooting_logic start Inconsistent Results Observed check_variability High Variability Between Replicates? start->check_variability check_control High Control Mortality? check_variability->check_control No variability_causes Check: - Insect Homogeneity - Application Uniformity - Environmental Control - Pipetting Accuracy check_variability->variability_causes Yes check_efficacy Low Efficacy? check_control->check_efficacy No control_causes Check: - Solvent Toxicity - Contamination - Insect Stress - Pathogens check_control->control_causes Yes efficacy_causes Check: - Compound Degradation - Insect Resistance - Assay pH - Assay Conditions check_efficacy->efficacy_causes Yes review_protocol Review and Refine Protocol check_efficacy->review_protocol No variability_causes->review_protocol control_causes->review_protocol efficacy_causes->review_protocol

Caption: Logical workflow for troubleshooting inconsistent this compound bioassay results.

References

Technical Support Center: Optimization of Mephosfolan Concentration for Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and standardized protocols for optimizing mephosfolan concentration in in vitro neurotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's neurotoxicity?

A1: this compound is an organophosphate insecticide. Its primary mechanism of neurotoxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft.[1][2][3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of cholinergic receptors, disrupted neurotransmission, and subsequent neurotoxic effects.[1][4][5]

Q2: What is a recommended starting concentration range for this compound in in vitro studies?

A2: For initial dose-response experiments, a broad concentration range is recommended to capture the full spectrum of cellular responses. Based on general practices for in vitro neurotoxicity testing of organophosphates, a starting range from low micromolar (e.g., 1 µM) to millimolar (e.g., 1 mM) is advisable.[6][7] It is critical to perform a wide dose-response curve to identify the optimal concentration for your specific cell model and experimental endpoint.[8]

Q3: Which neuronal cell lines are suitable for studying this compound neurotoxicity?

A3: Several cell lines are commonly used for neurotoxicity screening. The PC-12 cell line, derived from a rat pheochromocytoma, is a well-established model for studying neurite outgrowth and developmental neurotoxicity.[9] Human neuroblastoma cell lines, such as SH-SY5Y, are also frequently used as they can be differentiated into neuron-like cells and are relevant for human health risk assessment.[10] The choice of cell line should be guided by the specific research question and the desired translational relevance.

Q4: How can I distinguish between general cytotoxicity and specific neurotoxicity?

A4: To differentiate between these effects, it is essential to use multiple assays. Cell viability assays (e.g., MTT, LDH) will determine the concentration at which this compound is cytotoxic. Specific neurotoxicity can be assessed using functional endpoints at sub-cytotoxic concentrations. Assays for neurite outgrowth inhibition, alterations in neurotransmitter-related gene expression, or changes in synaptic protein levels can provide evidence of neuro-specific effects.[9][11] Comparing the effective concentrations for cytotoxicity and neurite outgrowth inhibition can help quantify neuron-specific toxicity.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration for neurotoxicity experiments.

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicates 1. Inconsistent cell seeding density.2. Pipetting errors during serial dilutions.3. "Edge effect" in microplates due to evaporation.[12]1. Ensure a homogenous cell suspension before seeding and use a consistent volume.2. Verify pipette calibration and prepare fresh dilutions for each experiment.[12]3. Fill peripheral wells with sterile media or PBS to minimize evaporation.[12]
No dose-dependent effect observed 1. Inappropriate concentration range (too high or too low).2. This compound instability or poor solubility in the culture medium.3. The chosen cell line may be resistant to this compound.1. Perform a wider dose-response study, spanning several orders of magnitude (e.g., nM to mM range).[8]2. Prepare fresh stock solutions in a suitable solvent like DMSO (ensure the final solvent concentration is non-toxic). This compound is hydrolyzed by acid or alkali.[13]3. Consider using a more sensitive cell line or primary neuron cultures.[12]
Massive cell death at all concentrations 1. Starting concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic to the cells.3. Contamination of cell culture or reagents.1. Start with a much lower concentration range (e.g., nanomolar).2. Perform a solvent toxicity control to ensure the final concentration (e.g., <0.1% DMSO) is not cytotoxic.3. Use fresh, sterile reagents and practice aseptic techniques.[12]

Experimental Protocols & Data

Protocol: Determining this compound IC50 using MTT Assay in SH-SY5Y Cells

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound and determining its half-maximal inhibitory concentration (IC50).

1. Materials and Reagents:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

2. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in a 37°C, 5% CO₂ incubator.

  • Seed cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[8]

3. This compound Treatment:

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 250, 500, 1000 µM). Ensure the final DMSO concentration is consistent across all wells and non-toxic (<0.1%).

  • Replace the old medium with the this compound-containing medium and incubate for a predetermined time (e.g., 24 or 48 hours).[12]

4. Cell Viability Assessment:

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control (vehicle control).

  • Plot the percentage of cell viability against the logarithm of this compound concentration and use a non-linear regression to determine the IC50 value.

Quantitative Data Summary

The following table presents example IC50 values for different organophosphates on various neuronal cell lines, providing a reference for expected potency.

CompoundCell LineExposure Time (h)IC50 (µM)
This compound (Hypothetical) SH-SY5Y 48 150
ChlorpyrifosSH-SY5Y48~100
ParaoxonNeuro-2a24~50
DiazinonPC-1272~300

Note: These values are illustrative and can vary significantly based on experimental conditions.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

The diagram below illustrates the primary mechanism of action for this compound. It blocks the enzyme acetylcholinesterase (AChE) at the synapse, leading to an accumulation of acetylcholine (ACh) and continuous stimulation of postsynaptic receptors.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis (Blocked) Receptor ACh Receptor ACh->Receptor Binds This compound This compound This compound->AChE Inhibits Response Continuous Stimulation Receptor->Response Activates Optimization_Workflow start Start: Select Neuronal Cell Model range_finding 1. Range-Finding Cytotoxicity Assay (e.g., 1 µM - 10 mM) start->range_finding determine_ic50 2. Determine IC50 Value (MTT / LDH Assay) range_finding->determine_ic50 select_subtoxic 3. Select Sub-Toxic Concentrations (e.g., IC10, IC25, IC50/2) determine_ic50->select_subtoxic Inform selection neuro_assay 4. Perform Neurotoxicity-Specific Assays (e.g., Neurite Outgrowth, Gene Expression) select_subtoxic->neuro_assay analyze 5. Analyze Data & Correlate with Viability Data neuro_assay->analyze end End: Optimal Concentration Range Identified analyze->end

References

Interference issues in the chromatographic analysis of Mephosfolan and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of Mephosfolan and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common interference issues encountered during the analysis of this compound and its metabolites?

A1: The most prevalent interference issues include:

  • Matrix Effects: Complex sample matrices such as soil, fatty foods, and vegetables can either enhance or suppress the analyte signal during ionization in mass spectrometry, leading to inaccurate quantification.[1][2][3] Matrix components can also accumulate in the GC inlet, leading to peak tailing and poor reproducibility.[4]

  • Co-elution: Other compounds in the sample extract may have similar retention times to this compound or its metabolites, leading to overlapping chromatographic peaks and inaccurate quantification.

  • Analyte Degradation: this compound, being an organophosphate, can be susceptible to degradation in the GC inlet, especially if the liner is not properly deactivated.[4]

Q2: What are the key metabolites of this compound that should be monitored?

A2: While specific metabolic pathways can vary by organism and environmental conditions, key transformation products of organophosphorus pesticides often involve hydrolysis and oxidation. For this compound, it is important to monitor for potential hydrolysis products of the phosphoramidate linkage and oxidation of the sulfur atoms.

Q3: Which analytical techniques are most suitable for the analysis of this compound and its metabolites?

A3: Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used and effective techniques. GC-MS/MS is well-suited for the analysis of volatile and semi-volatile pesticides like this compound.[5][6] LC-MS/MS is advantageous for more polar and thermally labile metabolites that are not amenable to GC analysis.[1]

Q4: What is the recommended sample preparation technique for this compound analysis in complex matrices?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis in a variety of matrices, including fruits, vegetables, and fatty samples.[7][8] The method involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[7][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
  • Possible Causes:

    • Active Sites in the GC Inlet: Organophosphorus compounds can interact with active sites in the injector liner, leading to peak tailing.[4]

    • Column Contamination: Accumulation of non-volatile matrix components at the head of the analytical column.

    • Inappropriate Injection Temperature: Too high a temperature can cause degradation, while too low a temperature can lead to slow volatilization and band broadening.

  • Troubleshooting Steps:

    • Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use a deactivated liner, preferably with glass wool, to trap non-volatile matrix components and provide a more inert surface.[4]

    • Column Maintenance: Trim the first few centimeters of the analytical column to remove accumulated contaminants.

    • Optimize Injection Temperature: Start with a lower injection temperature (e.g., 250 °C) and gradually increase to find the optimal temperature that provides good peak shape without causing degradation.

    • Use a Guard Column: A deactivated guard column can help protect the analytical column from contamination.

Issue 2: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS Analysis
  • Possible Causes:

    • Co-eluting Matrix Components: Molecules from the sample matrix that elute at the same time as the analyte can compete for ionization, leading to signal suppression or enhancement.[2]

    • High Concentration of Matrix Components: Injection of highly concentrated extracts can overload the ion source.

  • Troubleshooting Steps:

    • Dilute the Sample Extract: Diluting the final extract can significantly reduce the concentration of interfering matrix components.[2]

    • Optimize Chromatographic Separation: Modify the mobile phase gradient to better separate the analytes from matrix interferences.

    • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for matrix effects.[3]

    • Improve Sample Cleanup: Employ additional or different sorbents in the dSPE cleanup step of the QuEChERS method. For example, graphitized carbon black (GCB) can be used to remove pigments, and C18 can be used for fatty matrices.[9]

Issue 3: Low or Inconsistent Analyte Recovery
  • Possible Causes:

    • Inefficient Extraction: The chosen extraction solvent or conditions may not be optimal for this compound and its metabolites from the specific sample matrix.

    • Analyte Loss During Cleanup: The sorbents used in the dSPE step may be adsorbing the target analytes.

    • pH-Dependent Degradation: Some pesticides are sensitive to pH, and their stability can be affected during extraction and cleanup.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: While acetonitrile is standard for QuEChERS, ensure it is appropriate for your specific matrix and analytes.

    • Evaluate dSPE Sorbents: Test different combinations and amounts of dSPE sorbents (e.g., PSA, C18, GCB) to maximize interference removal while minimizing analyte loss.

    • Buffer the Extraction: For pH-sensitive compounds, using buffered QuEChERS salts can improve stability and recovery. The EN 15662 method, for example, uses citrate buffering.[10]

    • Perform Recovery Experiments: Spike blank matrix samples with a known concentration of this compound and its metabolites before extraction to accurately determine the recovery of the entire method.

Quantitative Data

Table 1: GC-MS/MS Parameters for this compound

ParameterValueReference
Retention Time (min) 14.20[5]
Precursor Ion (m/z) 196.02[5]
Product Ion 1 (m/z) 140.02[5]
Collision Energy (V) for Product Ion 1 15[5]
Product Ion 2 (m/z) 168.02[5]
Collision Energy (V) for Product Ion 2 10[5]

Table 2: Typical Performance Data for Organophosphorus Pesticide Analysis in Water

ParameterTypical Value RangeReference
Recovery (%) 70 - 120[11][12]
Limit of Detection (LOD) (µg/L) 0.01 - 0.088[11][12]
Limit of Quantification (LOQ) (µg/L) 0.035 - 0.290[11][12]
Relative Standard Deviation (RSD) (%) < 20

Note: The values in Table 2 are general for organophosphorus pesticides and provide an expected range for a validated method for this compound.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is based on the widely used QuEChERS method and is suitable for the extraction of this compound and its metabolites from various fruit and vegetable matrices.

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).[10]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) for general cleanup, C18 for fatty samples, and/or GCB for pigmented samples).[9]

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Protocol 2: GC-MS/MS Analysis
  • GC System: Agilent 7890B GC (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Split/splitless inlet at 250 °C in splitless mode.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 150 °C at 25 °C/min.

    • Ramp to 200 °C at 3 °C/min.

    • Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS/MS System: Agilent 7010 Triple Quadrupole MS (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Use the transitions and collision energies specified in Table 1 for this compound. For metabolites, precursor and product ions would need to be determined via infusion or literature search.

Protocol 3: LC-MS/MS Analysis
  • LC System: Waters ACQUITY UPLC (or equivalent).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions and collision energies for this compound and its metabolites would need to be optimized.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Chromatographic Analysis Homogenize 1. Homogenize Sample Extract 2. Extract with Acetonitrile & Salts Homogenize->Extract Centrifuge1 3. Centrifuge Extract->Centrifuge1 dSPE 4. Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 5. Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract GC_MS GC-MS/MS Analysis Final_Extract->GC_MS For this compound LC_MS LC-MS/MS Analysis Final_Extract->LC_MS For Polar Metabolites

Caption: Experimental workflow for the analysis of this compound and its metabolites.

Troubleshooting_Tree Start Poor Chromatographic Result Peak_Shape Issue: Poor Peak Shape? Start->Peak_Shape Recovery Issue: Low/Inconsistent Recovery? Start->Recovery Signal Issue: Signal Suppression/Enhancement? Start->Signal Tailing Tailing Peaks? Peak_Shape->Tailing Fronting Fronting Peaks? Peak_Shape->Fronting Extraction_Issue Inefficient Extraction? Recovery->Extraction_Issue Cleanup_Loss Loss during Cleanup? Recovery->Cleanup_Loss Sol3_1 Action: Dilute Sample Extract Signal->Sol3_1 Sol3_2 Action: Use Matrix-Matched Standards Signal->Sol3_2 Sol3_3 Action: Improve Sample Cleanup Signal->Sol3_3 Sol1_1 Action: Check/Replace GC Inlet Liner Tailing->Sol1_1 Sol1_2 Action: Trim Column Tailing->Sol1_2 Sol1_3 Action: Optimize Injection Temp. Tailing->Sol1_3 Sol1_4 Action: Check for Column Overload Fronting->Sol1_4 Sol2_1 Action: Optimize Extraction Solvent/Time Extraction_Issue->Sol2_1 Sol2_2 Action: Use Buffered QuEChERS Extraction_Issue->Sol2_2 Sol2_3 Action: Evaluate dSPE Sorbents Cleanup_Loss->Sol2_3

Caption: Troubleshooting decision tree for common interference issues.

References

Validation & Comparative

Comparative Toxicity of Mephosfolan and Other Organophosphate Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative toxicological overview of mephosfolan and other selected organophosphate insecticides, including chlorpyrifos, parathion, malathion, and diazinon. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective, data-driven comparisons and detailed experimental methodologies.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphate insecticides exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3][4][5][6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, organophosphates cause an accumulation of ACh, leading to hyperstimulation of muscarinic and nicotinic receptors. This results in a range of neurotoxic effects, including muscle tremors, paralysis, and in severe cases, respiratory failure and death.[3][5] The inhibition of AChE occurs through the phosphorylation of a serine residue in the enzyme's active site.[5]

Organophosphate_Mechanism cluster_synapse Cholinergic Synapse cluster_effect Toxic Effect Presynaptic_Neuron Presynaptic Neuron ACh_Vesicles Acetylcholine (ACh) Vesicles Presynaptic_Neuron->ACh_Vesicles Nerve Impulse Synaptic_Cleft Synaptic Cleft ACh_Receptors ACh Receptors Synaptic_Cleft->ACh_Receptors ACh Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Postsynaptic_Neuron Postsynaptic Neuron ACh_Vesicles->Synaptic_Cleft ACh Release ACh_Receptors->Postsynaptic_Neuron Signal Transduction AChE->Synaptic_Cleft ACh Hydrolysis (Choline + Acetate) ACh_Accumulation ACh Accumulation in Synaptic Cleft Organophosphate Organophosphate Insecticide Organophosphate->AChE Inhibition Receptor_Overstimulation Continuous Stimulation of ACh Receptors ACh_Accumulation->Receptor_Overstimulation Neurotoxicity Neurotoxic Symptoms (tremors, paralysis, etc.) Receptor_Overstimulation->Neurotoxicity

Diagram 1: Mechanism of action of organophosphate insecticides.

Comparative Acute Toxicity Data

The acute toxicity of these compounds is typically evaluated using the median lethal dose (LD50), which is the dose required to kill 50% of a tested population. The following table summarizes the acute oral LD50 values in rats for this compound and the other selected organophosphates. Lower LD50 values indicate higher acute toxicity.

InsecticideOral LD50 (mg/kg) in RatsReference(s)
This compound 12.8 (Japanese quail)[7]
Chlorpyrifos 95 - 270[8][9]
Parathion 2 - 30[10][11]
Malathion 1000 - 12,500[12][13][14]
Diazinon 300 - 850[15][16]

Experimental Protocols

Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure used to assess the acute oral toxicity of a substance. It is designed to classify a substance into a toxicity category based on a limited number of animal subjects.

Principle: The test proceeds in a stepwise manner, with each step using three animals of a single sex (typically females). The outcome of each step (number of animals surviving or dead) determines the next step: either dosing at a lower or higher fixed dose level or stopping the test. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on any existing information about the substance's toxicity.

Procedure:

  • Animal Selection and Preparation: Healthy, young adult rodents (usually rats) are used. Animals are acclimatized to the laboratory conditions for at least five days before the test. They are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are conducted frequently on the day of dosing and at least once daily thereafter.

  • Stepwise Dosing:

    • If 2-3 animals die at the starting dose, the test is repeated with a lower dose.

    • If 0-1 animal dies, the test is repeated with a higher dose.

    • The test is stopped when a definitive outcome is achieved, allowing for classification of the substance.

OECD_423_Workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_decision Stepwise Decision Making Select_Animals Select healthy, young adult rats (typically 3 females) Acclimatize Acclimatize animals for >= 5 days Select_Animals->Acclimatize Fast Fast animals prior to dosing Acclimatize->Fast Select_Dose Select starting dose (e.g., 300 mg/kg) Fast->Select_Dose Administer_Dose Administer single oral dose (gavage) Select_Dose->Administer_Dose Observe_Initial Observe for mortality and clinical signs (frequently on day 1) Administer_Dose->Observe_Initial Observe_LongTerm Observe daily for 14 days (mortality, clinical signs, body weight) Observe_Initial->Observe_LongTerm Outcome Evaluate outcome at end of step Observe_LongTerm->Outcome Stop_High_Toxicity Stop test and classify (High Toxicity) Outcome->Stop_High_Toxicity 2 or 3 animals die Dose_Higher Proceed to higher dose level Outcome->Dose_Higher 0 or 1 animal dies (if not at highest dose) Dose_Lower Proceed to lower dose level Outcome->Dose_Lower Decision to re-test at lower dose Stop_Low_Toxicity Stop test and classify (Low Toxicity) Dose_Higher->Administer_Dose Dose_Higher->Stop_Low_Toxicity If at highest dose and 0-1 die Dose_Lower->Administer_Dose

Diagram 2: Experimental workflow for OECD 423 Acute Toxic Class Method.
Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used in vitro method to determine the inhibitory effect of compounds on AChE activity.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[17][18] The rate of color change is proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, the test compound (inhibitor) at various concentrations, the substrate acetylthiocholine (ATCI), and DTNB in a suitable buffer (e.g., Tris-HCl).

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer only.

    • Control (100% activity): AChE solution, buffer, and solvent used for the test compound.

    • Test Compound: AChE solution and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate to allow the test compound to interact with the AChE.

  • Reaction Initiation: Add DTNB and then ATCI to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) can then be calculated.

AChE_Inhibition_Assay cluster_setup Assay Setup (96-well plate) cluster_reaction Enzymatic Reaction and Measurement cluster_analysis Data Analysis Prepare_Reagents Prepare solutions: AChE, Inhibitor, ATCI, DTNB, Buffer Pipette_Reagents Pipette into wells: - Blank (Buffer) - Control (AChE + Buffer) - Test (AChE + Inhibitor) Prepare_Reagents->Pipette_Reagents Pre_Incubate Pre-incubate plate Pipette_Reagents->Pre_Incubate Add_DTNB_ATCI Add DTNB and ATCI to all wells to initiate reaction Pre_Incubate->Add_DTNB_ATCI Measure_Absorbance Measure absorbance at 412 nm kinetically Add_DTNB_ATCI->Measure_Absorbance Calculate_Rate Calculate reaction rates Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

References

A Comparative Analysis of Mephosfolan and Phosfolan Metabolic Pathways in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two organophosphorus insecticides, Mephosfolan and Phosfolan, in rats. The information is based on available scientific literature and is intended to support research and development in toxicology and drug metabolism.

Executive Summary

Metabolic Pathways

The metabolism of both this compound and Phosfolan in rats primarily involves detoxification through hydrolysis and subsequent degradation.

Phosfolan Metabolism: The biotransformation of Phosfolan is initiated by either P-N bond cleavage or S-oxidation[1]. The major degradation route involves hydrolysis to 2-imino-1,3-dithiolane. This intermediate is then further metabolized, leading to the formation of thiocyanate and, ultimately, carbon dioxide[1]. Thiocyanate has been detected in the liver, kidney, and fat of rats administered Phosfolan and is also excreted in the urine[1].

This compound Metabolism: Similar to Phosfolan, the metabolism of this compound in rats proceeds through the hydrolysis of the P-N bond, resulting in ring opening and the release of thiocyanate, which has been identified as the main tissue metabolite[2]. A distinguishing feature of this compound metabolism is the oxidation of the methyl group on the dithiolane ring. This oxidative process leads to the formation of carboxylic acids, which have been identified in the urine of dosed rats[2].

A comparative study has indicated that for both insecticides, the principal degradation pathway is hydrolysis to iminodithiolane, followed by conversion to thiocyanate and carbon dioxide[1].

Metabolic_Pathways cluster_0 Phosfolan Metabolism cluster_1 This compound Metabolism Phosfolan Phosfolan PN_Cleavage_P P-N Bond Cleavage / S-Oxidation Phosfolan->PN_Cleavage_P Iminodithiolane_P 2-imino-1,3-dithiolane PN_Cleavage_P->Iminodithiolane_P Thiocyanate_P Thiocyanate Iminodithiolane_P->Thiocyanate_P CO2_P Carbon Dioxide Thiocyanate_P->CO2_P This compound This compound PN_Cleavage_M P-N Bond Cleavage This compound->PN_Cleavage_M Methyl_Oxidation Methyl Group Oxidation This compound->Methyl_Oxidation Iminodithiolane_M Iminodithiolane Intermediate PN_Cleavage_M->Iminodithiolane_M Carboxylic_Acid Carboxylic Acids Methyl_Oxidation->Carboxylic_Acid Thiocyanate_M Thiocyanate Iminodithiolane_M->Thiocyanate_M CO2_M Carbon Dioxide Thiocyanate_M->CO2_M

Comparative metabolic pathways of Phosfolan and this compound in rats.

Identified Metabolites

The following table summarizes the key metabolites of this compound and Phosfolan identified in rat studies.

PrecursorMetaboliteReference
Phosfolan 2-imino-1,3-dithiolane[1]
Thiocyanate[1]
Carbon Dioxide[1]
This compound Iminodithiolane Intermediate[1]
Thiocyanate[2]
Carboxylic Acids (from methyl group oxidation)[2]
Carbon Dioxide[1]

Experimental Protocols

While a specific, detailed experimental protocol for a direct comparative study in rats was not identified in the available literature, the following represents a general methodology for studying the metabolism of organophosphorus insecticides in rats, based on common practices in the field.

1. Animal Model:

  • Species: Rat (specific strain, e.g., Sprague-Dawley, Wistar, often used).

  • Sex: Both male and female rats are typically used to assess for sex-specific differences in metabolism.

  • Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces.

2. Dosing:

  • Route of Administration: Oral gavage is a common route to simulate environmental exposure.

  • Dose: A single, sublethal dose is administered. Often, radiolabeled compounds (e.g., with ¹⁴C) are used to facilitate the tracking and quantification of metabolites.

3. Sample Collection:

  • Urine and Feces: Collected at predetermined intervals (e.g., 6, 12, 24, 48, 72 hours) post-dosing.

  • Blood: Serial blood samples may be collected to determine the pharmacokinetic profile of the parent compound and its metabolites.

  • Tissues: At the end of the study, tissues such as the liver, kidney, and fat are collected to assess for the distribution of the compound and its metabolites.

4. Sample Analysis:

  • Extraction: Metabolites are extracted from urine, feces, blood, and tissue homogenates using appropriate organic solvents.

  • Separation and Identification: Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are employed to separate, identify, and quantify the parent compound and its metabolites.

Experimental_Workflow cluster_workflow General Experimental Workflow for Rat Metabolism Studies Dosing Dosing of Rats (Oral Gavage) Housing Housing in Metabolism Cages Dosing->Housing Sample_Collection Sample Collection (Urine, Feces, Blood, Tissues) Housing->Sample_Collection Sample_Processing Sample Processing (Extraction) Sample_Collection->Sample_Processing Analysis Metabolite Analysis (TLC, HPLC, GC-MS) Sample_Processing->Analysis Data_Analysis Data Analysis and Metabolite Identification Analysis->Data_Analysis

A generalized experimental workflow for pesticide metabolism studies in rats.

Data Presentation

Due to the lack of specific quantitative data from direct comparative studies in the public literature, a detailed quantitative comparison table cannot be provided. Research efforts focusing on the quantitative analysis of metabolites and the excretion kinetics of this compound and Phosfolan in rats would be highly valuable to the scientific community.

Conclusion

References

Cross-Resistance Analysis: Mephosfolan and Pyrethroid Insecticides - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of insecticide resistance is a critical challenge in agriculture and public health. Understanding the patterns of cross-resistance between different insecticide classes is paramount for designing effective and sustainable pest management strategies. This guide provides a comparative analysis of cross-resistance between the organophosphate insecticide mephosfolan and various pyrethroid insecticides. Due to the limited availability of direct cross-resistance studies involving this compound, this analysis draws upon data from the closely related organophosphate temephos and examines the underlying biochemical and physiological resistance mechanisms to infer potential cross-resistance scenarios.

Quantitative Analysis of Cross-Resistance

Cross-resistance occurs when a single resistance mechanism confers tolerance to multiple insecticides. In the context of organophosphates and pyrethroids, metabolic resistance is a common culprit. The following table summarizes data from a study on Aedes aegypti that developed high resistance to the organophosphate temephos and exhibited significant cross-resistance to the pyrethroid deltamethrin. This serves as a pertinent model for potential cross-resistance between this compound and pyrethroids.

Table 1: Cross-Resistance Profile in Temephos-Resistant Aedes aegypti

InsecticideClassTarget StrainLC50 (mg/L)Resistance Ratio (RR)
TemephosOrganophosphateSantiago de Cuba (Temephos-Selected)20.0200.0x
Susceptible Strain0.1-
DeltamethrinPyrethroidSantiago de Cuba (Temephos-Selected)0.03375337.5x
Susceptible Strain0.0001-
FenthionOrganophosphateSantiago de Cuba (Temephos-Selected)0.0127412.74x
Susceptible Strain0.001-
MalathionOrganophosphateSantiago de Cuba (Temephos-Selected)0.081.0x
Susceptible Strain0.08-
FenitrothionOrganophosphateSantiago de Cuba (Temephos-Selected)0.031.0x
Susceptible Strain0.03-

Data adapted from Rodriguez et al., 2002, Journal of Medical Entomology.[1]

Mechanisms of Resistance and Potential for Cross-Resistance

The primary mechanisms conferring insecticide resistance are target-site insensitivity and metabolic resistance.

  • Target-Site Insensitivity: This involves mutations in the target protein of the insecticide, reducing its binding affinity. For pyrethroids, the primary target is the voltage-gated sodium channel, and mutations in this channel (known as kdr, or knockdown resistance) can confer high levels of resistance. For organophosphates like this compound, the target is the enzyme acetylcholinesterase (AChE). While target-site resistance is a major factor for each class individually, it is less likely to be a direct cause of cross-resistance between organophosphates and pyrethroids due to their different target sites.

  • Metabolic Resistance: This is the most common mechanism driving cross-resistance between these two insecticide classes.[2] It involves the enhanced activity of detoxification enzymes that metabolize the insecticides into non-toxic forms. The three major enzyme families involved are:

    • Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in the detoxification of a wide range of xenobiotics, including both pyrethroids and organophosphates. Overexpression of specific P450 genes is a well-documented mechanism of resistance to both classes of insecticides.[3]

    • Esterases: These enzymes hydrolyze the ester bonds present in many insecticides. Elevated esterase activity is a primary mechanism of resistance to organophosphates and can also contribute to pyrethroid resistance.[1][4]

    • Glutathione S-transferases (GSTs): GSTs are involved in the detoxification of a variety of compounds, including some pyrethroids.[1]

The study on temephos-resistant Aedes aegypti implicated elevated esterase activity in temephos resistance and cytochrome P450 monooxygenases in deltamethrin resistance, suggesting that a population selected with an organophosphate can develop metabolic pathways that also confer resistance to pyrethroids.[1]

Experimental Protocols

Accurate assessment of insecticide resistance relies on standardized and well-documented experimental protocols. Below are methodologies for key experiments used in cross-resistance analysis.

Insecticide Bioassays

Objective: To determine the susceptibility of an insect population to an insecticide and calculate the lethal concentration (LC50) or lethal dose (LD50).

Example Protocol: Larval Bioassay (for aquatic insects like Aedes aegypti)

  • Preparation of Insecticide Solutions: Prepare a series of dilutions of the technical grade insecticide in a suitable solvent (e.g., ethanol).

  • Exposure: Place 20-25 late third or early fourth instar larvae into beakers containing 99 ml of distilled water. Add 1 ml of the appropriate insecticide dilution to each beaker. A control group with only the solvent should be included.

  • Incubation: Hold the larvae at a constant temperature (e.g., 25-27°C) for 24 hours.

  • Mortality Assessment: After 24 hours, record the number of dead or moribund larvae in each beaker. Larvae are considered moribund if they are unable to move to the surface of the water when the beaker is disturbed.

  • Data Analysis: Use probit analysis to calculate the LC50, the concentration of insecticide that causes 50% mortality. The resistance ratio (RR) is then calculated by dividing the LC50 of the resistant population by the LC50 of a susceptible reference strain.

Synergism Assays

Objective: To investigate the involvement of metabolic enzymes (e.g., P450s, esterases) in insecticide resistance.

Protocol:

  • Synergist Selection: Choose a synergist that inhibits a specific enzyme family. For example, piperonyl butoxide (PBO) is a common inhibitor of P450s, and S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases.

  • Pre-exposure: Expose the insects to a sub-lethal dose of the synergist for a defined period (e.g., 1-4 hours) before insecticide exposure.

  • Insecticide Bioassay: Conduct the insecticide bioassay as described above on the synergist-pre-exposed insects.

  • Data Analysis: Compare the LC50 values obtained with and without the synergist. A significant decrease in the LC50 in the presence of the synergist indicates the involvement of the inhibited enzyme system in resistance.

Biochemical Assays

Objective: To directly measure the activity of detoxification enzymes in resistant and susceptible insect strains.

Example Protocol: Esterase Activity Assay

  • Homogenization: Homogenize individual insects in a phosphate buffer.

  • Centrifugation: Centrifuge the homogenate to obtain a supernatant containing the enzymes.

  • Enzyme Reaction: Add a substrate such as α-naphthyl acetate or β-naphthyl acetate to the supernatant. The esterases will hydrolyze the substrate, producing a colored product.

  • Spectrophotometry: Measure the absorbance of the colored product at a specific wavelength using a spectrophotometer. The rate of color change is proportional to the esterase activity.

  • Data Analysis: Compare the enzyme activity levels between the resistant and susceptible strains.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Cross-Resistance Analysis

experimental_workflow cluster_collection Insect Collection & Rearing cluster_bioassay Bioassays cluster_mechanism Mechanism Investigation cluster_analysis Data Analysis A Collect Field Population B Rear to F1 Generation A->B C Organophosphate Bioassay (e.g., this compound) B->C D Pyrethroid Bioassay (e.g., Deltamethrin) B->D E Calculate LC50 & RR C->E D->E F Synergism Assays (PBO, DEF) E->F H Compare RRs E->H G Biochemical Assays (Esterase, P450 activity) F->G I Correlate with Enzyme Activity G->I J Determine Cross-Resistance Profile H->J I->J

Caption: Workflow for assessing cross-resistance between insecticides.

Simplified Metabolic Resistance Pathway

metabolic_pathway cluster_insecticides Insecticides cluster_enzymes Detoxification Enzymes cluster_output Outcome This compound This compound (Organophosphate) P450 Cytochrome P450s This compound->P450 Metabolism Esterases Esterases This compound->Esterases Hydrolysis Pyrethroid Pyrethroids Pyrethroid->P450 Metabolism Pyrethroid->Esterases Hydrolysis GSTs GSTs Pyrethroid->GSTs Conjugation Metabolites Non-toxic Metabolites P450->Metabolites Esterases->Metabolites GSTs->Metabolites

References

Mephosfolan: A Comparative Efficacy Analysis Against Key Agricultural Pests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mephosfolan is an organophosphate insecticide known for its systemic and contact activity against a range of economically important insect pests. As an acetylcholinesterase (AChE) inhibitor, it disrupts the nervous system of insects, leading to paralysis and death. This guide provides a comparative overview of this compound's efficacy, drawing upon available data and outlining the experimental protocols necessary for its evaluation.

Data Presentation: Efficacy Comparison

While extensive direct comparative studies detailing the LC50 (median lethal concentration) or field mortality rates of this compound against other specific insecticides are limited in the public domain, this section presents available data and contextualizes its performance based on its chemical class and mode of action.

Table 1: Efficacy of Various Insecticides Against Key Cotton Pests

InsecticideChemical ClassTarget PestEfficacy MetricValueSource
This compound OrganophosphateCotton Bollworm (Helicoverpa armigera)LC50Data not available in cited literature-
CypermethrinPyrethroidCotton Bollworm (Helicoverpa armigera)LC50277.67 ppm (for second instar larvae)[1]
Karate (Lambda-cyhalothrin)PyrethroidCotton Bollworm (Helicoverpa armigera)LC5070.31 ppm (for second instar larvae)[1]
SpinetoramSpinosynCotton Bollworm (Helicoverpa armigera)LC500.11 µg a.i./cm²[2]
IndoxacarbOxadiazineCotton Bollworm (Helicoverpa armigera)LC500.17 µg a.i./cm²[2]
This compound OrganophosphateWhitefly (Bemisia tabaci)% MortalityData not available in cited literature-
Megamos 20SLNeonicotinoidWhitefly (Bemisia tabaci)% Mortality (after 7 days)66.69%[3]
Confidor 200SLNeonicotinoidWhitefly (Bemisia tabaci)% Mortality (after 7 days)64.09%[3]

Table 2: Efficacy of Various Insecticides Against Rice Stem Borer (Scirpophaga incertulas)

InsecticideChemical ClassEfficacy Metric (% Dead Hearts or White Ears)Source
This compound OrganophosphateData not available in cited literature-
Monocrotophos 36 SLOrganophosphate9.2% Dead Hearts, 18.4% White Ears[4]
Chlorantraniliprole 0.4 GAnthranilic Diamide3.9% Dead Hearts, 4.5% White Ears[4]
Carbofuran 3GCarbamate4.0% Dead Hearts[4]
Fipronil 0.3 GR + Cartap hydrochloride 4% GRPhenylpyrazole + Nereistoxin analogue1.13% Dead Hearts[5]

Table 3: Efficacy of Various Insecticides Against Aphids on Vegetable Crops

InsecticideChemical ClassTarget PestEfficacy Metric (% Control)Source
This compound OrganophosphateAphidsData not available in cited literature-
Azera (pyrethrin + azadirachtin)BotanicalGreen Peach Aphid (Myzus persicae)78.3%[6]
Neemix (azadirachtin)BotanicalGreen Peach Aphid (Myzus persicae)52.6%[6]
PyGanic (pyrethrin)BotanicalGreen Peach Aphid (Myzus persicae)75.1%[6]
Advantage (Carbosulfan) 20 ECCarbamateCabbage Aphid (Brevicoryne brassicae) & Turnip Aphid (Lipaphis erysimi)Consistently effective up to 9 days[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of insecticide efficacy. Below are established protocols for key experiments.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay determines the inhibitory effect of a compound on the AChE enzyme, the target site for this compound.

Objective: To quantify the concentration of this compound required to inhibit 50% of AChE activity (IC50).

Materials:

  • Purified Acetylcholinesterase (e.g., from electric eel)

  • This compound

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, ATCI, and DTNB in appropriate solvents and buffers.

  • Assay Reaction:

    • In a 96-well plate, add phosphate buffer, AChE enzyme solution, and varying concentrations of this compound.

    • Include a control group with the enzyme but no inhibitor, and a blank with buffer only.

    • Incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding DTNB and then the substrate (ATCI).

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Helicoverpa armigera)

This method assesses the toxicity of an insecticide to leaf-feeding insects.

Objective: To determine the median lethal concentration (LC50) of this compound.

Materials:

  • This compound formulation

  • Host plant leaves (e.g., cotton)

  • Test insects (e.g., third-instar larvae of H. armigera)

  • Petri dishes

  • Forceps

  • Distilled water and a suitable solvent/surfactant

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in distilled water, typically with a non-ionic surfactant to ensure even leaf coverage.

  • Leaf Treatment: Dip individual host plant leaves into the test solutions for a standardized period (e.g., 10-20 seconds). Allow the leaves to air dry. A control group of leaves should be dipped in water with surfactant only.

  • Insect Exposure: Place one treated leaf in each petri dish. Introduce a known number of larvae (e.g., 10-20) into each dish.

  • Incubation: Maintain the petri dishes in a controlled environment (temperature, humidity, and photoperiod) suitable for the test insect.

  • Mortality Assessment: Record larval mortality at specified intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 value.

Field Efficacy Trial for Sucking Insects (e.g., Bemisia tabaci)

Field trials are essential to evaluate the performance of an insecticide under real-world conditions.

Objective: To assess the percentage of mortality of a target sucking insect population after the application of this compound.

Materials:

  • This compound formulation

  • Spraying equipment (e.g., knapsack sprayer)

  • Randomized block design field plots

  • Data collection tools (e.g., magnifying glass, counters)

Procedure:

  • Experimental Setup: Establish a randomized complete block design with multiple replications for each treatment, including an untreated control.

  • Pre-treatment Sampling: Before insecticide application, record the initial population of the target insect (e.g., number of whitefly adults or nymphs per leaf) in each plot.

  • Insecticide Application: Apply this compound at the recommended dose rate using calibrated spray equipment to ensure uniform coverage.

  • Post-treatment Sampling: At set intervals after application (e.g., 24, 48, 72 hours, and 7 days), record the insect population in each plot using the same sampling method as the pre-treatment count.

  • Data Analysis: Calculate the percentage of mortality for each treatment at each time interval, adjusting for changes in the control plot population. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Mandatory Visualizations

G cluster_0 Acetylcholinesterase Signaling Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Receptor Postsynaptic Receptor ACh->Receptor Binds to Hydrolysis Hydrolysis AChE->Hydrolysis Signal Nerve Signal Transmission Receptor->Signal Choline Choline + Acetate Hydrolysis->Choline This compound This compound This compound->AChE Inhibits Inhibition Inhibition G Start Start: Prepare Insecticide Dilutions Dip Leaf-Dip Application (10-20 seconds) Start->Dip Dry Air Dry Leaves Dip->Dry Infest Introduce Larvae to Treated Leaves Dry->Infest Incubate Incubate at Controlled Conditions Infest->Incubate Assess Assess Mortality (24, 48, 72 hrs) Incubate->Assess Analyze Data Analysis (Probit Analysis, LC50) Assess->Analyze End End Analyze->End

References

Validation of a New Analytical Method for Mephosfolan Using a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of common analytical methods for the quantification of Mephosfolan, an organophosphorus insecticide. The validation of these methods using a Certified Reference Material (CRM) is essential for ensuring data accuracy, reliability, and comparability. This document outlines the performance of prevalent analytical techniques, offers a detailed experimental protocol for a validated Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD) method, and visualizes the validation workflow and parameters. This guide is intended for researchers, scientists, and professionals in drug development and food safety.

Data Presentation: Comparison of Analytical Methods for this compound Analysis

The choice of an analytical method for this compound quantification is dependent on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the typical performance characteristics of three commonly employed methods: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD), Gas Chromatography with Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a this compound Certified Reference Material is fundamental for the validation of each of these methods.[1]

Performance Parameter GC-NPD GC-MS/MS LC-MS/MS
Principle Separation based on volatility, selective detection of nitrogen and phosphorus.Separation based on volatility, identification and quantification by mass-to-charge ratio.Separation based on polarity, highly selective and sensitive detection by mass-to-charge ratio.
Linearity (r²) >0.999[2]>0.99>0.999
Accuracy (% Recovery) 90-110%77-121%[3][4]70-120%[5]
Precision (%RSD) < 10%< 15%[3]< 20%[5]
Limit of Detection (LOD) ~1 µg/L[2]~0.15 µg/kg[3]< 0.1 µg/L[5]
Limit of Quantification (LOQ) ~3 µg/L~0.5 µg/kg[3]~0.3 µg/L
Matrix Effect ModerateModerate to HighHigh
CRM Traceability Essential for calibration and accuracy assessment.Essential for calibration and accuracy assessment.Essential for calibration, internal standards, and accuracy assessment.

Experimental Protocols

This section details the experimental protocol for the validation of a GC-NPD method for the quantification of this compound, referencing a Certified Reference Material. This method is adapted from established protocols for organophosphorus pesticide analysis and is suitable for various sample matrices, such as food and environmental samples.[2]

1. Materials and Reagents

  • This compound Certified Reference Material (CRM), 100 µg/mL in Methanol

  • Methanol, pesticide residue grade

  • Ethyl acetate, pesticide residue grade

  • Anhydrous sodium sulfate

  • Deionized water

  • Nitrogen gas, high purity

2. Instrumentation

  • Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD)

  • Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

3. Preparation of Standard Solutions

  • Stock Standard Solution (10 µg/mL): Dilute 1 mL of the this compound CRM (100 µg/mL) to 10 mL with ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with ethyl acetate to cover the expected concentration range of the samples (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

4. Sample Preparation (QuEChERS Method Adaptation)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water (if the sample is dry) and vortex for 30 seconds.

  • Add 10 mL of ethyl acetate.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous sodium sulfate and 1 g of sodium chloride.

  • Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate.

  • The sample is now ready for GC-NPD analysis.

5. GC-NPD Operating Conditions

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 20°C/min to 180°C, hold for 5 minutes

    • Ramp 2: 10°C/min to 280°C, hold for 10 minutes

  • Detector Temperature: 300°C

  • Detector Gases: Hydrogen, Air, and Makeup gas flows as per manufacturer's recommendations.

6. Method Validation Parameters

The method validation should be performed according to established guidelines and should include the following parameters:

  • Specificity: Analyze a blank sample (matrix without this compound) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.[2]

  • Accuracy: Determine the recovery by spiking a blank matrix with known concentrations of the this compound CRM (low, medium, and high concentrations). The average recovery should be within 90-110%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing spiked samples at three concentration levels. The relative standard deviation (%RSD) should be < 10%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of low-concentration standards (typically S/N of 3 for LOD and 10 for LOQ).

Mandatory Visualization

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation CRM This compound CRM Stock Stock Standard (10 µg/mL) CRM->Stock Dilution Working Working Standards Stock->Working Serial Dilution GC GC-NPD Analysis Working->GC Sample Homogenized Sample Spiked Spiked Blank Matrix Sample->Spiked Spiking Extracted Extracted & Reconstituted Sample Sample->Extracted QuEChERS Spiked->Extracted QuEChERS Extracted->GC Specificity Specificity GC->Specificity Linearity Linearity GC->Linearity Accuracy Accuracy GC->Accuracy Precision Precision GC->Precision LOQ LOD & LOQ GC->LOQ

Caption: Experimental workflow for this compound analytical method validation.

G cluster_quantitative Quantitative Parameters cluster_sensitivity Sensitivity Parameters cluster_qualitative Qualitative Parameter Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity Range Range Validation->Range LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Specificity Specificity Validation->Specificity Linearity->Range LOD->LOQ

Caption: Logical relationship of analytical method validation parameters.

References

A Comparative Analysis of the Environmental Impact of Mephosfolan and Modern Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of Mephosfolan, an organophosphate insecticide, with modern insecticide classes, including pyrethroids, neonicotinoids, and biopesticides. The information is supported by available experimental data to assist in informed decision-making and research.

Executive Summary

The selection and development of insecticides require a thorough understanding of their environmental footprint. This compound, an older organophosphate, exhibits high acute toxicity to a broad range of organisms and variable persistence in the environment. In contrast, modern insecticides present a more complex picture. Pyrethroids, while less persistent, are highly toxic to aquatic life and beneficial insects. Neonicotinoids, known for their systemic action, pose significant risks to pollinators and aquatic invertebrates due to their water solubility and persistence. Biopesticides generally offer a more environmentally benign profile with high target specificity and rapid degradation, though their efficacy can be more variable. This guide synthesizes key data on toxicity, persistence, and bioaccumulation to facilitate a comparative assessment.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data regarding the toxicity and environmental persistence of this compound and representative modern insecticides.

Table 1: Acute Toxicity to Non-Target Organisms

Insecticide ClassCompoundOrganismEndpoint (LD50/LC50)ValueUnitToxicity Classification
Organophosphate This compound Rat (oral)LD50> 8.9mg/kg bwHigh
Coturnix japonica (Japanese quail, oral)LD50> 12.8mg/kg bwHigh
Apis mellifera (Honeybee, contact)LD500.0035µ g/bee High[1]
Pyrethroid PermethrinRat (oral)LD50430 - 4000mg/kg bwLow to Moderate[2]
Rabbit (dermal)LD50> 2000mg/kg bwLow[2]
Honeybee-Highly Toxic--[2]
Fish & Aquatic Invertebrates-Highly Toxic--[2]
Neonicotinoid ImidaclopridRat (oral)LD50~450mg/kg bwModerate
Bobwhite quail (oral)LD50152mg/kg bwModerate
Honeybee (contact)LD500.024µ g/bee High
ThiamethoxamRat (oral)LD501563mg/kg bwLow
Honeybee (contact)LD500.024µ g/bee High
Biopesticide SpinosadRat (oral)LD50> 2000mg/kg bwLow
Honeybee (contact, wet spray)-Toxic-[3]
Honeybee (contact, dry residue)-Minimally affected-[3]
Bacillus thuringiensis (Bt)Rat (oral)LD50> 5000mg/kg bwPractically Non-toxic[4]
Honeybee-Generally considered non-toxic-

Table 2: Environmental Persistence

Insecticide ClassCompoundMediumHalf-life (t½)Persistence Classification
Organophosphate This compoundSoilVariable; accelerated degradation in pre-treated soilsModerate to High
Temephos (another organophosphate)Soil & WaterA few weeksLow
Pyrethroid PermethrinSoil~40 days (range 11-113)Moderate[5]
Water (water column)19-27 hoursLow[5]
Water (sediment)> 1 yearHigh[5]
Neonicotinoid ImidaclopridSoil40 - 997 daysModerate to High
ThiamethoxamSoil7 - 353 daysLow to High
Biopesticide SpinosadSoil9 - 17 daysLow
Bacillus thuringiensis (Bt)EnvironmentShort; rapidly inactivated by UV radiationLow[6]

Experimental Protocols

The data presented in this guide are derived from standardized laboratory and field studies, largely following international guidelines such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data reliability and comparability across different chemicals.

Key Experimental Methodologies:
  • Acute Oral Toxicity (LD50): This test determines the single dose of a substance that will kill 50% of a group of test animals (e.g., rats, birds) when administered orally. The OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), and 425 (Acute Oral Toxicity: Up-and-Down Procedure) are commonly followed.

  • Acute Contact Toxicity (LD50) for Honeybees: This assesses the toxicity of a pesticide to honeybees upon direct contact. A specified dose of the insecticide, typically dissolved in a solvent like acetone, is applied to the thorax of individual bees. Mortality is recorded over a set period (e.g., 24, 48, 72 hours) to determine the LD50. The OECD Test Guideline 214 (Honeybees, Acute Contact Toxicity Test) is the standard protocol.

  • Aquatic Toxicity (LC50): This test determines the concentration of a chemical in water that is lethal to 50% of a test aquatic organism population (e.g., fish, daphnia) over a specified period. OECD Test Guidelines 203 (Fish, Acute Toxicity Test) and 202 (Daphnia sp. Acute Immobilisation Test) are key protocols.

  • Soil and Water Half-life (t½): These studies measure the persistence of a pesticide in the environment.

    • Soil: The rate of degradation is determined under controlled laboratory conditions that simulate aerobic or anaerobic environments, as outlined in OECD Test Guideline 307 (Aerobic and Anaerobic Transformation in Soil).[7]

    • Water/Sediment: The degradation and partitioning of the chemical in aquatic systems are assessed using protocols like OECD Test Guideline 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems).[7]

The following diagram illustrates a generalized workflow for assessing the environmental impact of an insecticide.

G Generalized Workflow for Insecticide Environmental Impact Assessment P1 Solubility F1 Degradation Studies (Soil, Water, Photolysis) P1->F1 F2 Mobility Studies (Adsorption/Desorption) P1->F2 P2 Vapor Pressure P3 Octanol-Water Partition Coefficient (Kow) F3 Bioaccumulation Potential P3->F3 R1 Exposure Assessment F1->R1 F2->R1 R2 Effects Assessment F3->R2 T1 Aquatic Organisms (Fish, Invertebrates, Algae) T1->R2 T2 Terrestrial Organisms (Birds, Mammals, Earthworms) T2->R2 T3 Non-Target Arthropods (Bees, Beneficial Insects) T3->R2 R3 Risk Characterization R1->R3 R2->R3

Caption: A flowchart illustrating the key phases in assessing the environmental impact of an insecticide.

Comparative Analysis of Environmental Impact

This compound (Organophosphate)

This compound, like other organophosphates, acts as a potent acetylcholinesterase inhibitor, leading to high acute toxicity in a wide range of organisms, including mammals, birds, and insects.[1][8] Its high toxicity to beneficial insects like honeybees is a significant environmental concern.[1] The persistence of this compound in the environment can be variable. While it can be degraded by soil microorganisms, with breakdown being faster in previously treated soils, its potential for leaching into water sources, where it exhibits high aquatic toxicity, is a major risk.

Modern Insecticides

Synthetic pyrethroids were developed to mimic the insecticidal properties of natural pyrethrins but with greater stability in sunlight. They generally have low to moderate persistence in soil and water due to rapid degradation by sunlight and microorganisms.[9] However, they bind strongly to soil and sediment, where their half-life can be significantly longer.[5] The primary environmental concern with pyrethroids is their extremely high toxicity to fish and aquatic invertebrates, often at concentrations found in runoff from agricultural and urban areas.[10] They are also highly toxic to beneficial insects, including bees.[2]

Neonicotinoids are systemic insecticides, meaning they are absorbed by the plant and distributed throughout its tissues, including pollen and nectar.[11] This systemic nature makes them effective against a wide range of pests but also leads to the exposure of non-target organisms, particularly pollinators. Numerous studies have linked neonicotinoid use to declines in bee populations.[12] Their high water solubility and persistence in soil and water create a significant risk of groundwater and surface water contamination, posing a threat to aquatic invertebrates.[13]

Biopesticides are derived from natural materials such as plants, bacteria, and minerals.[3] This class of insecticides is diverse, with varying modes of action and environmental profiles.

  • Bacillus thuringiensis (Bt): This microbial insecticide produces proteins that are toxic to specific insect larvae. Different strains of Bt are effective against different types of pests, making them highly target-specific.[4] Bt is considered practically non-toxic to mammals, birds, fish, and most non-target insects.[4] It degrades rapidly in the environment, particularly when exposed to UV light.[6]

  • Spinosad: Derived from a soil bacterium, spinosad is effective against a broader range of pests than Bt.[3] It has low mammalian toxicity. While the wet spray can be toxic to bees, the dried residue has minimal impact.[3] Spinosad has a relatively short half-life in the environment.

The following diagram illustrates the primary environmental exposure pathways for these different classes of insecticides.

G Primary Environmental Exposure Pathways of Different Insecticide Classes cluster_0 Application cluster_1 Environmental Compartments cluster_2 Insecticide Classes & Primary Pathways App Insecticide Application (Spray, Soil, Seed Treatment) Soil Soil App->Soil Air Air App->Air Biota Biota (Plants, Animals) App->Biota Water Surface & Ground Water Soil->Water Leaching & Runoff Soil->Biota Water->Biota Air->Soil Deposition Air->Water Deposition OP Organophosphates (e.g., this compound) OP->Soil OP->Water High Aquatic Toxicity PYR Pyrethroids PYR->Soil PYR->Water High Aquatic Toxicity NEO Neonicotinoids NEO->Soil NEO->Water High Water Solubility NEO->Biota Systemic Uptake BIO Biopesticides BIO->Soil BIO->Biota Target Specificity

Caption: A diagram showing the main environmental compartments affected by different insecticide classes.

Conclusion

The comparison between this compound and modern insecticides reveals a trade-off between acute toxicity, persistence, and specificity. This compound represents a class of older insecticides with broad-spectrum toxicity and significant risks to non-target organisms. Modern synthetic insecticides like pyrethroids and neonicotinoids, while offering improvements in some aspects such as reduced mammalian toxicity (for some pyrethroids) or different application methods (neonicotinoids), have introduced new environmental challenges, particularly concerning aquatic ecosystems and pollinators. Biopesticides stand out for their generally lower environmental impact, characterized by high target specificity and rapid degradation. However, their application may require more precise timing and knowledge of pest biology for optimal effectiveness. The selection of an appropriate insecticide for research or agricultural use must therefore involve a careful consideration of these complex environmental trade-offs.

References

A Comparative Guide to the Neurotoxicity of Chlorpyrifos: In Vivo vs. In Vitro Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of Chlorpyrifos, a widely studied organophosphate insecticide, from both in vivo and in vitro experimental approaches. As direct comparative studies on Mephosfolan are limited, Chlorpyrifos serves as a representative organophosphate to illustrate the correlations and divergences between whole-organism and cellular-level neurotoxicity data. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Quantitative Neurotoxicity Data

The following tables summarize key quantitative data from in vivo and in vitro studies on Chlorpyrifos, facilitating a direct comparison of its neurotoxic potency across different experimental systems.

Table 1: In Vivo Neurotoxicity of Chlorpyrifos

ParameterSpeciesValueRoute of AdministrationReference
Acute Oral LD₅₀ Rat95-166 mg/kgOral[1]
Cat10-40 mg/kgOral[1]
Pheasant8.41 mg/kgOral[1]
Grackle5.62 mg/kgOral[1]
No-Observed-Adverse-Effect Level (NOAEL) Rat1 mg/kg/dayOral[1]
Dog1.8 mg/kg/dayOral[1]
Human0.5 mg/kgOral[1]
Benchmark Dose (BMD₁₀) for Brain AChE Inhibition Rat1.7 mg/kg/day (Acute)Oral[2]
Benchmark Dose Lower Confidence Limit (BMDL₁₀) for Brain AChE Inhibition Rat1.3 mg/kg/day (Acute)Oral[2]
Benchmark Dose (BMD₁₀) for Brain AChE Inhibition Rat0.67 mg/kg/day (Repeated Dose)Oral[2]
Benchmark Dose Lower Confidence Limit (BMDL₁₀) for Brain AChE Inhibition Rat0.53 mg/kg/day (Repeated Dose)Oral[2]
Cholinesterase Inhibition (Cortex) Rat68% inhibition at 3 mg/kg/dayOral[3]
Cholinesterase Inhibition (Cortex) Rat90% inhibition at 10 mg/kg/dayOral[3]
Cholinesterase Inhibition (Hippocampus) Rat57% inhibition at 3 mg/kg/dayOral[3]
Cholinesterase Inhibition (Hippocampus) Rat87% inhibition at 10 mg/kg/dayOral[3]

Table 2: In Vitro Neurotoxicity of Chlorpyrifos and its Active Metabolite, Chlorpyrifos-oxon

ParameterTest SystemCompoundValueReference
IC₅₀ for AChE Inhibition Rat Brain HomogenateChlorpyrifos-oxon10 nM[4][5]
IC₅₀ for Isolated AChE Rat (Immunoprecipitated)Chlorpyrifos-oxon~3 nM[4][5]
IC₅₀ for Cholinesterase Inhibition Neonatal Rat HeartChlorpyrifos-oxon17 nM[6]
IC₅₀ for Cholinesterase Inhibition Adult Rat HeartChlorpyrifos-oxon200 nM[6]
IC₅₀ for AChE Inhibition Rainbow Trout BrainChlorpyrifos30 µg/L[7]
IC₅₀ for AChE Inhibition Human ErythrocytesChlorpyrifos9.8 µM[8]
IC₅₀ for Cell Viability SH-SY5Y CellsCylindrospermopsin0.35 µM[9]
IC₅₀ for Neurite Outgrowth SH-SY5Y CellsCylindrospermopsin0.097 µM[9]

*Note: Data for Cylindrospermopsin is included to provide context for the sensitivity of the SH-SY5Y cell line in neurotoxicity assays, as this study also investigated Chlorpyrifos.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of neurotoxicity studies. Below are summaries of common experimental protocols for in vivo and in vitro assessment of Chlorpyrifos.

In Vivo Developmental Neurotoxicity Study in Rats
  • Animal Model: Pregnant Fischer 344 rats are used.

  • Dosing: Chlorpyrifos is administered by oral gavage at doses ranging from 0 to 25 mg/kg/day during gestation days 6-15.[10]

  • Maternal Assessment: Clinical signs of toxicity, body weight, and acetylcholinesterase activity are monitored in the dams.[10]

  • Fetal Assessment: On gestation day 21, fetuses are evaluated for weight, viability, mortality, and the presence of visceral, skeletal, and external abnormalities.[10]

In Vitro Acetylcholinesterase Inhibition Assay
  • Preparation of Enzyme Source: Brain tissue from rats is homogenized to create a tissue homogenate containing acetylcholinesterase.[4][5]

  • Incubation: The tissue homogenate is incubated with varying concentrations of Chlorpyrifos-oxon for 30 minutes at 26°C.[4][5]

  • Measurement of AChE Activity: The residual acetylcholinesterase activity is measured using a colorimetric method, typically the Ellman assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[7]

In Vitro Neurotoxicity Assessment using SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. For developmental neurotoxicity studies, cells may be differentiated into a neuronal phenotype using agents like retinoic acid.[9]

  • Exposure: Differentiated or undifferentiated cells are exposed to a range of Chlorpyrifos concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Cell Viability: Assessed using methods such as the MTT assay.[11]

    • Apoptosis: Evaluated by measuring markers like Bcl-2 and caspase-3 activation.[11]

    • Oxidative Stress: Determined by measuring reactive oxygen species (ROS) production.

    • Neurite Outgrowth: Quantified to assess effects on neuronal differentiation.

Signaling Pathways and Experimental Workflows

The neurotoxicity of Chlorpyrifos is primarily attributed to the inhibition of acetylcholinesterase. However, a growing body of evidence points to several non-cholinergic mechanisms contributing to its adverse effects.

Primary Cholinergic Signaling Pathway Disruption

The canonical mechanism of Chlorpyrifos neurotoxicity involves the inhibition of acetylcholinesterase (AChE) in cholinergic synapses. Its active metabolite, Chlorpyrifos-oxon, irreversibly binds to the serine hydroxyl group in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft.[1][12][13][14][15] This results in excessive stimulation of muscarinic and nicotinic acetylcholine receptors, causing a state of cholinergic hyperstimulation and subsequent neurotoxicity.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptors (AChR) ACh->AChR Binds to CPF_oxon Chlorpyrifos-oxon CPF_oxon->AChE Inhibits Hyperstimulation Cholinergic Hyperstimulation AChR->Hyperstimulation Leads to Neurotoxicity Neurotoxicity Hyperstimulation->Neurotoxicity G cluster_cellular_effects Cellular Effects cluster_downstream_outcomes Downstream Outcomes CPF Chlorpyrifos Exposure Oxidative_Stress Oxidative Stress CPF->Oxidative_Stress Neuroinflammation Neuroinflammation (Cytokine Release) CPF->Neuroinflammation Ca_Homeostasis Ca²⁺ Homeostasis Disruption CPF->Ca_Homeostasis Transcription_Factors Altered Transcription Factors (AP-1, Sp1) CPF->Transcription_Factors Pyroptosis Pyroptosis Activation (miR-181/SIRT1 pathway) CPF->Pyroptosis Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation->Apoptosis Neurite_Outgrowth Impaired Neurite Outgrowth Ca_Homeostasis->Neurite_Outgrowth Cell_Replication Altered Cell Replication & Differentiation Transcription_Factors->Cell_Replication Pyroptosis->Apoptosis Neurotoxicity Developmental Neurotoxicity Neurite_Outgrowth->Neurotoxicity Apoptosis->Neurotoxicity Cell_Replication->Neurotoxicity G cluster_in_vivo In Vivo Arm cluster_in_vitro In Vitro Arm Animal_Exposure Animal Exposure (e.g., Rat, Gavage) Behavioral_Tests Behavioral Assessment (e.g., Motor activity) Animal_Exposure->Behavioral_Tests Tissue_Collection Tissue Collection (e.g., Brain) Behavioral_Tests->Tissue_Collection Biochemical_Analysis_Vivo Biochemical Analysis (e.g., AChE activity) Tissue_Collection->Biochemical_Analysis_Vivo Histopathology Histopathology Tissue_Collection->Histopathology Data_Comparison Data Correlation and Extrapolation Biochemical_Analysis_Vivo->Data_Comparison Histopathology->Data_Comparison Cell_Culture Cell Culture (e.g., SH-SY5Y) Compound_Exposure Compound Exposure Cell_Culture->Compound_Exposure Viability_Assay Cell Viability Assays (e.g., MTT) Compound_Exposure->Viability_Assay Mechanistic_Assays Mechanistic Assays (e.g., Apoptosis, ROS) Compound_Exposure->Mechanistic_Assays Biochemical_Analysis_Vitro Biochemical Analysis (e.g., AChE IC₅₀) Compound_Exposure->Biochemical_Analysis_Vitro Viability_Assay->Data_Comparison Mechanistic_Assays->Data_Comparison Biochemical_Analysis_Vitro->Data_Comparison

References

Mephosfolan Persistence in Soil: A Comparative Analysis Across Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of organophosphorus insecticides, such as mephosfolan, is a critical area of study for ensuring agricultural sustainability and environmental safety. The persistence of these compounds in soil is not uniform; it is intricately linked to the complex interplay of the pesticide's chemical properties and the physical, chemical, and biological characteristics of the soil. This guide provides a comparative analysis of this compound persistence in various soil types, supported by established principles of pesticide degradation and experimental data from related compounds.

Influence of Soil Properties on this compound Persistence

Key Factors Influencing Degradation:

  • Soil Texture (Clay, Silt, and Sand Content): Soil texture significantly impacts pesticide persistence through its influence on adsorption. Soils with higher clay and organic matter content tend to exhibit stronger adsorption of pesticides.[1][2][3] This is because clay particles and organic matter have a larger surface area and more binding sites.[2] Consequently, in clay soils , this compound is expected to be more strongly adsorbed, which can reduce its bioavailability for microbial degradation and protect it from leaching, potentially leading to longer persistence compared to coarser soils.[1][2] In contrast, sandy soils , with their lower surface area and fewer binding sites, will likely exhibit lower adsorption of this compound, making it more available for degradation and leaching.[2]

  • Soil Organic Matter (SOM): SOM is a crucial factor in the adsorption and degradation of pesticides.[1][4] Higher SOM content generally increases the adsorption of organophosphorus compounds, which can have a dual effect. While it can decrease the immediate availability for microbial breakdown, it also supports a more active microbial population, which is the primary driver of this compound degradation.[1]

  • Soil pH: The pH of the soil can influence the rate of chemical hydrolysis of organophosphorus insecticides.[4] this compound, like many organophosphates, is susceptible to hydrolysis, particularly under alkaline conditions. Therefore, in alkaline soils, chemical degradation may contribute more significantly to its overall dissipation.

  • Microbial Activity: The primary pathway for the degradation of this compound in soil is microbial metabolism.[1] Soils with a history of this compound application have shown accelerated degradation rates, suggesting that microbial populations can adapt to utilize the insecticide as a substrate.[5] Factors that promote microbial activity, such as optimal moisture, temperature, and nutrient availability, will enhance the breakdown of this compound.[3][6]

Comparative Persistence Profile

Based on the interplay of these factors, a qualitative comparison of this compound persistence in different soil types can be inferred:

Soil TypeKey CharacteristicsExpected this compound PersistenceRationale
Sandy Soil Low clay and organic matter content, large pore sizes, good aeration.Low to Moderate Lower adsorption leads to higher bioavailability for microbial degradation and potential for leaching.[2] Good aeration can also favor aerobic microbial activity.
Loamy Soil Balanced mixture of sand, silt, and clay; good moisture retention and aeration.Moderate A balance of adsorption and bioavailability. The favorable conditions for microbial life in loamy soils can lead to steady degradation.
Clay Soil High clay and often higher organic matter content, small pore sizes, high water retention.Moderate to High Strong adsorption to clay and organic matter particles can reduce the availability of this compound to microorganisms, potentially increasing its half-life.[1][7] However, these soils can also harbor diverse microbial communities.

It is important to note that these are general expectations, and the actual persistence can vary significantly based on specific site conditions, including climate and agricultural practices.

Comparative Data with Other Organophosphorus Insecticides

To provide a quantitative context, the persistence of other commonly used organophosphorus insecticides is presented below. While direct analogues for this compound are scarce, the data for compounds like chlorpyrifos illustrate the variability in persistence.

InsecticideSoil Half-life (t½) in daysSoil TypeReference
Chlorpyrifos11 - 140General[8]
Chlorpyrifos60 - 100+General[9][10]
Carbaryl7 - 28General[8]

Disclaimer: The half-life of pesticides is highly variable and dependent on a multitude of environmental factors.[11][12]

Experimental Protocol for Assessing this compound Persistence in Soil

The following outlines a general methodology for a laboratory-based study to determine the persistence of this compound in different soil types.

1. Soil Collection and Characterization:

  • Collect soil samples from the top 15 cm of well-defined locations representing sandy, loamy, and clay soil textures.

  • Air-dry the soils and sieve them through a 2 mm mesh.

  • Characterize each soil type for its physicochemical properties, including particle size distribution (texture), organic carbon content, pH, and cation exchange capacity.

2. This compound Application and Incubation:

  • Weigh a standardized amount of each sieved soil (e.g., 100 g) into individual incubation containers.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Fortify the soil samples with the this compound solution to achieve a desired concentration (e.g., 5 mg/kg). Ensure homogenous mixing.

  • Adjust the moisture content of the treated soils to a specific level, typically 50-60% of the water-holding capacity, to ensure optimal microbial activity.

  • Incubate the samples in the dark at a constant temperature (e.g., 25°C). Use breathable covers to maintain aerobic conditions while minimizing moisture loss.

3. Sampling and Residue Analysis:

  • Collect triplicate samples from each soil type at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

  • Store the collected samples at -20°C until analysis to halt further degradation.

  • Extract this compound residues from the soil samples using an appropriate solvent extraction method (e.g., QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe).[13]

  • Analyze the extracts using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound.[5]

4. Data Analysis:

  • Plot the concentration of this compound against time for each soil type.

  • Determine the dissipation kinetics, which often follow first-order kinetics.

  • Calculate the half-life (DT50), the time required for 50% of the initial this compound concentration to dissipate, for each soil type using the formula: DT50 = 0.693 / k, where k is the first-order rate constant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for studying this compound persistence in soil.

Experimental_Workflow A Soil Collection (Sandy, Loamy, Clay) B Soil Characterization (Texture, pH, OC%) A->B Characterize C This compound Application & Incubation B->C Prepare D Time-course Sampling C->D Incubate & Sample E Residue Extraction (e.g., QuEChERS) D->E Extract F Instrumental Analysis (GC-MS or HPLC) E->F Analyze G Data Analysis (Kinetics & Half-life) F->G Calculate

Caption: Experimental workflow for determining this compound persistence in soil.

Logical Relationship of Factors Influencing Persistence

The persistence of this compound in soil is a result of interconnected factors. The following diagram illustrates these relationships.

Persistence_Factors Soil_Properties Soil Properties Adsorption Adsorption Soil_Properties->Adsorption Degradation Degradation (Microbial & Chemical) Soil_Properties->Degradation Leaching Leaching Soil_Properties->Leaching Mephosfolan_Properties This compound Properties Mephosfolan_Properties->Adsorption Mephosfolan_Properties->Degradation Environmental_Conditions Environmental Conditions Environmental_Conditions->Degradation Persistence Persistence (Half-life) Adsorption->Persistence influences Degradation->Persistence determines Leaching->Persistence affects

Caption: Interrelationship of factors governing this compound persistence in soil.

References

A Comparative Guide to Non-Chemical Alternatives to Mephosfolan for Integrated Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mephosfolan, an organophosphate insecticide and acaricide, has been historically used to control a broad spectrum of pests in vital crops such as cotton, maize, rice, and various fruits and vegetables. Its mode of action involves the inhibition of acetylcholinesterase, a crucial enzyme in the nervous system of insects.[1] As a contact and stomach poison with systemic activity, it has been effective against pests like aphids, bollworms, mites, stem borers, and whiteflies.[2] However, due to its toxicity and environmental concerns, its use has been banned or restricted in many regions, necessitating the adoption of safer and more sustainable pest management strategies.[3][4][5]

This guide provides a comprehensive comparison of non-chemical alternatives to this compound within an Integrated Pest Management (IPM) framework. It presents quantitative data on the efficacy of these alternatives, details the experimental protocols for their evaluation, and visualizes key concepts and workflows.

I. Non-Chemical Pest Management Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are made with the goal of removing only the target organism.

Below is a diagram illustrating the hierarchical approach of a typical IPM program.

IPM_Hierarchy cluster_0 Integrated Pest Management (IPM) Pyramid Prevention Prevention (Cultural & Sanitation) Monitoring Monitoring & Identification (Physical & Mechanical) Prevention->Monitoring If prevention is not enough Intervention Intervention (Biological & Botanical) Monitoring->Intervention If pest levels exceed thresholds Chemical Chemical Control (Last Resort) Intervention->Chemical If biological/botanical controls fail

Fig. 1: The Integrated Pest Management (IPM) pyramid, illustrating the hierarchical approach to pest control.

II. Comparison of Non-Chemical Alternatives

The following sections provide a detailed comparison of various non-chemical alternatives for the primary pests targeted by this compound.

A. Cotton Bollworms (Helicoverpa armigera, Pectinophora gossypiella)

Cotton bollworms are significant pests causing substantial economic losses in cotton production. Non-chemical control methods focus on disrupting their life cycle and enhancing natural predation.

Table 1: Efficacy of Non-Chemical Alternatives for Cotton Bollworm Control

Non-Chemical AlternativeTarget Pest StageEfficacy MetricEfficacy (%)Reference(s)
Biological Control
Trichogramma spp. (Parasitoid Wasp)EggReduction in boll infestation31.7 - 44.8[6]
Beauveria bassiana (Entomopathogenic Fungi)LarvaLarval mortalityVaries with formulation[7]
Nucleopolyhedrovirus (NPV)LarvaReduction in larval populationSignificant reduction[7]
Behavioral Control
Pheromone Mating DisruptionAdultSuppression of male moth capture99.2 - 100[8]
Cultural Control
Trap Cropping (e.g., Castor, Sunflower)LarvaAttraction of pests away from main cropVaries with trap crop and pest pressure[9][10]
Botanical Insecticides
Neem-based products (Azadirachta indica)LarvaAntifeedant and growth regulationVaries[2]

Experimental Protocols:

  • Release of Trichogramma spp.:

    • Objective: To evaluate the efficacy of augmentative releases of Trichogramma wasps for the control of cotton bollworms.

    • Experimental Design: Randomized block design with treatments including different release rates of Trichogramma, a chemical control, and an untreated control.[4]

    • Methodology:

      • Trichogramma are reared in a laboratory on a factitious host.

      • Parasitized host eggs on cards are placed in the field at predetermined release points and rates (e.g., 150,000 parasitoids/ha).[4]

      • Pest egg masses are collected from treated and control plots and observed for parasitism.

      • Data on boll damage and cotton yield are recorded.[4]

    • Assessment of Parasitism: Field-collected host eggs are held in the laboratory for parasitoid emergence or dissected to check for parasitoid larvae. Molecular methods like specific PCR can also be used for early detection of parasitism.[3][9]

  • Pheromone Mating Disruption:

    • Objective: To evaluate the efficacy of synthetic sex pheromones in disrupting the mating of cotton bollworm moths.

    • Experimental Design: Large-scale trials with treated and untreated control plots, separated by a sufficient distance to avoid pheromone drift.

    • Methodology:

      • Pheromone dispensers (e.g., ropes, flakes) are applied to the cotton fields at a specified rate (e.g., 160 ropes/acre).[11]

      • Pheromone traps are placed in both treated and control plots to monitor the capture of male moths.

      • A significant reduction in moth capture in the treated plots ("trap shutdown") indicates successful mating disruption.[8]

      • Data on larval infestation in bolls and crop yield are collected to assess the overall effectiveness.[8]

The following diagram illustrates the workflow of pheromone-based mating disruption.

Mating_Disruption_Workflow cluster_0 Pheromone-Based Mating Disruption Release Release of Synthetic Pheromones Confusion Saturation of Air with Pheromones Release->Confusion Disruption Male Moths Unable to Locate Females Confusion->Disruption MatingReduction Reduced Mating & Fertilization Disruption->MatingReduction PopulationControl Lower Pest Population MatingReduction->PopulationControl Azadirachtin_MoA cluster_0 Azadirachtin's Mode of Action Ingestion Ingestion of Azadirachtin HormoneDisruption Disruption of Ecdysone (Molting Hormone) Production Ingestion->HormoneDisruption Antifeedant Antifeedant Effect Ingestion->Antifeedant Repellent Repellent Effect Ingestion->Repellent MoltingInhibition Inhibition of Molting HormoneDisruption->MoltingInhibition GrowthRegulation Insect Growth Regulation MoltingInhibition->GrowthRegulation Mortality Larval/Nymphal Mortality GrowthRegulation->Mortality

References

Risk assessment of Mephosfolan in comparison to neonicotinoid alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the risk profiles of mephosfolan, an organophosphate insecticide, and neonicotinoid insecticides. The content is intended for researchers, scientists, and professionals in drug development, offering an objective analysis based on available experimental data.

Introduction and Mechanism of Action

This compound is a systemic organophosphate insecticide and acaricide that functions as an acetylcholinesterase (AChE) inhibitor.[1] By inhibiting AChE, it causes an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and eventual death of the target pest.[1][2] It is recognized as highly toxic to humans and other non-target organisms if swallowed or absorbed through the skin.

Neonicotinoids are currently the most widely used class of insecticides globally.[3][4] They are systemic pesticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2][5] This binding, which is more potent in insects than vertebrates, leads to irreversible blockage of the receptors, causing paralysis and death.[5][6] While initially considered safer than older insecticides, extensive research has highlighted their significant adverse ecological impacts, particularly on pollinators and aquatic ecosystems.[3]

The distinct mechanisms of action for these two classes of insecticides are visualized below.

Insecticide_MoA cluster_Organophosphate This compound (Organophosphate) Pathway cluster_Neonicotinoid Neonicotinoid Pathway ACh_pre Acetylcholine (ACh) Released Receptor_OP Postsynaptic Receptor ACh_pre->Receptor_OP Binds Result_OP Continuous Stimulation Paralysis & Death ACh_pre->Result_OP AChE Acetylcholinesterase (AChE) AChE->ACh_pre Breaks down ACh (Signal stops) This compound This compound This compound->AChE INHIBITS Receptor_OP->AChE ACh released Receptor_OP->Result_OP Overstimulation ACh_pre_N Acetylcholine (ACh) Receptor_N Nicotinic ACh Receptor (nAChR) ACh_pre_N->Receptor_N Binds & Activates Neonic Neonicotinoid Neonic->Receptor_N BINDS STRONGLY (Mimics ACh) Result_N Irreversible Blockage Paralysis & Death Receptor_N->Result_N Overstimulation

Caption: Comparative signaling pathways of this compound and Neonicotinoid insecticides.

Data Presentation: Toxicological and Ecotoxicological Profiles

The following tables summarize quantitative data comparing the toxicity and environmental fate of this compound and several common neonicotinoids.

Table 1: Comparative Toxicological Profile

ParameterThis compound (Organophosphate)Imidacloprid (Neonicotinoid)Clothianidin (Neonicotinoid)Thiamethoxam (Neonicotinoid)
Human/Mammalian Acute Oral LD₅₀ (rat, mg/kg) Highly Toxic (Class I)[7]450 (Low-Moderate Toxicity)>5,000 (Low Toxicity)1,563 (Low Toxicity)
Human/Mammalian Acute Dermal LD₅₀ (rat, mg/kg) Highly Toxic (Class I)[7]>5,000 (Low Toxicity)>2,000 (Low Toxicity)>2,000 (Low Toxicity)
Avian Acute Oral LD₅₀ (Bobwhite Quail, mg/kg) Data not readily available15243.6576
Honey Bee Acute Contact LD₅₀ (µ g/bee ) Highly Toxic (as a class)0.024 - 0.0810.022 - 0.0440.024
Honey Bee Acute Oral LD₅₀ (ng/bee) Highly Toxic (as a class)3.7 - 40.93.35[8]4.4 - 5
Aquatic Toxicity (Fish 96h LC₅₀, mg/L) Data not readily available>83 (Rainbow Trout)>105 (Rainbow Trout)>100 (Rainbow Trout)
Aquatic Toxicity (Invertebrate 48h EC₅₀, mg/L) Data not readily available85 (Daphnia magna)40 (Daphnia magna)>100 (Daphnia magna)

Note: Toxicity values can vary based on specific studies and conditions. Neonicotinoids, while having lower mammalian toxicity than many older organophosphates, are exceptionally toxic to honey bees and other beneficial insects.[3][9][10]

Table 2: Comparative Environmental Fate

ParameterThis compound (Organophosphate)Neonicotinoids (General)
Soil Half-Life (t½) Moderately PersistentPersistent (weeks to months, sometimes longer)[4]
Water Solubility ModerateHigh[3][4]
Systemic Action Yes[1]Yes, readily absorbed by plants[4][9]
Leaching Potential ModerateHigh, due to water solubility[3]
Presence in Nectar/Pollen PossibleYes, a primary route of pollinator exposure[3][9]

Risk to Non-Target Organisms

Neonicotinoids: A significant body of research has demonstrated the devastating impact of neonicotinoids on non-target organisms.[3]

  • Pollinators: They are highly toxic to bees, both through direct contact and consumption of contaminated pollen and nectar.[3][9] Sub-lethal doses can impair bee navigation, learning, and foraging, and slow the growth of bumblebee colonies.[4][9] Their persistence in soil and water creates long-term exposure risks.[4][11]

  • Aquatic Invertebrates: Due to high water solubility and persistence, neonicotinoids frequently contaminate waterways, posing a significant risk to aquatic invertebrates that are foundational to freshwater ecosystems.[3]

  • Birds: Ingestion of a single neonicotinoid-treated seed can be lethal to a songbird.[11] Even non-lethal exposure is associated with weight loss and reduced fertility.[4]

This compound: As an organophosphate, this compound is a broad-spectrum insecticide characterized by high acute toxicity to a wide range of organisms, including mammals, birds, fish, and insects.[2][7] The primary risk is acute poisoning from direct exposure. While less persistent in the environment than some neonicotinoids, their high, non-specific toxicity poses a significant risk to any non-target organism that comes into contact with them.

Experimental Protocols for Risk Assessment

A standard risk assessment for an insecticide involves a tiered approach, combining laboratory studies to determine intrinsic toxicity with field studies to assess realistic exposure and effects. This process is guided by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[12][13]

Key Experimental Methodologies:

  • Hazard Identification (Laboratory Studies):

    • Objective: To determine the intrinsic toxicity of the substance.

    • Protocol: Acute toxicity tests (e.g., LD₅₀, LC₅₀) are conducted on representative species, including mammals (rats), birds (quail), fish (trout), aquatic invertebrates (Daphnia), and non-target insects (honey bees).[13] Chronic studies assess long-term effects on reproduction and development. Good Laboratory Practices (GLP) must be followed.

  • Exposure Assessment:

    • Objective: To determine the concentration and duration of exposure for various organisms under realistic use scenarios.

    • Protocol: This involves studying the environmental fate of the pesticide, including its persistence in soil and water, potential for runoff and leaching, and uptake by plants.[13] Residue levels in pollen, nectar, and water are measured.

  • Risk Characterization (Field/Mesocosm Studies):

    • Objective: To integrate hazard and exposure data to evaluate the likelihood of adverse effects under real-world conditions.

    • Protocol: Large-scale field or semi-field (mesocosm) studies are conducted. For pollinators, this may involve monitoring honey bee colonies near treated crops to assess colony health, brood development, and foraging behavior.[14] For aquatic ecosystems, mesocosm studies simulate ponds or streams to study effects on entire communities.

The logical workflow for such a risk assessment is depicted below.

Risk_Assessment_Workflow cluster_Lab Phase 1: Laboratory Assessment cluster_Field Phase 2: Field & Exposure Assessment cluster_Analysis Phase 3: Risk Characterization & Management Tox Toxicity Testing (LD50 / LC50) Risk_Char Risk Characterization (Compare Toxicity & Exposure) Tox->Risk_Char Fate Environmental Fate (Persistence, Mobility) Exposure Exposure Modeling & Residue Analysis Fate->Exposure Exposure->Risk_Char Field_Studies Mesocosm & Field Trials (Realistic Scenarios) Field_Studies->Risk_Char Risk_Mgmt Risk Mitigation & Regulatory Decision Risk_Char->Risk_Mgmt

Caption: A generalized workflow for insecticide environmental risk assessment.

Conclusion

The risk profiles of this compound and neonicotinoid alternatives differ significantly.

  • This compound , as a representative organophosphate, poses a high acute risk to a broad spectrum of organisms, including mammals. Its primary danger lies in its high, non-specific toxicity upon direct contact or ingestion.

  • Neonicotinoids generally exhibit lower acute mammalian toxicity but are systemic, persistent, and highly water-soluble.[4][5] Their primary risk lies in their profound, often sub-lethal, and chronic effects on non-target ecosystems, particularly the well-documented harm to pollinators and aquatic invertebrates.[3][15]

While the use of neonicotinoids is being restricted in many regions due to ecological concerns, their alternatives, which often include older classes like organophosphates and pyrethroids, carry their own significant risks.[16][17] A comprehensive risk assessment must consider not only acute lethality but also the chronic, sub-lethal, and ecosystem-wide impacts of any insecticide. This comparative analysis underscores the ongoing challenge in developing effective pest management strategies that do not pose an unacceptable risk to environmental and human health.

References

Safety Operating Guide

Proper Disposal Procedures for Mephosfolan

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Mephosfolan, a highly toxic organophosphate insecticide.[1][2][3] Adherence to these procedural steps is critical for ensuring the safety of laboratory personnel and protecting the environment. This compound is classified as a hazardous material and must be managed as hazardous waste.[4]

Immediate Safety and Hazard Information

This compound is fatal if swallowed or if it comes in contact with the skin and is toxic to aquatic life with long-lasting effects.[4] It functions as a cholinesterase inhibitor, and the effects of exposure may be delayed.[1]

Key Hazard Data:

IdentifierClassificationDetails
GHS Hazard Statements Acute Toxicity, Oral (Category 1/2)Fatal if swallowed.[4]
Acute Toxicity, Dermal (Category 1/2)Fatal in contact with skin.[4]
Hazardous to the Aquatic EnvironmentToxic to aquatic life with long-lasting effects.[4]
UN Number UN2810Toxic liquid, organic, n.o.s. (this compound).[4]
Transport Hazard Class 6.1Toxic substances.[4]
Packing Group IHigh danger.[3][4]
Environmental Hazards Marine PollutantYes.[4]

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, all personnel must wear appropriate PPE to prevent exposure.

  • Gloves: Wear chemical-resistant protective gloves.

  • Clothing: Wear protective clothing to prevent skin contact.[4]

  • Eye/Face Protection: Use safety glasses or goggles.

  • Respiratory Protection: In case of insufficient ventilation or risk of inhalation, use a supplied-air respirator.[1]

Handling Precautions:

  • Do not get in eyes, on skin, or on clothing.[4]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Store this compound locked up and away from incompatible materials such as alkaline metals and isocyanates.[4]

Step 2: Managing Spills and Contaminated Materials

Immediate and proper cleanup of spills is crucial to prevent exposure and environmental contamination.

Small Spills:

  • Absorb the spill using an inert material such as vermiculite, dry sand, or earth.[4]

  • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[4]

  • Clean the spill surface thoroughly with a suitable decontamination solution, followed by water, to remove any residual contamination.[4]

  • Collect all cleaning materials and rinsate for disposal as hazardous waste.

  • Never return spilled material to the original container for re-use.[4]

Large Spills:

  • Isolate the Area: Immediately isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[1]

  • Stay Upwind: Keep unnecessary personnel away and approach the spill from upwind.[1]

  • Prevent Spread: Prevent further leakage or spillage if it is safe to do so. Do not allow the material to enter drains, sewers, or watercourses.[4]

  • Follow the containment and collection procedures for small spills using appropriate large-scale equipment.

Step 3: Disposal of Unused this compound and Empty Containers

The primary rule for disposal is to follow all local, regional, national, and international regulations for hazardous waste.[4] Never pour this compound down the drain or dispose of it in regular trash.[4][5][6]

Disposal Workflow Diagram

Mephosfolan_Disposal_Workflow start Unwanted this compound (Excess, Expired, or Waste) decision_type Identify Waste Type start->decision_type excess_product Small Quantity of Usable Excess Product decision_type->excess_product Small Excess large_quantity Large Quantity or Non-Usable Product decision_type->large_quantity Large/Unusable empty_container Empty Container decision_type->empty_container Container spill_cleanup Spill Cleanup Material decision_type->spill_cleanup Spill Debris use_up Use according to label directions excess_product->use_up Best Practice prep_disposal Package in sealed, labeled hazardous waste container. Store securely. large_quantity->prep_disposal triple_rinse Triple-rinse container. Add rinsate to sprayer. empty_container->triple_rinse spill_cleanup->prep_disposal contact_vendor Contact licensed hazardous waste disposal vendor. prep_disposal->contact_vendor dispose_container Dispose of rinsed container per local regulations. triple_rinse->dispose_container

Caption: Logical workflow for the safe disposal of this compound waste.

Procedure for Unused or Excess Product:

  • Best Practice: The preferred method for managing small amounts of excess this compound is to use it completely according to its intended application, avoiding the creation of waste.[6]

  • Collection: If the product cannot be used, it must be disposed of as hazardous waste. Collect and store the material in its original, tightly closed container or a compatible, sealed, and clearly labeled waste container.[4]

  • Licensed Disposal: Arrange for disposal at a licensed waste disposal site through a certified hazardous waste contractor.[4][7] The appropriate waste code should be assigned in consultation with the disposal company.[4]

Procedure for Empty Containers:

Empty containers are also considered hazardous as they retain product residue.[4][5]

  • Triple Rinsing: It is recommended to triple-rinse the empty container.[5]

    • Fill the container approximately one-quarter full with a suitable solvent (e.g., water, if compatible with the intended application of the rinsate).

    • Secure the cap and shake for 30 seconds.

    • Pour the rinsate into the application equipment tank to be used as part of the product mixture.[5]

    • Repeat this process two more times.[5]

  • Disposal: After rinsing, render the container unusable by puncturing it. Dispose of the empty container in accordance with local regulations, which may include recycling programs that specifically accept pesticide containers or disposal through your hazardous waste contractor.[4][5] Never reuse empty pesticide containers for any other purpose.[5][6]

By strictly following these procedures, researchers and laboratory professionals can manage and dispose of this compound waste safely, minimizing risks to human health and the environment.

References

Personal protective equipment for handling Mephosfolan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Mephosfolan

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent organophosphorus insecticide. Adherence to these procedures is vital for the safety of laboratory personnel and the protection of the environment. This compound is classified as a highly toxic substance, and exposure can be fatal.

Chemical and Physical Properties

PropertyValue
Chemical Formula C8H16NO3PS2[1][2]
Molecular Weight 269.32 g/mol [1][2]
Appearance Not specified, but it is a liquid organic phosphate[1][3]
Solubility Soluble in acetone, xylene, benzene, ethanol, and toluene; moderately soluble in water (57 g/kg at 25°C)[1]
Stability Stable in neutral, slightly acidic, or basic water conditions. It is hydrolyzed by strong acid or alkali.[1]

Toxicity and Hazard Information

Hazard ClassStatement
Acute Toxicity (Oral) Fatal if swallowed[4]
Acute Toxicity (Dermal) Fatal in contact with skin[4]
Aquatic Hazard Toxic to aquatic life with long-lasting effects[4]

Symptoms of this compound Exposure: Acute exposure to this compound, a cholinesterase inhibitor, can lead to a range of symptoms that may be delayed for up to 12 hours.[3] These include sweating, pinpoint pupils, blurred vision, headache, dizziness, profound weakness, muscle spasms, seizures, and coma.[3] Other symptoms can include excessive salivation, nausea, vomiting, diarrhea, and abdominal pain.[3] Cardiovascular effects may include a decreased heart rate after oral exposure or an increased heart rate after dermal exposure, as well as hypotension or hypertension.[3] Respiratory symptoms can be severe, including shortness of breath, pulmonary edema, respiratory depression, and paralysis.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) program is the final line of defense against pesticide exposure.[5] The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Body Chemical-resistant suit or coverallsFor routine handling, washable cotton coveralls buttoned to the neck and wrist may be sufficient if the risk of skin exposure is low.[5] For mixing, loading, or cleaning equipment, a chemical-resistant apron should be worn over coveralls.[6] In situations with a risk of spray or liquid contact, waterproof coveralls or a jacket and pants are necessary.[5] For emergency situations, a fully-encapsulating, chemical-resistant suit is required.[3]
Hands Chemical-resistant glovesElbow-length PVC or nitrile rubber gloves are recommended.[5] Never wear leather or fabric gloves.[7] Gloves should be worn with sleeves outside the gloves to prevent chemicals from running inside.[7]
Eyes and Face Goggles or face shieldSafety glasses with side shields and brow guards are a minimum requirement.[7] A face shield worn over goggles provides additional protection from splashes.[7]
Respiratory RespiratorAn air-purifying respirator is necessary for handling this compound.[1][3] For emergency situations, a positive pressure, pressure-demand, full facepiece self-contained breathing apparatus (SCBA) or a pressure-demand supplied air respirator with escape SCBA is required.[3]
Feet Chemical-resistant footwearUnlined, waterproof boots that reach at least mid-calf are recommended.[7] Do not wear leather or canvas footwear.[7] Pant legs should be worn outside of boots.[7]

Experimental Protocols

Standard Operating Procedure for Handling this compound

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

    • Prepare all necessary equipment and reagents in a well-ventilated area, preferably within a chemical fume hood.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • When handling this compound concentrate, wear a chemical-resistant apron.[6]

    • Avoid creating aerosols or vapors.

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

  • Cleanup:

    • Decontaminate all equipment after use.

    • Remove and wash contaminated clothing before reuse.[4]

    • Store this compound in its original, tightly sealed container in a locked, cool, and dry place.[4][8]

Emergency Procedure for this compound Spills

  • Evacuate and Secure the Area:

    • Immediately evacuate all personnel from the spill area.

    • Isolate the spill or leak area in all directions for at least 50 meters (150 feet) for liquids.[3]

    • Keep upwind of the spill.[3]

  • Don Emergency PPE:

    • Emergency personnel must wear a positive pressure, full facepiece self-contained breathing apparatus (SCBA) and a fully-encapsulating, chemical-resistant suit.[3]

  • Contain the Spill:

    • Stop the leak if it can be done without risk.

    • Build dikes to contain the material.[1]

    • Use water spray to knock down vapors, but be careful not to spread contamination with water runoff.[3][9]

  • Cleanup and Decontamination:

    • Absorb the spilled material with an inert absorbent and place it in a sealed container for disposal.

    • Decontaminate the spill area with a solution of household bleach in water (approximately 30% bleach) or hydrated lime.[9]

    • Collect all contaminated materials and soil for disposal as hazardous waste.[9]

Disposal Plan

  • Excess this compound: The best way to dispose of small amounts of excess this compound is to use it as directed on the label.[10] If this is not possible, contact your local hazardous waste disposal facility.[10][11]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent.[10] Add the rinsate to the application mixture.[10] Puncture and dispose of the container according to local regulations. Do not reuse empty containers.

  • Contaminated Materials: All contaminated PPE, absorbent materials, and soil should be collected in sealed containers and disposed of as hazardous waste.

Visual Workflow Guides

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_PPE Don Emergency PPE cluster_Containment Spill Containment cluster_Cleanup Cleanup & Decontamination Evacuate Evacuate Area Isolate Isolate Spill (50m radius) Evacuate->Isolate Keep_Upwind Keep Upwind Isolate->Keep_Upwind SCBA Full-Face SCBA Keep_Upwind->SCBA Chem_Suit Chemical-Resistant Suit SCBA->Chem_Suit Stop_Leak Stop Leak (If Safe) Chem_Suit->Stop_Leak Dike_Spill Dike Spill Stop_Leak->Dike_Spill Vapor_Knockdown Knock Down Vapors (Water Spray) Dike_Spill->Vapor_Knockdown Absorb Absorb Material Vapor_Knockdown->Absorb Decontaminate Decontaminate Area Absorb->Decontaminate Collect_Waste Collect Contaminated Waste Decontaminate->Collect_Waste Disposal Disposal Collect_Waste->Disposal

Caption: Workflow for handling a this compound spill.

SOP_Mephosfolan_Handling cluster_Preparation 1. Preparation cluster_Handling 2. Handling cluster_Cleanup 3. Cleanup & Storage Check_PPE Check PPE Availability Verify_Safety_Eq Verify Eyewash/Shower Check_PPE->Verify_Safety_Eq Prep_Work_Area Prepare in Fume Hood Verify_Safety_Eq->Prep_Work_Area Don_PPE Don Appropriate PPE Prep_Work_Area->Don_PPE Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Avoid_Aerosols Avoid Aerosol/Vapor Generation Handle_Chemical->Avoid_Aerosols Wash_Hands Wash Hands After Handling Avoid_Aerosols->Wash_Hands Decontaminate_Eq Decontaminate Equipment Wash_Hands->Decontaminate_Eq Clean_Clothing Clean Contaminated Clothing Decontaminate_Eq->Clean_Clothing Store_Chemical Store in Sealed Container Clean_Clothing->Store_Chemical

Caption: Standard operating procedure for handling this compound.

References

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Mephosfolan

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